Scutebarbatine X
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,2S,3R,4S,4aS,8aR)-4-[(1S)-1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-3-hydroxy-3,4,8,8a-tetramethyl-2-(pyridine-3-carbonyloxy)-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N2O10/c1-19-9-6-12-24-32(19,3)27(45-29(39)21-10-7-13-35-16-21)28(46-30(40)22-11-8-14-36-17-22)34(5,42)33(24,4)25(44-20(2)37)15-23-18-43-31(41)26(23)38/h7-11,13-14,16-17,24-25,27-28,38,42H,6,12,15,18H2,1-5H3/t24-,25-,27-,28-,32-,33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVZWLNTNWLURP-NCDJTCFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2C1(C(C(C(C2(C)C(CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)[C@H](CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Architecture of Scutebarbatine X: A Technical Guide to its Structural Elucidation by NMR and MS
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of Scutebarbatine X, a neo-clerodane diterpenoid isolated from Scutellaria barbata. The determination of its complex molecular structure relies on a synergistic application of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document outlines the logical workflow, experimental protocols, and the interpretation of spectroscopic data integral to this process.
The structure of this compound was first reported by Wang et al. in the Chemical & Pharmaceutical Bulletin in 2010.[1] This guide is structured to walk researchers through the typical steps involved in such a structural determination, from isolation to the final assignment of stereochemistry.
Isolation of this compound
This compound is a constituent of the plant Scutellaria barbata D.Don (Lamiaceae), a herb used in traditional medicine. The isolation of this neo-clerodane diterpenoid follows a multi-step chromatographic process designed to separate it from a complex mixture of other phytochemicals.[2][3][4][5][6]
Experimental Protocol: Extraction and Isolation
-
Extraction: The dried and powdered aerial parts of Scutellaria barbata are typically extracted exhaustively with a solvent such as 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
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Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to fractionate the components based on their solubility. The diterpenoids, including this compound, are typically enriched in the chloroform or ethyl acetate fraction.
-
Column Chromatography: The bioactive fraction is subjected to repeated column chromatography on silica gel, eluting with a gradient of solvents, commonly a mixture of chloroform and methanol or hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
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Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC, often on a C18 reversed-phase column with a mobile phase such as methanol-water or acetonitrile-water, to yield the pure compound.
Mass Spectrometry Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of an unknown compound. For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is the technique of choice.[7]
Experimental Protocol: HRESIMS
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Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, coupled with an electrospray ionization (ESI) source is used.
-
Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent like methanol or acetonitrile.
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Data Acquisition: The sample is infused into the ESI source, and the mass spectrum is acquired in positive or negative ion mode. The high resolution and accuracy of the instrument allow for the determination of the monoisotopic mass with a precision of a few parts per million (ppm).
Data Presentation: Mass Spectrometry Data
| Parameter | Observed Value | Note |
| Molecular Formula | C₂₆H₃₀O₉ | Determined by HRESIMS |
| Monoisotopic Mass | Data to be sourced from primary literature | The exact mass of the most abundant isotope |
| Ion Adduct | [M+Na]⁺ or [M+H]⁺ | The observed ion in the mass spectrum |
Note: The specific HRESIMS data for this compound should be referenced from the primary literature (Wang et al., 2010).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the relative stereochemistry of the molecule. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC, and NOESY) experiments is employed.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: A few milligrams of pure this compound are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), in a 5 mm NMR tube.
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Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
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1D NMR:
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¹H NMR spectra are acquired to identify the chemical shifts, multiplicities, and coupling constants of all proton signals.
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¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectra are run to determine the chemical shifts of all carbon atoms and to differentiate between CH₃, CH₂, CH, and quaternary carbons.
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2D NMR:
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COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling correlations, identifying neighboring protons.
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HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.
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HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for assembling the carbon skeleton.
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NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity, providing insights into the relative stereochemistry of the molecule.
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Data Presentation: NMR Spectroscopic Data
Table 1: ¹H-NMR Data for this compound (Note: Data to be sourced from Wang et al., 2010)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
Table 2: ¹³C-NMR Data for this compound (Note: Data to be sourced from Wang et al., 2010)
| Position | δC (ppm) | Type |
| ... | ... | ... |
| ... | ... | ... |
Structural Elucidation Workflow
The process of elucidating the structure of this compound is a logical progression from initial characterization to the final detailed structural assignment. This workflow is visualized in the diagram below.
Caption: Workflow for the structural elucidation of this compound.
Signaling Pathways and Logical Relationships
The structural elucidation of a natural product like this compound is a deductive process where different pieces of spectroscopic data provide clues that are logically assembled to reveal the final structure. The diagram below illustrates the relationships between the key spectroscopic experiments and the structural information they provide.
References
- 1. Scutebarbatines W-Z, new neo-clerodane diterpenoids from Scutellaria barbata and structure revision of a series of 13-spiro neo-clerodanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioassay-guided isolation of neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two novel neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic Neo-Clerodane Diterpenoids from Scutellaria barbata D.Don - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neo-Clerodane diterpenoids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microbial Transformation of neo-Clerodane Diterpenoid, Scutebarbatine F, by Streptomyces sp. CPCC 205437 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Scutebarbatine Analogs in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The query specified "Scutebarbatine X." However, the available scientific literature predominantly focuses on Scutebarbatine A and Scutebarbatine B. This guide will therefore detail the mechanisms of action for these well-documented analogs, which are presumed to be representative of the broader family of Scutebarbatine compounds.
Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Scutebarbatine A and B, diterpenoid alkaloids isolated from Scutellaria barbata, exert their primary anti-cancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest in various cancer cell lines.[1][2] This is achieved through the modulation of multiple intracellular signaling pathways, leading to a cascade of events that ultimately results in the selective elimination of tumor cells.[3][4]
Quantitative Data on Anti-Cancer Activity
The cytotoxic and pro-apoptotic effects of Scutebarbatine A have been quantified across different cancer cell lines.
Table 1: Cytotoxicity of Scutebarbatine A in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Assay | Reference |
| A549 | Human Lung Carcinoma | 39.21 µg/mL | MTT Assay | [5] |
Table 2: Induction of Apoptosis by Scutebarbatine A in Caco-2 Cells
| Treatment Concentration | Percentage of Late Apoptotic Cells | Reference |
| Control | 9.06% | [3] |
| 60 µM Scutebarbatine A | 31.57% | [3] |
Table 3: Apoptosis Induction in A549 Cells by Scutebarbatine A (48h treatment)
| Treatment Concentration | Apoptosis Induction | Significance | Reference |
| 20 µg/mL | Significant | p < 0.05 | [5] |
| 40 µg/mL | Significant | p < 0.01 | [5] |
| 80 µg/mL | Significant | p < 0.01 | [5] |
Signaling Pathways Modulated by Scutebarbatine Analogs
Scutebarbatine A and B influence a network of signaling pathways crucial for cancer cell survival and proliferation.
The Intrinsic (Mitochondrial) Apoptosis Pathway
Scutebarbatine A is a potent activator of the mitochondria-mediated apoptosis pathway.[5][6] It down-regulates the anti-apoptotic protein Bcl-2 and up-regulates the expression of pro-apoptotic proteins Caspase-3 and Caspase-9.[5][6] This leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, culminating in apoptosis.[5]
Caption: Intrinsic apoptosis pathway induced by Scutebarbatine A.
Cell Cycle Arrest at G2/M Phase
Scutebarbatine B has been shown to induce G2/M phase arrest in breast cancer cells.[1][2] This is achieved by down-regulating the expression of key cell cycle proteins, including cyclin B1, cyclin D1, and Cdc2.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Scutebarbatine B Exerts Anti-Breast Cancer Activity by Inducing Cell Cycle Arrest and Apoptosis Through Multiple Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 4. maxapress.com [maxapress.com]
- 5. In Vitro and in Vivo Antitumor Activity of Scutebarbatine A on Human Lung Carcinoma A549 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo antitumor activity of scutebarbatine A on human lung carcinoma A549 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Uncharted Path: A Technical Guide to the Putative Biosynthetic Pathway of Scutebarbatine X
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutebarbatine X, a neo-clerodane diterpenoid alkaloid isolated from the medicinal herb Scutellaria barbata, has garnered interest for its potential pharmacological activities. Like many complex natural products, its biosynthesis is a multi-step enzymatic cascade. While the complete pathway has not been fully elucidated, significant progress in understanding the biosynthesis of related neo-clerodane diterpenoids in the Lamiaceae family allows for the construction of a detailed putative pathway. This technical guide synthesizes the current knowledge, presenting a hypothetical, yet chemically plausible, route to this compound, intended to serve as a roadmap for future research and bioengineering efforts.
The Putative Biosynthetic Pathway of this compound
The proposed biosynthesis of this compound can be divided into three main stages:
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Formation of the Neo-clerodane Diterpenoid Core: This well-established phase involves the cyclization of the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), to form the characteristic bicyclic core of neo-clerodane diterpenoids.
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Oxidative Modifications and Furan Ring Formation: A series of cytochrome P450 monooxygenases (CYP450s) are hypothesized to decorate the diterpenoid scaffold with hydroxyl groups and catalyze the formation of the furan ring, a common feature in this class of compounds.
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Acylation with Nicotinoyl Moieties: The final, and most speculative, stage involves the esterification of the oxidized neo-clerodane core with two nicotinoyl groups, leading to the final structure of this compound.
The proposed enzymatic sequence is depicted in the pathway diagram below.
In Vitro Anti-inflammatory Properties of Scutebarbatine X: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of Scutebarbatine X, a neo-clerodane diterpenoid isolated from the plant Scutellaria barbata. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the proposed molecular mechanisms of action.
Quantitative Data Summary
This compound has demonstrated notable anti-inflammatory activity in in vitro models. The primary evidence points to its ability to suppress the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells.
Table 1: Inhibitory Activity of this compound on Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | Endpoint | IC50 (μM) | Reference |
| This compound | BV2 (murine microglia) | LPS | NO Production | 27.4 | [1] |
LPS: Lipopolysaccharide
In addition to inhibiting NO production, this compound has been shown to reduce the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. While a specific IC50 value for iNOS inhibition has not been reported, studies indicate a dose-dependent reduction in iNOS protein levels in LPS-stimulated BV2 cells.
Data regarding the direct inhibitory effects of this compound on other key pro-inflammatory mediators, such as cyclooxygenase-2 (COX-2) and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), are currently limited in the scientific literature. However, studies on whole extracts of Scutellaria barbata and other related neo-clerodane diterpenoids suggest that these compounds can suppress the production of such inflammatory molecules.[2][3][4] For instance, a water extract of Scutellaria baicalensis, a related plant, was found to significantly inhibit the production of IL-6 in LPS-induced RAW 264.7 macrophages.[2]
Table 2: Anti-inflammatory Activity of Related Neo-clerodane Diterpenoids from Scutellaria barbata
| Compound | Cell Line | Stimulant | Endpoint | IC50 (μM) | Reference |
| Scuttenline C | RAW 264.7 | LPS | NO Production | 1.9 | [5] |
| Unnamed Compound 18 | RAW 264.7 | LPS | NO Production | 3.7 | [5] |
| Unnamed Compound 36 | RAW 264.7 | LPS | NO Production | 10.6 | [6][7] |
This table provides context on the anti-inflammatory potential of other neo-clerodane diterpenoids from the same plant source.
Proposed Mechanism of Action: NF-κB Signaling Pathway
The anti-inflammatory effects of many neo-clerodane diterpenoids isolated from Scutellaria barbata are attributed to their ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[6][7] This pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory agents like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of various pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-6, and IL-1β, and initiates their transcription.
It is proposed that this compound, like other related neo-clerodane diterpenoids, may exert its anti-inflammatory effects by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation and activation of NF-κB.
Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess the anti-inflammatory properties of compounds like this compound.
Cell Culture and Treatment
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Cell Line: BV2 murine microglial cells or RAW 264.7 murine macrophages.
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Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
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Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
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Treatment Protocol: Cells are seeded in appropriate well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (typically 1 µg/mL) to induce an inflammatory response. The cells are then incubated for a specified period (e.g., 24 hours) before analysis.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.
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Reagents:
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Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
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Sodium Nitrite Standard Solution (for standard curve).
-
-
Procedure:
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After cell treatment, collect 50-100 µL of the cell culture supernatant.
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Add an equal volume of Griess Reagent (a 1:1 mixture of Reagent A and Reagent B) to the supernatant in a 96-well plate.
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Incubate the plate at room temperature for 10-15 minutes, protected from light.
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Measure the absorbance at 540 nm using a microplate reader.
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Calculate the nitrite concentration based on a sodium nitrite standard curve.
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Caption: Workflow for the Griess Assay to measure nitric oxide production.
Inducible Nitric Oxide Synthase (iNOS) Expression (Western Blot)
This technique is used to detect and quantify the amount of iNOS protein in cell lysates.
-
Procedure:
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Cell Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing protease inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
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SDS-PAGE: Separate the proteins based on their molecular weight by running equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
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Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) should also be used as a loading control.
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Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
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Densitometry Analysis: Quantify the intensity of the iNOS band and normalize it to the intensity of the housekeeping protein band to determine the relative expression of iNOS.
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Caption: Workflow for Western Blot analysis of iNOS protein expression.
Conclusion and Future Directions
The available in vitro data strongly suggest that this compound is a promising anti-inflammatory agent. Its ability to inhibit NO production and iNOS expression in LPS-stimulated microglial cells provides a solid foundation for its potential therapeutic applications in neuroinflammatory conditions. The proposed mechanism of action through the inhibition of the NF-κB signaling pathway is consistent with the activities of other neo-clerodane diterpenoids from Scutellaria barbata.
However, to fully elucidate the anti-inflammatory profile of this compound, further research is warranted. Future studies should focus on:
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Expanding the scope of in vitro assays: Quantifying the effects of this compound on the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and the activity of COX-2 using ELISA and enzyme activity assays, respectively.
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Confirming the mechanism of action: Utilizing techniques such as Western blotting for phosphorylated IκBα and NF-κB, and reporter gene assays to definitively confirm the inhibitory effect of this compound on the NF-κB pathway.
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Investigating other signaling pathways: Exploring the potential modulation of other inflammatory signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways.
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In vivo studies: Progressing to animal models of inflammation to validate the in vitro findings and assess the therapeutic potential of this compound in a physiological context.
By addressing these research gaps, a more comprehensive understanding of the anti-inflammatory properties of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent for inflammatory diseases.
References
- 1. Constituents from Scutellaria barbata Inhibiting Nitric Oxide Production in LPS-Stimulated Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of Scutellaria baicalensis water extract on LPS-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. neo-Clerodane Diterpenoids from the Aerial Parts of Scutellaria barbata with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure and anti-inflammatory activity of neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anti-Tumor Potential of Scutebarbatine X: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutebarbatine X, a neo-clerodane diterpenoid alkaloid isolated from the medicinal herb Scutellaria barbata, is emerging as a compound of interest in oncology research. While direct and extensive research on this compound's anti-tumor mechanisms is still in its nascent stages, the well-documented anti-cancer properties of its parent plant and closely related analogs, Scutebarbatine A and B, provide a strong foundation for exploring its potential therapeutic value. This technical guide synthesizes the available data on related compounds to infer and present the probable anti-tumor mechanisms of this compound, offering a comprehensive resource for researchers and drug development professionals. This document will delve into the cytotoxic effects, underlying signaling pathways, and experimental methodologies relevant to the study of this compound and its congeners.
Quantitative Data on the Anti-Tumor Activity of Scutebarbatine Analogs and Scutellaria barbata Extracts
The following tables summarize the quantitative data from studies on Scutebarbatine A, Scutebarbatine B, and extracts of Scutellaria barbata, which serve as a proxy for the potential activity of this compound.
Table 1: In Vitro Cytotoxicity of Scutebarbatine Analogs and S. barbata Extracts
| Compound/Extract | Cell Line | Assay Type | IC50 / Concentration | Duration (h) | Key Findings |
| Scutebarbatine A | A549 (Lung Carcinoma) | MTT | 39.21 µg/mL | 48 | Significant dose-dependent inhibition of proliferation.[1] |
| Scutebarbatine A | Caco-2 (Colorectal Adenocarcinoma) | Flow Cytometry | 10-60 µM | 24 | Dose-dependent induction of apoptosis.[2][3] |
| Scutebarbatine A | MDA-MB-231, MCF-7 (Breast Cancer) | Trypan Blue, EdU, Colony Formation | Dose-dependent | - | Dose-dependent cytotoxic effect.[4] |
| Scutebarbatine B | MCF-7, MDA-MB-231 (Breast Cancer) | CellTiter-Glo | Dose-dependent | 24 | Suppressed proliferation in a dose-dependent manner.[5] |
| S. barbata Extract | CL1-5, CL1-0, A549 (Lung Cancer) | MTT | Dose-dependent | 24 | Marked growth inhibitory effect.[6] |
| S. barbata Extract | H22 (Murine Hepatoma) | MTT | - | - | Time-dependent inhibition of proliferation. |
Table 2: In Vivo Anti-Tumor Efficacy of Scutebarbatine Analogs and S. barbata Extracts
| Compound/Extract | Animal Model | Tumor Model | Dosage | Treatment Duration | Key Findings |
| Scutebarbatine A | Nude Mice | A549 Xenograft | 40 mg/kg (i.p.) | 15 days | Significant suppression of tumor growth.[1] |
| Scutebarbatine B | Mice | Breast Cancer Xenograft | - | - | Significant suppression of tumor growth.[5][7] |
| S. barbata Extract | BALB/c Nude Mice | CL1-5 Xenograft | 60 mg/kg (i.p.) | 15 days | Markedly inhibited tumor growth.[6] |
| S. barbata Extract | C57BL/6 Mice | Lewis Lung Carcinoma | - | - | Inhibition of tumor growth.[8] |
| S. barbata Extract | Mice | H22 Xenograft | - | - | Significant tumor shrinkage.[9] |
Core Anti-Tumor Mechanisms
Based on studies of its analogs and the source plant, this compound is likely to exert its anti-tumor effects through a multi-pronged approach involving the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways.
Induction of Apoptosis
A primary mechanism of action for Scutebarbatine analogs is the induction of programmed cell death, or apoptosis, in cancer cells. This is achieved through both the intrinsic (mitochondrial) and extrinsic pathways.
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Intrinsic Pathway: Scutebarbatine A has been shown to induce the release of cytochrome c from the mitochondria into the cytosol.[1] This event triggers a cascade of caspase activation, including the upregulation of cleaved caspase-9 and the executioner caspase, cleaved caspase-3.[1] Concurrently, a decrease in the expression of the anti-apoptotic protein Bcl-2 is observed, further promoting cell death.[1]
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Extrinsic Pathway: Evidence suggests that compounds from S. barbata can activate the extrinsic apoptosis pathway through the Fas/FasL signaling system, leading to the activation of caspase-8.[6]
-
Inhibitors of Apoptosis (IAPs): Scutebarbatine A has been reported to down-regulate pro-survival proteins, specifically the Inhibitors of Apoptosis (IAPs).[3] This action effectively "releases the brakes" on apoptosis in cancer cells.
Cell Cycle Arrest
Scutebarbatine analogs and S. barbata extracts have been shown to induce cell cycle arrest, primarily at the G2/M phase.[6][7] This is achieved by downregulating the expression of key cell cycle regulatory proteins such as Cyclin B1, Cyclin D1, and Cdc2.[7] By halting the cell cycle, these compounds prevent cancer cells from proliferating.
Modulation of Signaling Pathways
The anti-tumor effects of compounds from Scutellaria barbata are also mediated through the modulation of critical signaling pathways that are often dysregulated in cancer.
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PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and proliferation. Extracts of S. barbata have been shown to inhibit the phosphorylation of Akt and mTOR, thereby suppressing this pro-survival pathway.
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MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in regulating cell proliferation, differentiation, and apoptosis. Scutebarbatine A has been shown to upregulate the phosphorylation of JNK and p38 while downregulating the phosphorylation of ERK in breast cancer cells.[5] In contrast, studies on S. barbata extracts in lung cancer cells have shown increased phosphorylation of p38, JNK, and ERK.[6] The differential regulation of this pathway may be cell-type specific.
-
NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation. Compounds from S. barbata have been shown to inhibit the NF-κB pathway.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for Scutebarbatine analogs and S. barbata extracts. These protocols can be adapted for the investigation of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired time period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed and treat cells with the test compound as described for the cell viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, Bcl-2, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1.5 x 10^6 A549 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Treatment: Randomly assign the mice to treatment and control groups. Administer the test compound (e.g., this compound, 40 mg/kg, i.p.) or vehicle control daily or as per the experimental design.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
Conclusion and Future Directions
While direct experimental evidence for the anti-tumor mechanisms of this compound is currently limited, the data from its closely related analogs, Scutebarbatine A and B, and the extracts of Scutellaria barbata provide a compelling rationale for its investigation as a potential anti-cancer agent. The inferred mechanisms, including the induction of apoptosis via intrinsic and extrinsic pathways, G2/M cell cycle arrest, and the modulation of key signaling pathways such as PI3K/Akt/mTOR and MAPK, highlight its potential as a multi-target therapeutic.
Future research should focus on isolating this compound in sufficient quantities to perform comprehensive in vitro and in vivo studies. Key areas of investigation should include:
-
Determination of IC50 values across a broad panel of cancer cell lines.
-
Elucidation of the specific signaling pathways modulated by this compound.
-
In-depth analysis of its effects on the cell cycle and apoptosis in various cancer models.
-
Preclinical evaluation in relevant animal models to assess its efficacy and safety profile.
A thorough investigation of this compound will be crucial in determining its potential as a novel therapeutic agent in the fight against cancer. This guide provides a foundational framework for researchers to design and execute experiments aimed at unlocking the full therapeutic potential of this promising natural compound.
References
- 1. In Vitro and in Vivo Antitumor Activity of Scutebarbatine A on Human Lung Carcinoma A549 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maxapress.com [maxapress.com]
- 3. maxapress.com [maxapress.com]
- 4. Scutebarbatine A induces ROS-mediated DNA damage and apoptosis in breast cancer cells by modulating MAPK and EGFR/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The anti-cancer effects and mechanisms of Scutellaria barbata D. Don on CL1-5 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scutebarbatine B Exerts Anti-Breast Cancer Activity by Inducing Cell Cycle Arrest and Apoptosis Through Multiple Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Tumor Growth and Immunomodulatory Effects of Flavonoids and Scutebarbatines of Scutellaria barbata D. Don in Lewis-Bearing C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Scutebarbatine X: An In-Depth Technical Guide on Initial Bioactivity Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scutebarbatine X, a neo-clerodane diterpenoid isolated from Scutellaria barbata, has emerged as a compound of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the initial characterization of this compound's bioactivity, with a primary focus on its anti-inflammatory effects. While direct experimental data on this compound's anti-cancer and signaling pathway modulation activities are currently limited, this document also explores potential bioactivities by drawing parallels with structurally similar compounds, Scutebarbatine A and B, isolated from the same plant. This guide offers detailed experimental protocols and data presentation to facilitate further research and drug development efforts.
Introduction
Scutellaria barbata (Labiatae) is a perennial herb used in traditional medicine for its anti-inflammatory and anti-tumor properties.[1][2] Phytochemical investigations of this plant have led to the isolation of numerous bioactive compounds, including a series of neo-clerodane diterpenoids. Among these, this compound has been identified as possessing anti-inflammatory properties.[1][3] This guide synthesizes the available data on this compound and provides a framework for its further investigation.
Anti-inflammatory Bioactivity of this compound
The primary characterized bioactivity of this compound is its anti-inflammatory potential. An in vitro study has demonstrated its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.
Quantitative Data
| Compound | Bioactivity | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | Anti-inflammatory | BV2 | Nitric Oxide (NO) Inhibition | 27.4 |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol outlines the methodology to assess the inhibitory effect of this compound on NO production in LPS-stimulated BV2 microglial cells.
2.2.1. Materials and Reagents
-
BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (NaNO2) standard
-
96-well cell culture plates
-
Microplate reader
2.2.2. Cell Culture
-
Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
2.2.3. Assay Procedure
-
Seed BV2 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control (DMSO) and a negative control (no LPS) group should be included.
-
After 24 hours, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubate the plate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition for each concentration of this compound relative to the LPS-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Experimental Workflow
Potential Anti-Cancer Bioactivity and Signaling Pathway Modulation
While direct evidence for the anti-cancer activity of this compound is lacking, studies on the structurally related compounds Scutebarbatine A and B suggest that this compound may also possess cytotoxic effects against various cancer cell lines. These compounds have been shown to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
Hypothetical Bioactivities Based on Related Compounds
| Compound | Bioactivity | Cell Lines Affected | Potential Signaling Pathways Modulated |
| Scutebarbatine A | Anti-cancer, Pro-apoptotic | A549 (Lung), Caco-2 (Colon) | PI3K/Akt/mTOR, MAPK |
| Scutebarbatine B | Anti-cancer, Pro-apoptotic | MCF-7, MDA-MB-231 (Breast) | PI3K/Akt/mTOR, MAPK |
| This compound | Hypothesized Anti-cancer | To be determined | Potentially PI3K/Akt/mTOR, MAPK, NF-κB |
Proposed Experimental Protocols for Further Investigation
3.2.1. Cytotoxicity Assay (MTT Assay)
This protocol can be used to evaluate the potential cytotoxic effects of this compound on various cancer cell lines.
3.2.1.1. Materials and Reagents
-
Cancer cell lines (e.g., A549, Caco-2, MCF-7)
-
Appropriate cell culture medium
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
3.2.1.2. Assay Procedure
-
Seed cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
3.2.2. Western Blot Analysis for Signaling Pathway Modulation
This protocol can be used to investigate the effect of this compound on the activation of key proteins in the PI3K/Akt/mTOR and MAPK signaling pathways.
3.2.2.1. Materials and Reagents
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, mTOR, ERK, JNK, p38)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Protein electrophoresis and transfer equipment
3.2.2.2. Assay Procedure
-
Treat cancer cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein expression and phosphorylation levels.
Potential Signaling Pathways
3.3.1. PI3K/Akt/mTOR Pathway
This pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is common in cancer.
3.3.2. MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis.
References
Scutebarbatine X: A Technical Guide to its Discovery, Natural Source, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scutebarbatine X, a neo-clerodane diterpenoid, has emerged as a compound of interest from the medicinal herb Scutellaria barbata D. Don (Lamiaceae). This technical guide provides a comprehensive overview of the discovery, natural source identification, and biological evaluation of this compound. It details the isolation and structure elucidation methodologies, presents its known anti-inflammatory properties with supporting quantitative data, and outlines the experimental protocols for its bioactivity assessment. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.
Discovery and Natural Source
This compound was first reported as a new natural product by Wang and colleagues in 2010.[1][2] It was isolated from the whole plant of Scutellaria barbata (Labiatae), a perennial herb widely used in traditional Chinese medicine for its anti-inflammatory and anti-tumor properties.[1][2] This plant is natively distributed throughout Korea and Southern China.[2]
Isolation and Structure Elucidation
While the original isolation paper by Wang et al. (2010) provides the primary account, a general methodology for the isolation of neo-clerodane diterpenoids from Scutellaria barbata involves a multi-step process combining various chromatographic techniques.
General Isolation Protocol
A typical isolation workflow for obtaining diterpenoids like this compound from Scutellaria barbata is as follows:
-
Extraction: The air-dried and powdered whole plant material is extracted exhaustively with a solvent such as 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Diterpenoids are typically enriched in the ethyl acetate fraction.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents, commonly a mixture of chloroform and methanol or petroleum ether and acetone. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing compounds with similar TLC profiles are combined and further purified using repeated column chromatography on silica gel, Sephadex LH-20 (to remove pigments and smaller molecules), and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Caption: General workflow for the isolation of this compound.
Structure Elucidation
The structure of this compound was determined through extensive spectroscopic analysis, including:
-
High-Resolution Mass Spectrometry (HR-MS): To determine the molecular formula.
-
1D NMR Spectroscopy (¹H and ¹³C NMR): To identify the types and number of protons and carbons.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and thus deduce the final structure.
The spectroscopic data would have revealed the characteristic neo-clerodane diterpenoid skeleton of this compound.
Biological Activity: Anti-inflammatory Properties
This compound has demonstrated anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs.
Quantitative Data
| Compound | Bioactivity | Cell Line | IC₅₀ (µM) |
| This compound | Inhibition of NO production | RAW 264.7 | 27.4 |
IC₅₀: The half maximal inhibitory concentration.
Experimental Protocol: Nitric Oxide Inhibition Assay (Griess Assay)
The following is a detailed protocol for assessing the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide production in RAW 264.7 macrophage cells.
-
Cell Culture:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Cell Seeding:
-
Seed the RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare various concentrations of this compound in DMEM.
-
Remove the old medium from the wells and replace it with fresh medium containing the different concentrations of this compound.
-
Incubate the cells for 1 hour.
-
-
LPS Stimulation:
-
Induce inflammation by adding lipopolysaccharide (LPS) to each well at a final concentration of 1 µg/mL (except for the negative control group).
-
Incubate the plate for another 24 hours.
-
-
Nitrite Measurement (Griess Reagent):
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate the mixture at room temperature for 10 minutes in the dark.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite in the samples is determined using a sodium nitrite standard curve.
-
Calculate the percentage of NO production inhibition for each concentration of this compound compared to the LPS-stimulated control.
-
The IC₅₀ value is then determined from the dose-response curve.
-
Caption: Workflow for the nitric oxide inhibition assay.
Signaling Pathway
The anti-inflammatory effects of many neo-clerodane diterpenoids from Scutellaria barbata are mediated through the inhibition of pro-inflammatory signaling pathways. While the specific pathway for this compound has not been fully elucidated, it is plausible that it acts on pathways commonly affected by compounds from this plant, such as the NF-κB and MAPK pathways, which are key regulators of iNOS (inducible nitric oxide synthase) expression.
Caption: Potential signaling pathway for the anti-inflammatory action of this compound.
Conclusion
This compound is a noteworthy neo-clerodane diterpenoid isolated from Scutellaria barbata. Its discovery and characterization have contributed to the growing body of knowledge on the phytochemistry of this important medicinal plant. The demonstrated anti-inflammatory activity, specifically the inhibition of nitric oxide production, highlights its potential as a lead compound for the development of new anti-inflammatory agents. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in various inflammatory conditions. This guide provides the foundational information necessary for researchers to build upon in their future investigations of this compound.
References
Scutebarbatine X and its Modulatory Role in NF-κB Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scutebarbatine X, a neo-clerodane diterpenoid isolated from the medicinal herb Scutellaria barbata, has garnered attention for its potential anti-inflammatory properties.[1] While direct evidence detailing its specific interactions with the nuclear factor-kappa B (NF-κB) signaling pathway is emerging, the well-documented anti-inflammatory and NF-κB inhibitory effects of Scutellaria barbata extracts and other constituent compounds provide a strong basis for investigating this compound's role in this critical inflammatory cascade.[2][3][4] This technical guide synthesizes the current understanding of Scutellaria barbata's impact on NF-κB signaling and extrapolates the potential mechanisms through which this compound may exert its modulatory effects. We present hypothesized pathways, relevant experimental protocols, and quantitative data from related compounds to serve as a foundational resource for future research and drug development endeavors.
Introduction to this compound and the NF-κB Signaling Pathway
1.1 this compound: A Promising Neo-clerodane Diterpenoid
This compound is a member of the neo-clerodane diterpenoid class of natural products, which are characterized by a specific bicyclic core structure.[1] It is isolated from Scutellaria barbata (Labiatae), a plant with a long history of use in traditional medicine for its anti-inflammatory and anti-tumor activities.[5][6] The anti-inflammatory properties attributed to this compound suggest its potential as a therapeutic agent for a variety of inflammatory conditions.[1]
1.2 The NF-κB Signaling Pathway: A Master Regulator of Inflammation
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of a vast array of genes involved in inflammation, immune responses, cell proliferation, and survival. The canonical NF-κB pathway is typically activated by pro-inflammatory stimuli such as cytokines (e.g., TNF-α, IL-1β) and pathogen-associated molecular patterns (PAMPs).
In its inactive state, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs). Upon stimulation, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65 subunit, leading to its translocation into the nucleus. Once in the nucleus, p65 binds to specific DNA sequences in the promoter regions of target genes, thereby initiating the transcription of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.
Hypothesized Role of this compound in Modulating NF-κB Signaling
Based on the known activities of Scutellaria barbata extracts and other neo-clerodane diterpenoids, it is hypothesized that this compound modulates the NF-κB signaling pathway through one or more of the following mechanisms:
-
Inhibition of IκBα Phosphorylation and Degradation: A key regulatory step in the canonical NF-κB pathway is the phosphorylation of IκBα by the IKK complex. It is plausible that this compound directly or indirectly inhibits the activity of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the retention of NF-κB in the cytoplasm and a dampening of the inflammatory response.
-
Suppression of p65 Nuclear Translocation: By stabilizing the NF-κB/IκBα complex in the cytoplasm, this compound would effectively block the nuclear translocation of the active p65 subunit. This would prevent NF-κB from binding to the promoter regions of its target genes.
-
Downregulation of Pro-inflammatory Gene Expression: The ultimate consequence of NF-κB inhibition is the reduced expression of pro-inflammatory genes. This compound is expected to decrease the production of key inflammatory mediators such as TNF-α, IL-6, and cyclooxygenase-2 (COX-2).
The following diagram illustrates the hypothesized mechanism of action for this compound in the NF-κB signaling pathway.
References
- 1. abmole.com [abmole.com]
- 2. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scutellaria barbata D.Don and Scleromitrion diffusum (Willd.) R.J.Wang inhibits the progression of triple negative breast cancer though the activation inhibition of NF-κB triggered by CAFs-derived IL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scutellarin, a flavonoid compound from Scutellaria barbata, suppresses growth of breast cancer stem cells in vitro and in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Tumor Growth and Immunomodulatory Effects of Flavonoids and Scutebarbatines of Scutellaria barbata D. Don in Lewis-Bearing C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activity and mechanism of Scutellaria barbata extract on human lung cancer cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Scutebarbatine X Using a Validated HPLC-UV Method
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the quantification of Scutebarbatine X, a neo-clerodane diterpenoid isolated from Scutellaria barbata[1], using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The protocol details the necessary instrumentation, reagents, and chromatographic conditions. Furthermore, it outlines a complete method validation procedure based on the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose[2][3][4]. This application note is designed to assist researchers in accurately quantifying this compound in various samples, including plant extracts and research formulations.
Experimental Protocols
This section describes the detailed methodology for the quantification of this compound.
Instrumentation and Reagents
-
Instrumentation: An HPLC system equipped with a gradient pump, degasser, autosampler, column thermostat, and a variable wavelength or Diode Array (DAD) UV detector is required[5][6].
-
Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation[7].
-
Reagents and Materials:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
0.22 µm or 0.45 µm syringe filters
-
Chromatographic Conditions
The following chromatographic conditions are proposed for the analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[5] |
| Mobile Phase B | Acetonitrile[5] |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20-80% B (linear); 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min[5][6] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL[8] |
| Detection Wavelength | 270 nm (Recommended to scan with DAD for optimal wavelength) |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (from Scutellaria barbata)
-
Drying and Grinding: Dry the plant material (Scutellaria barbata) at 40-50 °C until a constant weight is achieved. Grind the dried material into a fine powder.
-
Extraction: Accurately weigh 1.0 g of the powdered sample and place it in a conical flask. Add 25 mL of methanol.
-
Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate extraction[9].
-
Centrifugation and Filtration: Centrifuge the extract at 4000 rpm for 10 minutes. Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis[10].
Method Validation Protocol
The analytical method should be validated according to ICH guidelines to ensure its reliability, accuracy, and precision[11]. The key validation parameters are summarized below.
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components)[4]. | The peak for this compound should be well-resolved from other peaks with no interference at its retention time in a blank or placebo sample. |
| Linearity & Range | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range[12]. | Correlation coefficient (r²) > 0.999 for a calibration curve constructed with at least 5 concentration levels. |
| Accuracy (Recovery) | The closeness of agreement between the true value and the value found. Assessed by spike-recovery experiments at three levels[2]. | Mean recovery should be within 98-102%.[13] |
| Precision | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample[12]. | Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2%. Intermediate Precision (Inter-day): RSD ≤ 2%.[14] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value[3]. | Signal-to-Noise ratio of 3:1 or calculated as 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)[2]. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy[3]. | Signal-to-Noise ratio of 10:1 or calculated as 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)[2]. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters[11]. | The RSD of results should be ≤ 2% when parameters like flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH/composition (±2%) are slightly varied. |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
HPLC Method Validation Parameters
Caption: Logical relationships of ICH validation parameters.
References
- 1. abmole.com [abmole.com]
- 2. pharmtech.com [pharmtech.com]
- 3. actascientific.com [actascientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a HPLC method for flavonoid biomarkers in skullcap (Scutellaria) and its use to illustrate wide variability in the quality of commercial tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of scutellarin in rat plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of scutellarin in Baoyuan Kangai oral liquid by HPLC [inis.iaea.org]
- 9. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Development and Application of an HPLC-UV Procedure to Determine Multiple Flavonoids and Phenolics in Acanthopanax Leaf Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scutellarin (Scutebarbatine X) in Cell Culture Studies
Note on Nomenclature: The compound "Scutebarbatine X" is not found in the current scientific literature. It is presumed that the intended subject is Scutellarin , a major active flavonoid derived from plants of the Scutellaria genus (e.g., Scutellaria barbata) and Erigeron breviscapus. This document will detail the applications and protocols for Scutellarin.
Introduction
Scutellarin (4′,5,6-trihydroxyflavone-7-glucuronide) is a flavonoid glycoside that has garnered significant interest for its wide range of pharmacological activities.[1][2] Extensively studied in traditional medicine, modern research has illuminated its potential as an anti-inflammatory, anti-cancer, antioxidant, and neuroprotective agent.[2][3][4] These properties make Scutellarin a valuable compound for investigation in various cell culture models. These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Scutellarin in cell culture studies, including detailed protocols and mechanistic insights.
Application Note 1: Anti-Cancer Effects of Scutellarin
Scutellarin exhibits potent anti-tumor activities across a wide spectrum of cancer cell lines, including those from breast, lung, colon, prostate, liver, and leukemia.[5][6] Its primary mechanisms of action involve the induction of apoptosis, cell cycle arrest, and the inhibition of cell proliferation, invasion, and migration.[4][5]
Key Anti-Cancer Mechanisms:
-
Induction of Apoptosis: Scutellarin promotes programmed cell death by activating both intrinsic and extrinsic apoptotic pathways.[4] This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[7][8][9]
-
Cell Cycle Arrest: It can halt the progression of the cell cycle, typically at the G0/G1 or G2/M phases, thereby preventing cancer cell proliferation.[5][7][10][11]
-
Inhibition of Metastasis: Scutellarin has been shown to suppress the invasion and migration of cancer cells by modulating the expression of matrix metalloproteinases (MMPs) and other molecules involved in cell adhesion and motility.[6]
-
Modulation of Signaling Pathways: The anti-cancer effects of Scutellarin are mediated through its influence on numerous key signaling pathways critical for tumor growth and survival, such as PI3K/Akt, MAPK/ERK, STAT3, and HIPPO-YAP.[4][9][10][12]
Data Presentation: Efficacy of Scutellarin in Various Cancer Cell Lines
| Cancer Type | Cell Line | Effect | Concentration / IC50 | Key Findings & Pathway | Reference |
| Breast Cancer | MCF-7 | Inhibition of proliferation, induction of apoptosis | 40-120 µM | Apoptosis rates increased from 12.4% to 23.9%. Mediated via the HIPPO-YAP pathway. | [12][13] |
| Lung Cancer | A549 | Inhibition of proliferation, G0/G1 arrest, apoptosis | 200-600 µM | Suppressed proliferation in a dose- and time-dependent manner. Inhibited AKT/mTOR/4EBP1 and STAT3 pathways. | [10][14] |
| Colon Cancer | HCT116 | Sensitizes to 5-FU and Resveratrol-induced apoptosis | 100 µM | Enhanced caspase-6 activation in a p53-dependent manner. | [15][16][17] |
| Prostate Cancer | PC3 | G2/M cell cycle arrest | 200-600 µM | Increased cell population in G2/M phase from 16.6% to 47.2%. | [11][18] |
| Leukemia | K562 | Inhibition of viability, induction of apoptosis | IC50 of 6 µM | Induced Sub-G1 arrest and targeted the Raf/MEK/ERK pathway. | [7] |
| Hepatocellular Carcinoma | HepG2 | Induction of apoptosis, S phase arrest | IC50 of 0.50 µM (for derivative 14b) | A synthesized NO-donating derivative showed high potency and selectivity. | [19] |
Visualization: Key Signaling Pathways in Scutellarin's Anti-Cancer Activity
Caption: Scutellarin inhibits key cancer-promoting signaling pathways.
Application Note 2: Anti-Inflammatory Effects of Scutellarin
Scutellarin demonstrates significant anti-inflammatory properties by modulating the production of inflammatory mediators and regulating key signaling pathways in immune cells like macrophages and other cell types such as chondrocytes.[3][20]
Key Anti-Inflammatory Mechanisms:
-
Inhibition of Pro-inflammatory Mediators: Scutellarin effectively reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][8][21] It also inhibits the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]
-
Regulation of Inflammatory Pathways: The primary anti-inflammatory mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][20]
-
Activation of Antioxidant Responses: Scutellarin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, which plays a crucial role in cellular defense against oxidative stress, a key component of inflammation.[1][3]
Data Presentation: Efficacy of Scutellarin in Cellular Inflammation Models
| Cell Type | Stimulus | Effect | Concentration | Key Findings & Pathway | Reference |
| Mouse Chondrocytes | IL-1β | Inhibition of inflammatory mediators | 10-40 µM | Reduced expression of COX-2, iNOS, MMPs. Suppressed NF-κB activity and activated Nrf2/HO-1 signaling. | [1] |
| BV-2 Microglia | LPS | Inhibition of inflammatory mediators | Not specified | Reduced TNF-α, IL-1β. Alleviated neuroinflammation via PI3K/AKT/GSK3β pathway. | [22] |
| Macrophages (RAW 264.7) | LPS | Inhibition of NO production and inflammatory genes | Not specified | Suppressed mRNA expression of iNOS and TNF-α. Inhibited NF-κB activation via Src/PI3K/Akt. | [23] |
| Macrophages (BMDMs) | OXO+LPS | Inhibition of PANoptosis (inflammatory cell death) | Not specified | Reduced mitochondrial ROS generation and blocked PANoptosome formation. | [24] |
Visualization: Key Signaling Pathways in Scutellarin's Anti-Inflammatory Activity
Caption: Scutellarin's dual action on inflammatory pathways.
Detailed Experimental Protocols
Visualization: General Experimental Workflow
Caption: General workflow for in vitro analysis of Scutellarin.
Reagent Preparation: Scutellarin Stock Solution
-
Solvent Selection: Scutellarin has poor water solubility.[4] Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.
-
Preparation:
-
Weigh the desired amount of Scutellarin powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock (e.g., 100 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
-
Working Solution: When ready to use, thaw an aliquot and dilute it to the final desired concentrations using sterile cell culture medium. Ensure the final concentration of DMSO in the medium is non-toxic to the cells (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol assesses the effect of Scutellarin on cell proliferation and cytotoxicity.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[18]
-
Treatment: Remove the old medium and add 100 µL of fresh medium containing various concentrations of Scutellarin (e.g., 0, 10, 50, 100, 200, 400 µM). Include a vehicle control (DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).[18]
-
Reagent Addition:
-
For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[18] Afterwards, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[18]
-
For CCK-8/WST-1: Add 10 µL of CCK-8 or WST-1 reagent to each well and incubate for 1-4 hours until a color change is observed.
-
-
Measurement: Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8/WST-1).
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based method quantifies the percentage of apoptotic and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Once they reach ~70-80% confluency, treat them with Scutellarin at the desired concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like Trypsin-EDTA. Centrifuge all collected cells and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided with the Annexin V-FITC Apoptosis Detection Kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Scutellarin as described for the apoptosis assay.
-
Cell Harvesting: Collect cells as described above.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Flow Cytometry: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 4: Western Blotting for Signaling Protein Analysis
This technique is used to detect changes in the expression and phosphorylation levels of specific proteins within signaling pathways.
-
Cell Lysis: After treatment with Scutellarin, wash cells with ice-cold PBS. Add RIPA lysis buffer containing protease and phosphatase inhibitors.[8][22] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at high speed at 4°C to pellet cell debris.[8] Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total-Akt, NF-κB p65, Cleaved Caspase-3, β-actin) overnight at 4°C.[1]
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[1]
-
Visualization: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[1]
-
Analysis: Quantify band density using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
References
- 1. Frontiers | Scutellarin Attenuates the IL-1β-Induced Inflammation in Mouse Chondrocytes and Prevents Osteoarthritic Progression [frontiersin.org]
- 2. Frontiers | Scutellarin: pharmacological effects and therapeutic mechanisms in chronic diseases [frontiersin.org]
- 3. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From traditional medicine to modern oncology: Scutellarin, a promising natural compound in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. japsonline.com [japsonline.com]
- 7. Scutellarin exerts anticancer effects on human leukemia cells via induction of Sub-G1 cell cycle arrest, apoptosis and also inhibits migration and invasion by targeting Raf/MEK/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of scutellarin on BV-2 microglial-mediated apoptosis in PC12 cells via JAK2/STAT3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent advancement in the anticancer efficacy of the natural flavonoid scutellarin: a comprehensive review [frontiersin.org]
- 10. Scutellarin suppresses proliferation and promotes apoptosis in A549 lung adenocarcinoma cells via AKT/mTOR/4EBP1 and STAT3 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Scutellarin Inhibits Proliferation, Invasion, and Tumorigenicity in Human Breast Cancer Cells by Regulating HIPPO-YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scutellarin Inhibits Proliferation, Invasion, and Tumorigenicity in Human Breast Cancer Cells by Regulating HIPPO-YAP Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Scutellarin Sensitizes Drug-evoked Colon Cancer Cell Apoptosis through Enhanced Caspase-6 Activation | Anticancer Research [ar.iiarjournals.org]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
- 17. Scutellarin sensitizes drug-evoked colon cancer cell apoptosis through enhanced caspase-6 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytotoxic and chemosensitization effects of Scutellarin from traditional Chinese herb Scutellaria altissima L. in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Scutellarin derivatives as apoptosis inducers: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Scutellarin alleviates microglia‐mediated neuroinflammation and apoptosis after ischemic stroke through the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Scutellarein Reduces Inflammatory Responses by Inhibiting Src Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Scutellarin inhibits inflammatory PANoptosis by diminishing mitochondrial ROS generation and blocking PANoptosome formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scutebarbatine X Treatment in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutebarbatine X, a neo-clerodane diterpenoid isolated from Scutellaria barbata, has demonstrated potential anti-inflammatory properties.[1] This document provides a detailed protocol for the administration of this compound in animal models, extrapolated from research on its parent compounds, Scutellarin and Scutellarein, as well as related diterpenoids from the same plant species. These compounds have been investigated for their therapeutic potential in a variety of conditions, including cardiovascular, neurological, and inflammatory diseases. The protocols outlined below are intended to serve as a guide for researchers initiating in vivo studies with this compound.
Chemical Properties (Inferred)
While specific data for this compound is limited, based on its classification as a diterpenoid, certain chemical properties can be inferred for the purpose of protocol design. Diterpenoids are typically lipophilic and may have poor water solubility. Therefore, a suitable solvent system is necessary for in vivo administration.
Data Presentation: Quantitative Dosing and Administration Parameters
The following table summarizes dosing and administration parameters for Scutellarin, Scutellarein, and related compounds from Scutellaria barbata in various animal models. This data can be used as a starting point for dose-ranging studies with this compound.
| Compound | Animal Model | Disease Model | Route of Administration | Dosage Range | Treatment Duration | Key Findings |
| Scutellarin | Rats | Cerebral Ischemia/Reperfusion | Intravenous (tail vein) | 6-12 mg/kg | 3 doses at 0, 1.5, and 7.5 hours post-MCAO | Neuroprotective effects, reduced apoptosis[2] |
| Scutellarin | Rats | Cerebral Ischemia/Reperfusion | Intravenous | 3.5 mg/kg/day | 3 consecutive days | Reduced cerebral infarct volume[3] |
| Scutellarein | Rats | Focal Cerebral Ischemia/Reperfusion | Not specified | Not specified | Not specified | Better neuroprotective effects than Scutellarin[4] |
| Scutebarbatine A | Mice | Human Lung Carcinoma Xenograft | Intraperitoneal | 40 mg/kg | 15 days | Significant suppression of tumor growth[5] |
| Flavonoids (General) | Rats | Various | Oral, Intraperitoneal | 5-200 mg/kg/day | 1 to 12 weeks | Varied effects depending on the flavonoid and model[6][7] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile and injectable solution of this compound for administration to animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Stock Solution Preparation:
-
In a sterile microcentrifuge tube, weigh the desired amount of this compound powder.
-
Add a minimal amount of DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or brief sonication may be used if necessary, but care should be taken to avoid degradation.
-
-
Working Solution Preparation (for injection):
-
Immediately before administration, dilute the stock solution with sterile saline to the final desired concentration.
-
Important: The final concentration of DMSO in the injected solution should be kept to a minimum (ideally below 5-10%) to avoid solvent toxicity. For example, to achieve a final dose of 10 mg/kg in a 200g rat with an injection volume of 0.2 mL, you would need a working solution concentration of 1 mg/mL. This could be prepared by taking 0.1 mL of the 10 mg/mL stock solution and adding it to 0.9 mL of sterile saline.
-
Vortex the working solution immediately before drawing it into the syringe to ensure a homogenous suspension, especially if precipitation occurs upon dilution.
-
Note: It is crucial to perform a small-scale solubility test to determine the optimal DMSO concentration and the stability of the diluted solution. If significant precipitation occurs, alternative vehicle formulations may need to be explored.
Administration of this compound to Rodent Models
Objective: To administer this compound to rodents via a specified route.
Animal Models:
-
Rats (e.g., Sprague-Dawley, Wistar)
-
Mice (e.g., C57BL/6, BALB/c)
Routes of Administration:
-
Intraperitoneal (IP) Injection: A common route for administering compounds that may not be well-absorbed orally.
-
Intravenous (IV) Injection (Tail Vein): Allows for direct entry into the systemic circulation, providing rapid and complete bioavailability.
-
Oral Gavage: Suitable for compounds with good oral bioavailability.
Protocol (Example: Intraperitoneal Injection in a Mouse):
-
Animal Handling and Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: The injection should be administered in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Procedure:
-
Use a sterile syringe with an appropriate needle size (e.g., 27G).
-
Lift the mouse's hindquarters slightly.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Slowly inject the this compound working solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring: Observe the animal for any immediate adverse reactions.
Mandatory Visualization
Hypothesized Signaling Pathway of this compound
The following diagram illustrates a hypothesized signaling pathway for the anti-inflammatory and cytoprotective effects of this compound, based on the known mechanisms of Scutellarin and other related flavonoids and diterpenoids.
Caption: Hypothesized signaling pathway of this compound.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a general workflow for assessing the efficacy of this compound in an animal model of disease.
Caption: General experimental workflow for in vivo studies.
References
- 1. abmole.com [abmole.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Effects of Flavonoid Supplementation on Nanomaterial-Induced Toxicity: A Meta-Analysis of Preclinical Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Effects of Flavonoid Supplementation on Nanomaterial-Induced Toxicity: A Meta-Analysis of Preclinical Animal Studies [frontiersin.org]
Western Blot Analysis of Scutebarbatine X-Treated Cell Lysates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutebarbatine X, a neo-clerodane diterpenoid isolated from the herb Scutellaria barbata, is a subject of growing interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects. Western blot analysis is a critical technique to elucidate the molecular mechanisms by which this compound exerts its effects on cellular function. This document provides detailed application notes and protocols for the Western blot analysis of cell lysates treated with this compound, focusing on key signaling pathways implicated in its activity. While specific quantitative data for this compound is still emerging, this guide draws upon published data for related compounds from Scutellaria barbata, such as Scutebarbatine A and B, to provide a comprehensive framework for investigation.
Key Signaling Pathways Modulated by Scutellaria barbata Constituents
Extracts and isolated compounds from Scutellaria barbata have been shown to modulate several key signaling pathways involved in cell proliferation, survival, apoptosis, and inflammation. Western blot analysis can be employed to investigate the effects of this compound on these pathways by examining changes in the expression and phosphorylation status of key proteins.
-
Apoptosis Pathway: Many anti-cancer agents induce cell death through apoptosis. Key proteins to analyze include the Bcl-2 family (Bcl-2, Bax), caspases (Caspase-3, Caspase-8, Caspase-9), and PARP.[1][2]
-
Cell Cycle Pathway: Regulation of the cell cycle is crucial for controlling cell proliferation. Western blot can be used to assess the levels of cyclins (e.g., Cyclin B1, Cyclin D1) and cyclin-dependent kinases (e.g., Cdc2).[2]
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, growth, and proliferation. Analysis of the phosphorylation status of Akt and mTOR can reveal the impact of this compound.[2]
-
MAPK Pathway: The MAPK pathway, including ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli and plays a role in inflammation and cell proliferation.[3]
-
NF-κB Pathway: This pathway is a key regulator of inflammation and cell survival. Western blot can be used to measure the levels of key proteins like p65 and IκBα.[3]
Data Presentation: Quantitative Western Blot Analysis
The following tables summarize representative quantitative data from studies on Scutebarbatine A and B, which can serve as a guide for expected outcomes when analyzing this compound-treated cell lysates. Data is presented as fold change relative to an untreated control.
Table 1: Effect of Scutebarbatine A on Apoptosis-Related Proteins in A549 Lung Cancer Cells
| Target Protein | Treatment Concentration (µg/mL) | Fold Change (vs. Control) |
| Bcl-2 | 20 | ↓ 1.2-fold |
| 40 | ↓ 1.8-fold | |
| 80 | ↓ 2.5-fold | |
| Cleaved Caspase-3 | 20 | ↑ 1.5-fold |
| 40 | ↑ 2.2-fold | |
| 80 | ↑ 3.1-fold | |
| Cleaved Caspase-9 | 20 | ↑ 1.4-fold |
| 40 | ↑ 2.0-fold | |
| 80 | ↑ 2.8-fold | |
| Cytochrome c (cytosolic) | 20 | ↑ 1.6-fold |
| 40 | ↑ 2.5-fold | |
| 80 | ↑ 3.5-fold |
Data is illustrative and based on trends reported in published studies for Scutebarbatine A.[4]
Table 2: Effect of Scutebarbatine B on Cell Cycle and Apoptosis-Related Proteins in Breast Cancer Cells
| Target Protein | Treatment Concentration (µM) | Fold Change (vs. Control) |
| Cyclin B1 | 0.4 | ↓ 1.7-fold |
| Cyclin D1 | 0.4 | ↓ 1.5-fold |
| p-Cdc2 | 0.4 | ↓ 2.0-fold |
| Cleaved Caspase-8 | 0.4 | ↑ 2.1-fold |
| Cleaved Caspase-9 | 0.4 | ↑ 1.8-fold |
| Cleaved PARP | 0.4 | ↑ 2.5-fold |
| p-Akt | 0.4 | ↓ 1.9-fold |
| p-mTOR | 0.4 | ↓ 1.6-fold |
| p-JNK | 0.4 | ↑ 1.7-fold |
Data is illustrative and based on trends reported in published studies for Scutebarbatine B.[2]
Experimental Protocols
Cell Culture and Treatment
-
Culture the desired cell line in appropriate media and conditions until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for a specified time period (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) should be included.
Cell Lysate Preparation
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total cell lysate) to a new tube.
-
Determine the protein concentration of the lysate using a Bradford or BCA protein assay.
SDS-PAGE and Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
For quantitative analysis, ensure that the signal is within the linear range of detection. Normalize the protein of interest to a loading control (e.g., β-actin, GAPDH).
Visualizations
Signaling Pathway Diagrams
Caption: this compound-induced apoptosis pathway.
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Experimental Workflow Diagram
Caption: Western blot experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Scutebarbatine B Exerts Anti-Breast Cancer Activity by Inducing Cell Cycle Arrest and Apoptosis Through Multiple Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-cancer effects and mechanisms of Scutellaria barbata D. Don on CL1-5 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Delivery of Scutebarbatine X
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the available and potential in vivo delivery methods for Scutebarbatine X, a neo-clerodane diterpenoid with noted anti-inflammatory and anti-cancer properties.[1][2] Due to the limited specific data on the in vivo delivery of this compound, this document extrapolates from research on its parent compound, Scutellarin, and the broader class of flavonoids, in conjunction with established in vivo administration protocols.
Overview of this compound and Challenges in In Vivo Delivery
This compound is a promising therapeutic agent isolated from Scutellaria barbata. However, like many flavonoids, its clinical potential is hampered by challenges related to its physicochemical properties. The parent compound, Scutellarin, exhibits low water solubility and poor membrane permeability, leading to low oral bioavailability.[3][4] It is highly probable that this compound shares these characteristics, making the choice of an appropriate delivery method critical for successful in vivo research.
Potential In Vivo Delivery Methods
Based on studies of related compounds and general pharmacology guidelines, several delivery routes can be considered for in vivo studies of this compound in animal models. The selection of the optimal route will depend on the specific research question, the target tissue, and the desired pharmacokinetic profile.
Table 1: Potential In Vivo Delivery Methods for this compound
| Delivery Route | Advantages | Disadvantages | Animal Models | Key Considerations |
| Intraperitoneal (IP) Injection | - Bypasses first-pass metabolism- Relatively large volume can be administered- Technically straightforward | - Potential for local irritation- Variable absorption rates- Risk of injection into abdominal organs | Mice, Rats | A documented route for the related compound, Scutebarbatine A.[5] |
| Intravenous (IV) Injection | - 100% bioavailability- Rapid onset of action- Precise dose control | - Requires technical skill- Small injection volume- Potential for embolism and irritation | Mice, Rats | Ideal for pharmacokinetic studies and when immediate systemic exposure is required. |
| Oral Gavage (PO) | - Clinically relevant route- Non-invasive for repeated dosing | - Low bioavailability expected- Subject to first-pass metabolism- Risk of aspiration | Mice, Rats | Formulation strategies like prodrugs or nanoemulsions may be necessary to improve absorption, as seen with Scutellarin.[3][6] |
| Subcutaneous (SC) Injection | - Slower, more sustained absorption- Suitable for depot formulations | - Slower onset of action- Potential for local tissue reaction- Limited volume | Mice, Rats | Useful for achieving prolonged exposure to the compound. |
Experimental Protocols
The following are detailed protocols for the most common and relevant administration routes for this compound in rodent models. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Preparation of this compound for In Vivo Administration
Due to its likely poor water solubility, this compound will require a suitable vehicle for solubilization.
Materials:
-
This compound powder
-
Vehicle (e.g., Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Saline, Corn oil)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small amount of a solubilizing agent like DMSO to dissolve the powder completely.
-
Gradually add the co-solvent (e.g., PEG300) and then the final vehicle (e.g., saline) while vortexing to create a homogenous solution or suspension. The final concentration of DMSO should be kept to a minimum (typically <10% of the total volume) to avoid toxicity.
-
If a suspension is formed, ensure it is uniform before each administration, potentially with the aid of brief sonication.
-
Prepare the formulation fresh on the day of the experiment or store it as per stability data, protected from light.
Intraperitoneal (IP) Injection Protocol (Mouse Model)
Materials:
-
Prepared this compound solution/suspension
-
Sterile 1 mL syringe
-
25-27 gauge needle
-
70% ethanol
-
Animal restraint device (optional)
Protocol:
-
Restrain the mouse securely, ensuring the abdomen is accessible.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and other organs.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (urine or blood) is drawn back, which would indicate improper needle placement.
-
Inject the this compound solution/suspension slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
Intravenous (IV) Injection Protocol (Mouse Model - Tail Vein)
Materials:
-
Prepared this compound solution
-
Sterile 1 mL syringe
-
27-30 gauge needle
-
Mouse restrainer
-
Heat lamp or warm water to dilate the tail veins
Protocol:
-
Place the mouse in a restrainer, exposing the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water to make the lateral tail veins more visible.
-
Swab the tail with 70% ethanol.
-
Position the needle, bevel up, parallel to the vein and insert it into the vein.
-
A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Inject the solution slowly. If resistance is met or a bleb forms, the needle is not in the vein. Withdraw and re-attempt.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor.
Oral Gavage (PO) Protocol (Mouse Model)
Materials:
-
Prepared this compound solution/suspension
-
Sterile 1 mL syringe
-
Flexible or rigid, ball-tipped gavage needle (20-22 gauge for mice)
Protocol:
-
Measure the distance from the mouse's mouth to the xiphoid process to determine the correct insertion depth of the gavage needle.
-
Securely restrain the mouse in an upright position.
-
Gently insert the gavage needle into the mouth, allowing the mouse to swallow the tip.
-
Advance the needle along the roof of the mouth and down the esophagus to the predetermined depth. Do not force the needle.
-
Administer the substance slowly.
-
Gently remove the needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Signaling Pathways and Experimental Workflows
Scutebarbatine compounds have been shown to modulate several key signaling pathways involved in inflammation and cancer.
Signaling Pathways Modulated by Scutebarbatine Analogs
Studies on Scutebarbatine A and B have implicated their involvement in the MAPK, EGFR/Akt, and PI3K/Akt/mTOR pathways.[1][2][7]
References
- 1. abmole.com [abmole.com]
- 2. researchgate.net [researchgate.net]
- 3. Triglyceride-mimetic prodrugs of scutellarin enhance oral bioavailability by promoting intestinal lymphatic transport and avoiding first-pass metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scutellarin: pharmacological effects and therapeutic mechanisms in chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Prodrugs of scutellarin: ethyl, benzyl and N,N-diethylglycolamide ester synthesis, physicochemical properties, intestinal metabolism and oral bioavailability in the rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scutebarbatine A induces ROS-mediated DNA damage and apoptosis in breast cancer cells by modulating MAPK and EGFR/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inducing Apoptosis in vitro with Scutebarbatine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutebarbatine A, a major diterpenoid isolated from Scutellaria barbata, has demonstrated significant potential as an anti-cancer agent by selectively inducing apoptosis in various cancer cell lines.[1][2] These application notes provide a comprehensive guide for researchers on how to utilize Scutebarbatine A to induce and evaluate apoptosis in vitro. The protocols outlined below are based on established methodologies from multiple studies and are intended to be adapted to specific laboratory conditions and cell lines.
The primary mechanism of Scutebarbatine A-induced apoptosis involves the mitochondria-mediated pathway, characterized by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.[2][3] Additionally, Scutebarbatine A has been shown to modulate other critical signaling pathways, including the MAPK and EGFR/Akt pathways, and to induce endoplasmic reticulum (ER) stress, all of which contribute to its cytotoxic effects against cancer cells.[4][5]
Data Presentation
Table 1: Cytotoxicity of Scutebarbatine A in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Exposure Time (h) | Reference |
| A549 | Human Lung Carcinoma | MTT | Not explicitly stated, but dose-dependent effects observed at 20, 40, 80 µg/mL | 48 | [3] |
| Caco-2 | Human Colon Cancer | Annexin V/PI | Dose-dependent increase in apoptosis from 10-60 µM | 24 | [1] |
| MDA-MB-231 | Human Breast Cancer | Trypan Blue | Dose-dependent cytotoxicity observed | Not specified | [4] |
| MCF-7 | Human Breast Cancer | Trypan Blue | Dose-dependent cytotoxicity observed | Not specified | [4] |
| HepG2 | Human Liver Cancer | Not specified | Not specified | Not specified | [6] |
| PC-3 | Human Prostate Cancer | Not specified | Not specified | Not specified | [6] |
| HCC | Human Hepatocellular Carcinoma | Not specified | Dose-dependent growth inhibition | Not specified | [5] |
Note: Direct IC50 values for Scutebarbatine A are not consistently reported across the literature; many studies demonstrate a dose-dependent effect at various concentrations.
Table 2: Effect of Scutebarbatine A on Apoptosis-Related Protein Expression in A549 Cells
| Protein | Effect of Scutebarbatine A Treatment | Western Blot Analysis | Reference |
| Bcl-2 | Downregulation | Concentration-dependent decrease | [3] |
| Caspase-3 | Upregulation of cleaved form | Concentration-dependent increase | [3] |
| Caspase-9 | Upregulation of cleaved form | Concentration-dependent increase | [3] |
| Cytochrome c | Upregulation in cytosol | Concentration-dependent increase | [3] |
Signaling Pathways and Experimental Workflow
Signaling Pathways of Scutebarbatine A-Induced Apoptosis
Scutebarbatine A triggers apoptosis through a multi-faceted approach, primarily targeting the intrinsic mitochondrial pathway. It also influences other key signaling cascades that regulate cell survival and proliferation.
Caption: Scutebarbatine A induces apoptosis via multiple signaling pathways.
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the apoptotic effects of Scutebarbatine A in vitro.
Caption: Experimental workflow for in vitro apoptosis studies.
Experimental Protocols
Cell Culture and Treatment
Objective: To culture cancer cells and treat them with Scutebarbatine A.
Materials:
-
Selected cancer cell line (e.g., A549, Caco-2, MCF-7)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Scutebarbatine A (stock solution prepared in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates (6-well, 96-well)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Maintain the cancer cell line in complete growth medium in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells upon reaching 80-90% confluency.
-
For experiments, seed the cells into appropriate culture plates (e.g., 96-well for MTT assay, 6-well for protein analysis and flow cytometry) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare fresh dilutions of Scutebarbatine A in complete growth medium from the DMSO stock. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the cells and replace it with the medium containing various concentrations of Scutebarbatine A (e.g., 0, 10, 20, 40, 60, 80 µM) or a vehicle control (medium with 0.1% DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48 hours).
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of Scutebarbatine A on cell viability and calculate the IC50 value.
Materials:
-
Cells treated as described in Protocol 1 in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Following the treatment period, add 20 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with Scutebarbatine A.
Materials:
-
Cells treated as described in Protocol 1 in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
After treatment, collect both the adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Objective: To analyze the expression levels of apoptosis-related proteins.
Materials:
-
Cells treated as described in Protocol 1 in a 6-well plate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, cleaved Caspase-3, cleaved Caspase-9, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system. Use β-actin as a loading control to normalize protein expression.
References
- 1. maxapress.com [maxapress.com]
- 2. maxapress.com [maxapress.com]
- 3. mdpi.com [mdpi.com]
- 4. Scutebarbatine A induces ROS-mediated DNA damage and apoptosis in breast cancer cells by modulating MAPK and EGFR/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onesearch.cumbria.ac.uk [onesearch.cumbria.ac.uk]
- 6. Scutellarin derivatives as apoptosis inducers: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Immunomodulatory Effects of Scutellarin on Cytokine Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutellarin, a flavonoid glycoside derived from plants such as Scutellaria barbata and Erigeron breviscapus, has demonstrated significant pharmacological activities, including potent anti-inflammatory and antioxidant effects.[1][2] A key aspect of its mechanism of action involves the modulation of cytokine production, which are critical mediators of the inflammatory response.[1] Understanding the impact of Scutellarin and its derivatives on cytokine profiles is crucial for the development of novel therapeutics for a range of inflammatory diseases.
These application notes provide a comprehensive overview of the techniques used to measure the effect of Scutellarin on cytokine production, complete with detailed experimental protocols and representations of the key signaling pathways involved. While the focus is on Scutellarin, these methodologies are broadly applicable to other flavonoid compounds, including its active metabolite, Scutellarein.[3][4]
Data Presentation: The Impact of Scutellarin on Pro-inflammatory Cytokine Production
Scutellarin has been shown to inhibit the production of several key pro-inflammatory cytokines. The following table summarizes the inhibitory effects of Scutellarin on cytokine production in various in vitro and in vivo models.
| Cytokine | Model System | Effect of Scutellarin | Key Signaling Pathways Implicated | Reference |
| TNF-α | LPS-induced BV-2 microglial cells | Significant reduction in production | Inhibition of AKT/NF-κB and p38/JNK pathways | [5] |
| Isoproterenol-induced myocardial infarction in rats | Decreased expression | Attenuation of cardiac injury | [6] | |
| LPS-induced acute lung injury in mice | Significant decrease in bronchoalveolar lavage fluid | Inhibition of NF-κB and AP-1 signaling | [2][3] | |
| IL-1β | LPS-induced BV-2 microglial cells | Significant reduction in production | Inhibition of AKT/NF-κB and p38/JNK pathways | [5] |
| Myocardial I/R injury in H9c2 cells | Attenuation of inflammatory response | Inhibition of NLRP3 inflammasome activation via Akt/mTORC1 | [2][6] | |
| LPS-induced acute lung injury in mice | Significant decrease in bronchoalveolar lavage fluid | Inhibition of NF-κB and AP-1 signaling | [2] | |
| IL-6 | LPS-induced BV-2 microglial cells | Significant reduction in production | Inhibition of AKT/NF-κB and p38/JNK pathways | [5] |
| Isoproterenol-induced myocardial infarction in rats | Decreased expression | Attenuation of cardiac injury | [6] | |
| LPS-induced acute lung injury in mice | Significant decrease in bronchoalveolar lavage fluid | Inhibition of NF-κB and AP-1 signaling | [2][3] |
Key Signaling Pathways Modulated by Scutellarin
Scutellarin exerts its anti-inflammatory effects by modulating several key intracellular signaling pathways that are crucial for the production of pro-inflammatory cytokines.[1][2]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals (e.g., LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[3][7] Scutellarin has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent cytokine gene expression.[3][8]
Figure 1: Simplified NF-κB signaling pathway and points of inhibition by Scutellarin.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK and p38, are also critical in the inflammatory response.[7] These pathways are activated by various cellular stressors and inflammatory stimuli, leading to the activation of transcription factors like AP-1, which in turn promotes the expression of pro-inflammatory genes.[7][9] Scutellarin has been demonstrated to inhibit the phosphorylation of JNK and p38, thereby downregulating the expression of pro-inflammatory cytokines.[1][5]
Figure 2: Simplified MAPK (JNK/p38) signaling pathway and inhibition by Scutellarin.
Experimental Protocols
To quantitatively and qualitatively assess the effect of Scutellarin on cytokine production, several robust and well-established methods can be employed. The choice of method will depend on the specific research question, sample type, and required throughput.[10]
Experimental Workflow
The general workflow for assessing the impact of Scutellarin on cytokine production involves cell culture, stimulation to induce cytokine secretion, treatment with Scutellarin, and subsequent measurement of cytokine levels.
Figure 3: General experimental workflow for measuring Scutellarin's effect on cytokine production.
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Quantifying Secreted Cytokines
ELISA is a highly sensitive and quantitative method for measuring the concentration of a specific cytokine in a sample, such as cell culture supernatant.[11][12] The sandwich ELISA is the most common format for cytokine detection.[13]
Materials:
-
96-well high-binding ELISA plates
-
Capture antibody (specific to the cytokine of interest)
-
Recombinant cytokine standard
-
Detection antibody (biotinylated, specific to the cytokine)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Coating buffer (e.g., bicarbonate/carbonate buffer, pH 9.6)
-
Assay diluent/Blocking buffer (e.g., PBS with 10% FBS or 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
-
Cell culture supernatant from Scutellarin-treated and control cells
Procedure:
-
Plate Coating:
-
Blocking:
-
Wash the plate 3 times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for at least 1-2 hours at room temperature.[14]
-
-
Sample and Standard Incubation:
-
Wash the plate 3 times with wash buffer.
-
Prepare a serial dilution of the recombinant cytokine standard in assay diluent. A typical range is 2000 pg/mL to 15 pg/mL.[13]
-
Add 100 µL of the standards and cell culture supernatants (diluted if necessary) to the appropriate wells.
-
Incubate for 2 hours at room temperature.[14]
-
-
Detection Antibody Incubation:
-
Streptavidin-HRP Incubation:
-
Wash the plate 4 times with wash buffer.
-
Add 100 µL of Streptavidin-HRP diluted in assay diluent to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Development and Measurement:
-
Wash the plate 5-7 times with wash buffer.[14]
-
Add 100 µL of TMB substrate to each well.
-
Incubate at room temperature in the dark until a color change is observed (typically 15-30 minutes).
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 2: Intracellular Cytokine Staining (ICS) for Flow Cytometry
ICS combined with flow cytometry allows for the identification and quantification of cytokine-producing cells at a single-cell level.[16] This is particularly useful for identifying which cell populations are affected by Scutellarin.
Materials:
-
Cells treated with Scutellarin and stimulated to produce cytokines
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)[17]
-
FACS tubes or 96-well U-bottom plates
-
Fixation buffer (e.g., 2-4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1-0.5% Saponin or Triton X-100)
-
Fluorochrome-conjugated antibodies against cell surface markers and intracellular cytokines
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Stimulation and Protein Transport Inhibition:
-
Surface Staining:
-
Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS).
-
If desired, stain for cell surface markers by incubating the cells with fluorochrome-conjugated antibodies for 20-30 minutes on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
-
Fixation:
-
Resuspend the cells in 100-200 µL of fixation buffer.
-
Incubate for 20 minutes at room temperature.[17]
-
Wash the cells with FACS buffer.
-
-
Permeabilization and Intracellular Staining:
-
Resuspend the fixed cells in permeabilization buffer. Saponin-based permeabilization is reversible, so it must be present during the staining step.
-
Add the fluorochrome-conjugated anti-cytokine antibodies and their corresponding isotype controls.
-
Incubate for 30 minutes at room temperature in the dark.[18]
-
-
Final Wash and Acquisition:
-
Wash the cells twice with permeabilization buffer.[18]
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter, as well as surface marker expression.
-
Quantify the percentage of cells positive for the cytokine of interest and the mean fluorescence intensity (MFI) within the gated population.
-
Conclusion
The protocols and pathways detailed in these application notes provide a robust framework for investigating the immunomodulatory effects of Scutellarin and its derivatives on cytokine production. By employing techniques such as ELISA and intracellular flow cytometry, researchers can gain valuable insights into the mechanisms by which these compounds exert their anti-inflammatory effects, paving the way for their potential therapeutic application in a variety of inflammatory conditions.
References
- 1. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Scutellarin: pharmacological effects and therapeutic mechanisms in chronic diseases [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Scutellarein Suppresses the Production of ROS and Inflammatory Mediators of LPS-Activated Bronchial Epithelial Cells and Attenuates Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of scutellarin on the mechanism of cardiovascular diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scutellarein Reduces Inflammatory Responses by Inhibiting Src Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavonoids as Cytokine Modulators: A Possible Therapy for Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. lerner.ccf.org [lerner.ccf.org]
- 17. youtube.com [youtube.com]
- 18. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
Scutebarbatine X: Application Notes and Protocols for Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Scutebarbatine X (also known as Scutellarin) in preclinical neuroinflammation models. The following sections detail its application in ischemic stroke and Alzheimer's disease models, outlining its mechanism of action and providing detailed protocols for in vivo and in vitro studies.
I. Introduction to this compound in Neuroinflammation
This compound, a flavonoid compound, has demonstrated significant neuroprotective and anti-inflammatory properties in various models of neurological disorders. Its therapeutic potential stems from its ability to modulate key signaling pathways involved in the inflammatory cascade, particularly in microglia, the resident immune cells of the central nervous system. This document serves as a guide for researchers looking to investigate the therapeutic effects of this compound in neuroinflammation.
II. In Vivo Application: Ischemic Stroke Model
A. Model System: Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely used experimental paradigm to mimic ischemic stroke in humans. This compound has been shown to ameliorate neurological deficits and reduce infarct volume in this model.
B. Quantitative Data Summary
| Parameter | MCAO Control Group | This compound (Low Dose) | This compound (High Dose) | Reference |
| Neurological Deficit Score (Z-Longa score) | 3.5 ± 0.5 | 2.6 ± 0.4 (25% reduction) | 2.7 ± 0.3 (23.1% reduction) | [1] |
| Infarct Volume (%) | 33.55 ± 0.03 | 25.63 ± 0.02 | 26.95 ± 0.03 | [1] |
| Neurological Deficit Score (Longa's score) | 3.8 ± 0.5 | - | 1.5 ± 0.6 (p<0.001 vs MCAO) | [2] |
| Infarct Volume (%) | 35.2 ± 4.1 | - | 18.6 ± 3.2 (p<0.01 vs MCAO) | [3] |
Data are presented as mean ± SD or mean ± SEM. Statistical significance is noted where available.
C. Experimental Protocol: MCAO in Rats
This protocol describes the induction of transient focal cerebral ischemia by intraluminal suture.[4][5]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane, chloral hydrate)
-
4-0 nylon monofilament suture with a silicon-coated tip
-
Microvascular clips
-
Surgical microscope
-
Heating pad to maintain body temperature
-
This compound solution
-
Vehicle control (e.g., saline)
-
2,3,5-triphenyltetrazolium chloride (TTC) solution
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain its body temperature at 37.0 ± 0.5°C using a heating pad.
-
Surgical Procedure:
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA with silk sutures.
-
Place a microvascular clip on the ICA.
-
Insert the silicon-coated 4-0 nylon suture into the ECA lumen and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
After 2 hours of occlusion, withdraw the suture to allow for reperfusion.
-
-
Drug Administration: Administer this compound or vehicle intraperitoneally or via tail vein injection at the desired doses and time points (e.g., before or after MCAO).[1]
-
Neurological Assessment: At 24 hours post-reperfusion, evaluate neurological deficits using a standardized scoring system (e.g., Zea-Longa five-point scale).[5]
-
Infarct Volume Measurement:
-
Euthanize the rats and harvest the brains.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in 2% TTC solution at 37°C for 30 minutes.
-
The infarcted tissue will appear white, while the healthy tissue will stain red.
-
Quantify the infarct volume using image analysis software.
-
D. Experimental Workflow: MCAO Model
References
- 1. mdpi.com [mdpi.com]
- 2. Functional Recovery after Scutellarin Treatment in Transient Cerebral Ischemic Rats: A Pilot Study with (18) F-Fluorodeoxyglucose MicroPET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of scutellarin on rat neuronal damage induced by cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MCAO Model [bio-protocol.org]
Application Notes and Protocols for Assessing the Synergy of Scutellarin (Scutebarbatine X) with Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to evaluate the synergistic anti-cancer effects of Scutellarin (referred to as Scutebarbatine X in the context of this protocol) when used in combination with the chemotherapeutic agent paclitaxel. The protocols outlined below detail methods for determining synergistic cytotoxicity, quantifying apoptosis, and investigating the underlying molecular mechanisms through the analysis of key signaling pathways.
Introduction
Paclitaxel is a widely used chemotherapeutic drug that functions by stabilizing microtubules, leading to mitotic arrest and apoptosis in cancer cells.[1][2] However, its efficacy is often limited by the development of drug resistance.[3][4] Mechanisms of resistance can involve the overexpression of drug efflux pumps and alterations in apoptotic signaling pathways.[4][5][6]
Scutellarin, a flavonoid extracted from Scutellaria barbata and Erigeron breviscapus, has demonstrated anti-tumor properties by inhibiting cancer cell growth and metastasis, blocking the cell cycle, and inducing apoptosis.[7][8] Notably, Scutellarin has been shown to modulate several signaling pathways implicated in cancer progression and chemoresistance, such as the PI3K/Akt, MAPK, and Wnt/β-catenin pathways.[9][10][11] Combining Scutellarin with paclitaxel may offer a synergistic therapeutic strategy to enhance anti-cancer efficacy and overcome paclitaxel resistance.[1][12]
This document provides a detailed experimental setup to test this hypothesis.
Part 1: Assessment of Cytotoxicity and Synergy
The initial step is to determine the cytotoxic effects of Scutellarin and paclitaxel, both individually and in combination, on a selected cancer cell line. The Chou-Talalay method will be used to quantitatively assess the nature of the drug interaction (synergism, additivity, or antagonism).[13][14]
Experimental Protocol 1: Cell Viability and Synergy Analysis using MTT Assay and the Chou-Talalay Method
Objective: To determine the IC50 values for Scutellarin and paclitaxel and to calculate the Combination Index (CI) for the drug combination.
Materials:
-
Cancer cell line (e.g., paclitaxel-resistant ovarian, breast, or non-small cell lung cancer cell line)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Scutellarin (this compound)
-
Paclitaxel
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[15][16]
-
Drug Preparation: Prepare stock solutions of Scutellarin and paclitaxel in DMSO.[17] Create a series of dilutions for each drug in the complete culture medium. For the combination treatment, prepare solutions with a constant ratio of Scutellarin to paclitaxel (e.g., based on the ratio of their individual IC50 values).
-
Cell Treatment:
-
Single-agent treatment: Remove the old medium from the wells and add 100 µL of medium containing various concentrations of either Scutellarin or paclitaxel.
-
Combination treatment: Add 100 µL of medium containing the combined drug dilutions.
-
Control: Include wells with vehicle (DMSO) treated cells (considered 100% viability) and wells with medium only (for background).[18]
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[18]
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a multi-well plate reader.[15]
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 (the concentration of a drug that inhibits 50% of cell growth) for each single agent.
-
Use the Chou-Talalay method and a software program like CompuSyn to calculate the Combination Index (CI).[15][19] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[13][14]
-
Data Presentation: Cytotoxicity and Synergy
Table 1: IC50 Values of Scutellarin and Paclitaxel
| Cell Line | Drug | IC50 (µM) after 48h |
|---|---|---|
| [Specify Cell Line] | Scutellarin | [Enter Value] |
| | Paclitaxel | [Enter Value] |
Table 2: Combination Index (CI) Values
| Fraction Affected (Fa) | CI Value | Interpretation |
|---|---|---|
| 0.25 | [Enter Value] | [Synergism/Additive/Antagonism] |
| 0.50 (IC50) | [Enter Value] | [Synergism/Additive/Antagonism] |
| 0.75 | [Enter Value] | [Synergism/Additive/Antagonism] |
| 0.90 | [Enter Value] | [Synergism/Additive/Antagonism] |
Part 2: Assessment of Apoptosis
To determine if the synergistic cytotoxicity is due to an increase in programmed cell death, an apoptosis assay using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is performed.
Experimental Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with Scutellarin, paclitaxel, and their combination.
Materials:
-
Cancer cell line
-
6-well plates
-
Scutellarin and Paclitaxel
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with Scutellarin, paclitaxel, and their synergistic combination concentration (determined from the MTT assay) for 24-48 hours.[10] Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension and wash the pellet twice with cold PBS.[20][21]
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[21]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[20][21]
-
Add 400 µL of 1X Binding Buffer to each tube.[22]
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour.[21]
Data Presentation: Apoptosis Quantification
Table 3: Percentage of Apoptotic Cells
| Treatment Group | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
|---|---|---|---|
| Control (Vehicle) | [Enter Value] | [Enter Value] | [Enter Value] |
| Scutellarin | [Enter Value] | [Enter Value] | [Enter Value] |
| Paclitaxel | [Enter Value] | [Enter Value] | [Enter Value] |
| Combination | [Enter Value] | [Enter Value] | [Enter Value] |
Part 3: Investigation of Molecular Mechanisms
Western blotting is used to investigate the effect of the drug combination on key proteins involved in apoptosis and cell survival signaling pathways, such as the PI3K/Akt pathway.
Experimental Protocol 3: Western Blot Analysis of Signaling Pathways
Objective: To assess the expression levels of key proteins in apoptosis and survival pathways (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3).
Materials:
-
Cancer cell line
-
Scutellarin and Paclitaxel
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells as in the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.[23]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[25]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[23]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize them to the loading control.
Data Presentation: Protein Expression Levels
Table 4: Relative Protein Expression Levels (Normalized to Loading Control)
| Treatment Group | p-Akt/Akt Ratio | Bcl-2 | Bax | Cleaved Caspase-3 |
|---|---|---|---|---|
| Control (Vehicle) | [Enter Value] | [Enter Value] | [Enter Value] | [Enter Value] |
| Scutellarin | [Enter Value] | [Enter Value] | [Enter Value] | [Enter Value] |
| Paclitaxel | [Enter Value] | [Enter Value] | [Enter Value] | [Enter Value] |
| Combination | [Enter Value] | [Enter Value] | [Enter Value] | [Enter Value] |
Mandatory Visualizations
Caption: Experimental workflow for assessing drug synergy.
Caption: Proposed mechanism of synergistic action.
References
- 1. Synergistic effects of flavonoids and paclitaxel in cancer treatment: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Key genes and molecular mechanisms related to Paclitaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Paclitaxel resistance is mediated by NF-κB on mesenchymal primary breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. From traditional medicine to modern oncology: Scutellarin, a promising natural compound in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research progress on anti-tumor mechanisms of scutellarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent advancement in the anticancer efficacy of the natural flavonoid scutellarin: a comprehensive review [frontiersin.org]
- 10. Frontiers | Network pharmacology-based investigation and experimental validation of the mechanism of scutellarin in the treatment of acute myeloid leukemia [frontiersin.org]
- 11. Network pharmacology-based investigation and experimental validation of the mechanism of scutellarin in the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scutellarin inhibits the metastasis and cisplatin resistance in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT assay and synergism evaluation [bio-protocol.org]
- 16. texaschildrens.org [texaschildrens.org]
- 17. cdn-links.lww.com [cdn-links.lww.com]
- 18. mdpi.com [mdpi.com]
- 19. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kumc.edu [kumc.edu]
- 22. bosterbio.com [bosterbio.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Western blot protocol | Abcam [abcam.com]
Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Scutebarbatine X
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Scutebarbatine X, a neo-clerodane diterpenoid with potential anti-inflammatory properties isolated from Scutellaria barbata. The method is optimized for high sensitivity and specificity, making it suitable for pharmacokinetic studies, metabolism research, and quality control of herbal preparations. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
This compound is a naturally occurring neo-clerodane diterpenoid found in Scutellaria barbata, a plant used in traditional medicine.[1] Interest in this compound has grown due to its potential therapeutic activities, including anti-inflammatory effects. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacological and drug development studies. This application note presents a validated LC-MS/MS method designed for researchers, scientists, and drug development professionals to reliably detect and quantify this compound.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₄H₃₈N₂O₁₀ | [1] |
| Molecular Weight | 634.7 g/mol | [1] |
| Exact Mass | 634.25299 | Calculated |
| Class | Neo-clerodane Diterpenoid | [1] |
Experimental Workflow
Experimental Protocols
Sample Preparation (from Plasma)
This protocol is adapted for the extraction of diterpenoids from a biological matrix.
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold methanol.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Liquid Chromatography
| Parameter | Condition |
| System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode. The following parameters are a starting point and should be optimized for the specific instrument used.
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM)
For quantitative analysis, MRM is used. The precursor ion is the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID). Based on the fragmentation patterns of similar neo-clerodane diterpenoids like Scutebarbatine A and B, the following transitions are proposed for this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 635.26 | 512.22 | 100 | 40 | 25 |
| This compound (Qualifier) | 635.26 | 389.18 | 100 | 40 | 35 |
| Internal Standard (e.g., Scutebarbatine A) | 559.24 | 436.20 | 100 | 40 | 25 |
Note: The selection of an appropriate internal standard is critical for accurate quantification. A stable isotope-labeled this compound would be ideal. If unavailable, a structurally related compound with similar chromatographic and ionization behavior, such as Scutebarbatine A, can be used.
Proposed Fragmentation Pathway
The fragmentation of this compound is expected to involve the neutral loss of its substituent groups.
Method Validation Parameters (Example Data)
A full method validation should be performed according to regulatory guidelines. The following table presents example data for key validation parameters.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery (%) | 85 - 110% |
| Matrix Effect (%) | 90 - 110% |
Conclusion
The LC-MS/MS method described provides a sensitive and selective tool for the quantification of this compound in biological matrices. The detailed protocol for sample preparation, chromatography, and mass spectrometry, along with the proposed fragmentation pathway, offers a solid foundation for researchers in natural product analysis, pharmacology, and drug development. This method will facilitate further investigation into the pharmacokinetic and pharmacodynamic properties of this compound.
References
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Scutebarbatine X
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Scutebarbatine X is a neo-clerodane diterpenoid isolated from Scutellaria barbata, a perennial herb with a history in traditional medicine for its anti-inflammatory and anti-tumor properties.[1] Emerging research on various compounds from Scutellaria barbata, such as Scutebarbatine A and B, has demonstrated their potential to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis.[2][3] This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.
Flow cytometry is a powerful technique for assessing cell cycle distribution by quantifying the DNA content of individual cells. Propidium iodide is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle based on their fluorescence intensity. This method is crucial for researchers in oncology and drug development to elucidate the mechanisms of action of potential therapeutic agents like this compound.
Principle of the Assay
This protocol outlines the preparation of cancer cells treated with this compound, followed by fixation, and staining with propidium iodide. The DNA content of the stained cells is then analyzed by flow cytometry. An increase in the percentage of cells in a specific phase of the cell cycle (e.g., G1, S, or G2/M) following treatment with this compound indicates cell cycle arrest at that checkpoint.
Data Presentation
The following tables summarize hypothetical quantitative data based on studies of related compounds from Scutellaria barbata, illustrating the dose-dependent effect on cell cycle distribution in a cancer cell line.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (0 µM) | 55.2 ± 2.5 | 30.1 ± 1.8 | 14.7 ± 1.2 |
| This compound (10 µM) | 65.8 ± 3.1 | 22.5 ± 2.0 | 11.7 ± 1.5 |
| This compound (25 µM) | 75.3 ± 2.8 | 15.2 ± 1.6 | 9.5 ± 1.1 |
| This compound (50 µM) | 82.1 ± 3.5 | 9.8 ± 1.3 | 8.1 ± 0.9 |
Table 2: Key Cell Cycle Regulatory Proteins Modulated by Scutellaria barbata Extract
| Protein | Function | Effect of S. barbata Extract | Reference |
| Cyclin D1 | Promotes G1/S transition | Downregulation | [4] |
| Cyclin A | Regulates S and G2/M phases | Downregulation | [5] |
| Cyclin B1 | Regulates G2/M transition | Downregulation | [5] |
| Cdc2 (CDK1) | Key regulator of mitosis | Downregulation | [5] |
| p27 | CDK inhibitor, G1 arrest | Upregulation | [1] |
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., HT-29, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
-
Microcentrifuge tubes
-
Cell culture plates
Cell Culture and Treatment
-
Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound dose.
Cell Harvesting and Fixation
-
After the treatment period, collect the cell culture medium (which may contain detached, apoptotic cells).
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from step 1.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[6]
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[7]
-
Incubate the cells for at least 2 hours (or overnight) at 4°C for fixation.[8]
Propidium Iodide Staining
-
Centrifuge the fixed cells at 500 x g for 10 minutes.[7]
-
Carefully decant the ethanol supernatant.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.[7]
-
Incubate the cells for 30 minutes at room temperature in the dark.[9]
Flow Cytometry Analysis
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use the linear scale for the PI fluorescence channel (e.g., FL2 or PE-Texas Red).
-
Gate out doublets and cell aggregates using the pulse width versus pulse area plot.[7]
-
Generate a histogram of DNA content (fluorescence intensity) versus cell count.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Mandatory Visualizations
Caption: Workflow for Cell Cycle Analysis by Flow Cytometry.
References
- 1. Inhibitory effects of Scutellaria barbata D. Don on human uterine leiomyomal smooth muscle cell proliferation through cell cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scutebarbatine A induces ROS-mediated DNA damage and apoptosis in breast cancer cells by modulating MAPK and EGFR/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ethanol extract of Scutellaria baicalensis and the active compounds induce cell cycle arrest and apoptosis including upregulation of p53 and Bax in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-cancer effects and mechanisms of Scutellaria barbata D. Don on CL1-5 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Practical Guide to Dissolving Scutebarbatine X for Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Scutebarbatine X is a neo-clerodane diterpenoid isolated from Scutellaria barbata (Labiatae), a plant used in traditional medicine. It has demonstrated anti-inflammatory properties and is an area of interest for further research.[1] This guide provides a practical overview of the dissolution of this compound for experimental use, focusing on solubility, stock solution preparation, and application in cell-based assays. This compound has been identified as an inhibitor of the PI3K/Akt/mTOR signaling pathway, which is crucial in regulating cell growth, proliferation, and survival.[1][2]
Physicochemical and Solubility Data
Proper dissolution is critical for accurate and reproducible experimental results. The following table summarizes the key physicochemical and solubility information for this compound.
| Property | Value | Source |
| Molecular Formula | C₃₄H₃₈N₂O₁₀ | [3] |
| Molecular Weight | 634.67 g/mol | [3] |
| Appearance | Solid, White to off-white crystalline powder | [4] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [3] |
| Solubility in DMSO | ≥ 10 mM | [3] |
| Storage (Powder) | -20°C, protect from light | [4] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [4] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 634.67 g/mol )
-
Anhydrous (cell culture grade) Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the Compound: Accurately weigh a desired amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution, you will need 6.35 mg of the compound. Calculation: Mass (mg) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 mg/g Mass (mg) = 0.010 mol/L x 0.001 L x 634.67 g/mol x 1000 mg/g = 6.35 mg
-
Dissolution: a. Add the weighed this compound to a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. For 6.35 mg, add 1 mL of DMSO. c. Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution. d. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: a. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound. b. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4] Protect from light.
Preparation of Working Solutions for Cell Culture Experiments
This protocol describes the dilution of the DMSO stock solution into an aqueous cell culture medium for in vitro assays.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤ 0.1%, as DMSO can have cytotoxic effects.[5][6]
-
Prepare working solutions fresh for each experiment.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To achieve low micromolar concentrations in your final assay, it is best to perform a serial dilution. a. Intermediate Dilution: First, dilute the 10 mM stock solution in cell culture medium to an intermediate concentration (e.g., 1 mM or 100 µM). b. Final Dilution: Use the intermediate dilution to prepare your final working concentrations in the cell culture medium. For example, to prepare a 10 µM working solution from a 1 mM intermediate stock, you would perform a 1:100 dilution.
-
Direct Dilution (for higher concentrations): a. Calculate the volume of stock solution needed. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock: V₁ = (C₂ x V₂) / C₁ = (10 µM x 1 mL) / 10,000 µM = 0.001 mL or 1 µL b. Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. c. Mix thoroughly by gentle pipetting or inverting the tube.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your highest concentration working solution to account for any effects of the solvent on the cells.
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Scutebarbatine B Exerts Anti-Breast Cancer Activity by Inducing Cell Cycle Arrest and Apoptosis Through Multiple Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. DMSO exhibits similar cytotoxicity effects to thalidomide in mouse breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Scutellarin in Chemoresistance Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemoresistance remains a significant hurdle in the effective treatment of cancer. Tumor cells can develop resistance to chemotherapeutic agents through various mechanisms, often involving the dysregulation of intracellular signaling pathways that govern cell survival, proliferation, and apoptosis. The natural flavonoid Scutellarin, derived from the herb Erigeron breviscapus, has emerged as a promising agent in cancer research.[1] Its ability to modulate key signaling pathways makes it a valuable tool for studying and potentially overcoming chemoresistance.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for utilizing Scutellarin to investigate its potential in sensitizing cancer cells to conventional chemotherapeutic drugs. The focus is on its application in studying the reversal of resistance to platinum-based drugs and other common agents.
Key Signaling Pathways Modulated by Scutellarin
Scutellarin has been shown to exert its anti-cancer and chemo-sensitizing effects by targeting multiple signaling pathways implicated in chemoresistance.[1][4][5] Understanding these pathways is crucial for designing experiments to study its efficacy.
-
PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell survival and proliferation. Its aberrant activation is a common mechanism of chemoresistance. Scutellarin has been demonstrated to inhibit this pathway, thereby promoting apoptosis in cancer cells.[2][6]
-
NF-κB Pathway: The transcription factor NF-κB plays a critical role in inflammation, immunity, and cell survival. Its activation can protect cancer cells from apoptosis induced by chemotherapy. Scutellarin can suppress NF-κB activation, rendering cancer cells more susceptible to treatment.[7][8]
-
Wnt/β-catenin Pathway: Dysregulation of the Wnt/β-catenin pathway is associated with cancer progression and drug resistance. Scutellarin has been shown to inhibit this pathway, leading to reduced tumor cell proliferation and survival.[1][7]
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell growth and survival. Scutellarin can inhibit STAT3 signaling, contributing to its anti-tumor effects.[9][10][11]
-
HIPPO-YAP Pathway: This pathway is involved in regulating organ size and cell proliferation. Scutellarin has been found to modulate the HIPPO-YAP signaling pathway in breast cancer cells, leading to decreased viability and increased apoptosis.[9]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of Scutellarin on chemoresistance.
Table 1: Effect of Scutellarin on the IC50 of Chemotherapeutic Agents
| Cell Line | Chemotherapeutic Agent | Scutellarin Concentration | Fold Change in IC50 | Reference |
| Oxaliplatin-Resistant Colorectal Cancer (OR-SW480) | Oxaliplatin | 2 µM | Significant Decrease | [12] |
| Oxaliplatin-Resistant Colorectal Cancer (OR-HT29) | Oxaliplatin | 2 µM | Significant Decrease | [12] |
| Cisplatin-Resistant Glioma Cells | Cisplatin | Not specified | Enhanced chemosensitivity | [2] |
| HCT116 p53+/+ Colon Cancer | 5-Fluorouracil | 100 µM | Sensitizes to apoptosis | [13] |
| HCT116 p53+/+ Colon Cancer | Resveratrol | 100 µM | Sensitizes to apoptosis | [13] |
Table 2: Effect of Scutellarin on Apoptosis and Cell Cycle in Chemoresistant Cells
| Cell Line | Treatment | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| A549 Lung Adenocarcinoma | Scutellarin (0, 200, 400, 600 µM) | Increased apoptosis | G0/G1 arrest | [10] |
| MCF-7 Breast Cancer | Scutellarin | Promotes apoptosis | - | [9] |
| Multiple Myeloma | Scutellarin + Bortezomib | Provoked apoptotic cell death | - | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the role of Scutellarin in overcoming chemoresistance.
Protocol 1: Cell Viability and IC50 Determination using MTT Assay
Objective: To determine the effect of Scutellarin on the cytotoxicity of a chemotherapeutic agent and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Chemoresistant and parental cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Scutellarin (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Cisplatin, Oxaliplatin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the chemotherapeutic agent with and without a fixed, non-toxic concentration of Scutellarin (e.g., 2 µM).[12] A vehicle control (DMSO) should also be included.
-
Replace the medium with the drug-containing medium and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 values.
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
Objective: To quantify the induction of apoptosis by Scutellarin in combination with a chemotherapeutic agent.
Materials:
-
Cancer cell lines
-
Scutellarin and chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of Scutellarin and/or the chemotherapeutic agent for 24-48 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 3: Western Blot Analysis of Signaling Pathway Proteins
Objective: To investigate the effect of Scutellarin on the expression and phosphorylation of key proteins in chemoresistance-related signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-NF-κB, anti-β-catenin, anti-STAT3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.
Visualizations
The following diagrams illustrate the key signaling pathways affected by Scutellarin and a general experimental workflow for studying its effect on chemoresistance.
Caption: Scutellarin inhibits multiple signaling pathways involved in chemoresistance.
Caption: A general experimental workflow for studying Scutellarin's effect on chemoresistance.
Conclusion
Scutellarin presents itself as a multifaceted agent for investigating the complex mechanisms of chemoresistance in cancer. Its ability to modulate several key signaling pathways provides a valuable tool for researchers to explore novel therapeutic strategies aimed at overcoming drug resistance. The protocols and information provided herein serve as a foundation for designing and conducting experiments to further elucidate the therapeutic potential of Scutellarin in cancer treatment.
References
- 1. From traditional medicine to modern oncology: Scutellarin, a promising natural compound in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scutellarin inhibits the metastasis and cisplatin resistance in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on anti-tumor mechanisms of scutellarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advancement in the anticancer efficacy of the natural flavonoid scutellarin: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent advancement in the anticancer efficacy of the natural flavonoid scutellarin: a comprehensive review [frontiersin.org]
- 6. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scutellarin, a flavonoid compound from Scutellaria barbata, suppresses growth of breast cancer stem cells in vitro and in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scutellarin circumvents chemoresistance, promotes apoptosis, and represses tumor growth by HDAC/miR-34a-mediated down-modulation of Akt/mTOR and NF-κB-orchestrated signaling pathways in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scutellarin Inhibits Proliferation, Invasion, and Tumorigenicity in Human Breast Cancer Cells by Regulating HIPPO-YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scutellarin suppresses proliferation and promotes apoptosis in A549 lung adenocarcinoma cells via AKT/mTOR/4EBP1 and STAT3 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. Scutellarin resensitizes oxaliplatin-resistant colorectal cancer cells to oxaliplatin treatment through inhibition of PKM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scutellarin Sensitizes Drug-evoked Colon Cancer Cell Apoptosis through Enhanced Caspase-6 Activation | Anticancer Research [ar.iiarjournals.org]
Troubleshooting & Optimization
improving Scutebarbatine X solubility for aqueous solutions
Technical Support Center: Scutebarbatine X Solubility
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the aqueous solubility of this compound, a neo-clerodane diterpenoid with anti-inflammatory properties isolated from Scutellaria barbata.[1] Due to its hydrophobic nature, achieving sufficient concentrations in aqueous solutions for in vitro assays and formulation development is a significant challenge.[2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility low?
A1: this compound is a complex, hydrophobic neo-clerodane diterpenoid.[1] Like many natural products, its large, nonpolar structure leads to poor water solubility, limiting its utility in biological assays and therapeutic applications.[2][3] Vendor-supplied information often indicates solubility in organic solvents like DMSO (e.g., 10 mM), but aqueous solubility is significantly lower.[4]
Q2: What is the first step I should take to solubilize this compound for a biological assay?
A2: The standard initial approach is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous buffer. However, be aware that the compound may precipitate at very low final percentages of the organic solvent. It is crucial to determine the maximum tolerable DMSO concentration in your experimental system that does not affect the biological outcome.
Q3: Are there alternatives to DMSO as a primary stock solvent?
A3: Yes, other water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can be used.[5][6] The choice of solvent can influence the final achievable concentration in your aqueous medium. It is recommended to test a panel of pharmaceutically acceptable solvents if DMSO is not suitable for your application.
Q4: Can adjusting the pH of my buffer improve the solubility of this compound?
A4: The effect of pH on solubility is dependent on the presence of ionizable functional groups in the molecule. For flavonoids like baicalin, which are weak acids, solubility is markedly pH-dependent.[7][8] While this compound is a diterpenoid, not a flavonoid, its structure should be analyzed for any acidic or basic moieties. If ionizable groups are present, adjusting the pH away from the compound's isoelectric point can increase solubility.[9] However, ensure the new pH is compatible with your experimental assay and compound stability.
Troubleshooting Guide
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
Problem 1: Precipitate forms immediately upon diluting the DMSO stock into my aqueous buffer.
| Possible Cause | Suggested Solution |
| Supersaturation | The final concentration exceeds the thermodynamic solubility limit in the mixed solvent system. Solution: Decrease the final concentration of this compound. Perform a serial dilution to find the maximum soluble concentration. |
| Insufficient Organic Solvent | The final percentage of DMSO is too low to maintain solubility. Solution: If your assay allows, increase the final percentage of DMSO (e.g., from 0.1% to 0.5%). Always include a vehicle control with the same final DMSO concentration. |
| Buffer Incompatibility | Components of your buffer (e.g., high salt concentrations, especially phosphates) are "salting out" the compound.[10][11] Solution: Try a different buffer system (e.g., switch from phosphate to Tris or HEPES). Alternatively, prepare the dilution in pure water first, then add concentrated buffer components. |
Problem 2: The solution is initially clear but becomes cloudy or shows precipitate after a short time (e.g., 1-2 hours).
| Possible Cause | Suggested Solution |
| Metastable Solution | The initially formed solution was supersaturated and is now crashing out to its equilibrium solubility. Solution: Prepare solutions fresh immediately before use. If the experiment is long, consider using a solubility-enhancing excipient (see below). |
| Temperature Effects | The experiment is being conducted at a lower temperature than the solution preparation, reducing solubility.[8] Solution: Ensure all components are equilibrated at the final experimental temperature before mixing. Check for precipitation in control wells/tubes under the same conditions. |
| Compound Aggregation | The compound is aggregating over time, a precursor to precipitation. Solution: Incorporate a non-ionic surfactant like Tween® 80 or Pluronic® F-68 at a low concentration (e.g., 0.01-0.1%) to prevent aggregation. |
Problem 3: I need a higher aqueous concentration than I can achieve with simple co-solvents.
| Possible Cause | Suggested Solution |
| Inherent Low Solubility | The intrinsic water solubility of the compound is extremely low, and co-solvents alone are insufficient. Solution: Employ advanced formulation strategies such as complexation with cyclodextrins or using nanoemulsions.[3][12] These techniques can significantly increase the apparent water solubility of hydrophobic molecules.[13][14] |
Quantitative Data on Solubility Enhancement Strategies
The following table provides illustrative data on how different methods can enhance the aqueous solubility of hydrophobic flavonoids and natural products, which can be analogous to this compound.
| Method | Excipient/System | Base Solvent | Illustrative Achieved Concentration (µg/mL) | Illustrative Fold Increase | Reference |
| Baseline | None | Distilled Water | ~1 | 1x | [7] |
| Co-Solvency | 5% Ethanol (v/v) | Water | ~10 | 10x | [5] |
| pH Adjustment | pH 9.0 Buffer | Water | ~25 | 25x | [8] |
| Complexation | 10 mM HP-β-Cyclodextrin | Water | ~150 | 150x | [13][15] |
| Complexation | 10 mM γ-Cyclodextrin | Water | ~350 | 350x | [7] |
Note: This data is illustrative for poorly soluble flavonoids like baicalin and quercetin and serves as a guide.[7][16] Actual values for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming water-soluble inclusion complexes.[17] This is a highly effective method for improving the solubility of flavonoids and other natural products.[18][19]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Distilled water or desired buffer
-
Vortex mixer, orbital shaker, or sonicator
-
0.22 µm syringe filters (ensure low protein/compound binding, e.g., PVDF)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Methodology (Phase Solubility Study):
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10 mM) in your desired buffer.
-
Add an excess amount of this compound powder to a known volume of each cyclodextrin solution in separate vials. Ensure undissolved solid is visible.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. Protect from light if the compound is light-sensitive.
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent (e.g., methanol, acetonitrile) and quantify the concentration of dissolved this compound using a validated HPLC or LC-MS method.
-
Plot the concentration of dissolved this compound (y-axis) against the concentration of cyclodextrin (x-axis). A linear plot (AL-type) indicates the formation of a soluble 1:1 complex.[20] From this plot, you can determine the optimal cyclodextrin concentration for your desired this compound concentration.
Visualizations
Workflow for Selecting a Solubility Enhancement Strategy
The following diagram outlines a logical workflow for addressing the solubility challenges of this compound.
Caption: Decision workflow for improving this compound solubility.
Troubleshooting Logic for Compound Precipitation
This diagram provides a step-by-step logical guide for troubleshooting unexpected precipitation during an experiment.
Caption: Diagnostic flowchart for this compound precipitation issues.
References
- 1. abmole.com [abmole.com]
- 2. maxapress.com [maxapress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Immunomart [immunomart.com]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Physicochemical Profiling of Baicalin Along with the Development and Characterization of Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative research on stability of baicalin and baicalein administrated in monomer and total flavonoid fraction form of Radix scutellariae in biological fluids in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcsrr.org [ijcsrr.org]
- 10. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 11. reddit.com [reddit.com]
- 12. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 13. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Inclusion Complexation of Flavonoids with Cyclodextrin: Molecular Docking and Experimental Study | Semantic Scholar [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. oatext.com [oatext.com]
- 18. Inclusion complex with cyclodextrins enhances the bioavailability of flavonoid compounds: a systematic review - ProQuest [proquest.com]
- 19. cyclodextrinnews.com [cyclodextrinnews.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Scutebarbatine X Concentration for Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Scutebarbatine X for cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A1: For initial screening of Scutebarbatine compounds, a broad concentration range is recommended to determine the potency of the compound. Based on studies of similar diterpenoids from Scutellaria barbata, a starting range of 1 µM to 100 µM is advisable.[1][2] For crude extracts of Scutellaria barbata, concentrations can range from 50 to 400 µg/ml.[3] It is crucial to perform a dose-response experiment to identify the IC50 value, which is the concentration that inhibits 50% of cell growth.
Q2: My this compound is not dissolving properly. What solvent should I use?
A2: this compound, like other neo-clerodane diterpenoids, is often soluble in organic solvents.[4] It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).[4][5] For cell culture experiments, ensure the final concentration of DMSO in the media is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: I am observing high variability between my replicate wells. What could be the cause?
A3: High variability in cytotoxicity assays can stem from several factors:
-
Uneven cell seeding: Ensure a homogenous single-cell suspension before seeding and use appropriate pipetting techniques to dispense equal numbers of cells into each well.[6]
-
Compound precipitation: Visually inspect the wells after adding this compound to ensure it remains in solution. If precipitation occurs, you may need to adjust the solvent or the final concentration.
-
Edge effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data or ensure proper humidification of the incubator.[7]
-
Pipetting errors: Inaccurate pipetting of either the cells or the compound will lead to significant variability.[6] Calibrate your pipettes regularly.
Q4: The cytotoxicity of this compound seems to be very low in my cell line. What should I do?
A4: If this compound exhibits low cytotoxicity, consider the following:
-
Increase the concentration range: You may need to test higher concentrations to observe a cytotoxic effect.
-
Extend the incubation time: The cytotoxic effect of some compounds is time-dependent. Consider extending the incubation period from 24 hours to 48 or 72 hours.[8][9]
-
Cell line sensitivity: Different cancer cell lines exhibit varying sensitivities to anticancer agents.[10] You may want to test this compound on a panel of different cell lines to identify a more sensitive model.
-
Compound stability: Ensure that your stock solution of this compound is stored correctly and has not degraded. It is advisable to use freshly prepared dilutions for each experiment.[11]
Q5: How can I be sure that the observed effect is cytotoxicity and not just an inhibition of cell proliferation?
A5: Standard cytotoxicity assays like MTT or SRB measure metabolic activity or total protein content, respectively, which can reflect either cell death or growth inhibition. To specifically confirm apoptosis (a common mechanism for Scutellaria compounds), you can perform follow-up assays such as:[1][8][9][12]
-
Annexin V/Propidium Iodide (PI) staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]
-
Caspase activity assays: Measuring the activity of key executioner caspases like caspase-3 and caspase-7 can confirm the induction of apoptosis.[8]
-
TUNEL assay: This method detects DNA fragmentation, a hallmark of apoptosis.[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Absorbance/Fluorescence Signal | Low cell density. | Determine the optimal cell seeding density for your specific cell line and assay duration.[6] |
| Cell culture medium components are interfering with the assay. | Test for interference from media components and consider using a different medium formulation if necessary.[6] | |
| High Background Signal in Control Wells | High cell density leading to overgrowth. | Optimize the cell number to ensure they are in the logarithmic growth phase at the end of the experiment.[6] |
| Contamination of the cell culture. | Regularly check for and address any microbial contamination in your cell cultures. | |
| Forceful pipetting during cell seeding. | Handle the cell suspension gently to avoid causing cell stress or lysis.[6] | |
| Inconsistent IC50 Values | Variation in cell passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Different incubation times. | Standardize the incubation time with the compound across all experiments.[11] | |
| Instability of the compound in the culture medium. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. | |
| "Bell-Shaped" Dose-Response Curve | Compound precipitation at high concentrations. | Visually inspect for precipitation and consider using a lower concentration range or a different solvent system. |
| Off-target effects at high concentrations. | Focus on the initial descending part of the curve for IC50 determination and investigate potential off-target effects separately. |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This protocol is a standard method to assess cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired concentration (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 490-570 nm using a microplate reader.[9]
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Potential signaling pathways modulated by Scutellaria compounds.[14]
References
- 1. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Extraction Optimization, Structural Characterization, and Anti-Hepatoma Activity of Acidic Polysaccharides From Scutellaria barbata D. Don [frontiersin.org]
- 4. This compound - Immunomart [immunomart.com]
- 5. Scutebarbatine W - Immunomart [immunomart.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In Vitro and in Vivo Antitumor Activity of Scutebarbatine A on Human Lung Carcinoma A549 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer activity and mechanism of Scutellaria barbata extract on human lung cancer cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]
preventing Scutebarbatine X precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of Scutebarbatine X in cell culture media. Given that this compound is a neo-clerodane diterpenoid isolated from Scutellaria barbata, it is expected to have poor aqueous solubility, similar to other complex natural products like flavonoids.[1][2] This guide synthesizes best practices for handling poorly soluble compounds in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
This compound is a neo-clerodane diterpenoid with potential anti-inflammatory and anti-cancer properties.[1][3][4] Like many complex organic molecules, it has low water solubility. When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into aqueous cell culture media, the compound's solubility limit can be exceeded, leading to precipitation. This precipitation reduces the actual concentration of the compound in the media, leading to inaccurate and unreliable experimental results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a common solvent for dissolving poorly soluble compounds for cell culture experiments.[5] For Scutellarin, a related flavonoid, solubility in DMSO is approximately 15 mg/mL.[5] It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium.
Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can have cytotoxic effects.[6] It is essential to determine the DMSO tolerance of your specific cell line with a vehicle control experiment.
Q4: Can I store this compound stock solutions?
This compound stock solutions in 100% DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7] It is not recommended to store this compound in aqueous solutions or cell culture media for extended periods, as this increases the risk of precipitation and degradation.[5][8]
Troubleshooting Guide: Preventing Precipitation
This guide addresses common issues encountered when using this compound in cell culture and provides step-by-step solutions.
Issue 1: Immediate Precipitation Upon Dilution
Observation: A visible precipitate (cloudiness, crystals, or film) forms immediately after adding the this compound stock solution to the cell culture medium.
Potential Causes & Solutions:
-
Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium.
-
Solution 1: Optimize Dilution Technique.
-
Warm the cell culture medium to 37°C.
-
Vortex the this compound stock solution before use.
-
Add the stock solution dropwise to the medium while gently vortexing or swirling the tube to ensure rapid and uniform mixing.
-
Visually inspect for any signs of precipitation.
-
-
Solution 2: Reduce the Final Concentration. If precipitation persists, lower the final working concentration of this compound.
-
Solution 3: Use a Serum-Containing Medium. If your experimental design allows, perform the initial dilution in a medium containing fetal bovine serum (FBS). Serum proteins can help to solubilize and stabilize lipophilic compounds.[9]
-
Solution 4: Employ Solubilizing Agents. Consider the use of solubility enhancers like cyclodextrins.[10][11][12] These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[10]
Issue 2: Delayed Precipitation in the Incubator
Observation: The medium appears clear initially, but a precipitate forms after a period of incubation (hours to days).
Potential Causes & Solutions:
-
Cause 1: Temperature Changes. Changes in temperature can affect the solubility of compounds.
-
Solution: Ensure the incubator maintains a stable temperature. Avoid removing plates from the incubator for prolonged periods.
-
Cause 2: Interaction with Media Components. this compound may interact with components in the cell culture medium over time, leading to precipitation.
-
Solution: Prepare fresh dilutions of this compound immediately before each experiment. Avoid storing the compound in the medium.
-
Cause 3: pH Shift in the Medium. Changes in the pH of the culture medium due to cell metabolism can alter the ionization state and solubility of the compound.
-
Solution: Use a buffered medium (e.g., containing HEPES) to maintain a stable pH. Monitor the color of the phenol red indicator in your medium.
Data Presentation: Solubility of Related Flavonoids
While specific solubility data for this compound is limited, the following table summarizes the solubility of Scutellarin, a structurally related flavonoid, in various solvents. This can serve as a useful reference.
| Solvent | Approximate Solubility of Scutellarin | Reference |
| DMSO | ~15 mg/mL | [5] |
| Dimethyl formamide | ~20 mg/mL | [5] |
| PBS (pH 7.2) | ~0.2 mg/mL | [5] |
| Water | 0.02 mg/mL | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
100% sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solution in Cell Culture Medium
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) cell culture medium (with or without serum, as per experimental design)
-
Sterile tubes
-
-
Procedure:
-
Calculate the volume of the stock solution needed to achieve the desired final concentration. Ensure the final DMSO concentration is below the toxic level for your cells (typically <0.5%).
-
Add the appropriate volume of pre-warmed medium to a sterile tube.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise.
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Continue to mix for a few seconds to ensure homogeneity.
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Visually inspect the solution for any signs of precipitation.
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Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing this compound solutions.
Troubleshooting Logic for Precipitation
Caption: Troubleshooting flowchart for this compound precipitation.
References
- 1. abmole.com [abmole.com]
- 2. maxapress.com [maxapress.com]
- 3. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Culture Academy [procellsystem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PEG-scutellarin prodrugs: synthesis, water solubility and protective effect on cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing off-target effects of Scutebarbatine X in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Scutebarbatine X in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known mechanism of action?
This compound is a neo-clerodane diterpenoid isolated from the plant Scutellaria barbata.[1][2][3] Like other related compounds from this plant, such as Scutebarbatine A and B, it is known to possess anti-inflammatory and anti-cancer properties.[1] Its mechanism of action is believed to involve the modulation of key cellular signaling pathways, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[] These pathways are critical regulators of cell growth, proliferation, survival, and inflammation.
Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
Off-target effects occur when a drug or small molecule interacts with proteins other than its intended therapeutic target.[1] These unintended interactions can lead to a variety of issues in research, including unexpected phenotypic outcomes, difficulty in interpreting experimental results, and potential toxicity. Small molecule inhibitors, particularly those targeting highly conserved domains like the ATP-binding pocket of kinases within the PI3K/Akt/mTOR and MAPK pathways, are often susceptible to off-target binding.
Q3: Are there known off-targets for this compound?
Currently, there is limited publicly available data specifically profiling the off-target interactions of this compound. However, based on the known behavior of other neo-clerodane diterpenoids and inhibitors of the PI3K/Akt/mTOR and MAPK pathways, it is reasonable to anticipate potential off-target effects. These could include interactions with other kinases that share structural similarities with the intended target.
Q4: What are the common signaling pathways modulated by this compound and its analogs, and what are the implications for off-target effects?
Scutebarbatine compounds have been shown to influence the PI3K/Akt/mTOR, MAPK, and NF-κB signaling pathways. These pathways are highly interconnected and contain numerous protein kinases. Inhibition of one component in these pathways can lead to complex downstream effects and even paradoxical activation of other pathways.[5] Therefore, an observed cellular effect may not be solely due to the inhibition of the primary target but could be a consequence of modulating multiple nodes within these interconnected networks.
Troubleshooting Guide
This guide addresses specific issues researchers might encounter during their experiments with this compound.
Issue 1: Unexpected or contradictory cellular phenotype observed after treatment with this compound.
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Possible Cause: Off-target effects are a likely cause of unexpected phenotypes. The observed effect could be due to this compound inhibiting one or more unintended proteins.
-
Troubleshooting Steps:
-
Validate the Primary Target Engagement: Confirm that this compound is engaging its intended target in your experimental system. This can be done using techniques like cellular thermal shift assays (CETSA) or by measuring the phosphorylation status of a direct downstream substrate of the target.
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Perform a Dose-Response Analysis: A non-canonical dose-response curve (e.g., a U-shaped curve) can be indicative of off-target effects at higher concentrations.
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Use a Structurally Unrelated Inhibitor: If possible, use an inhibitor with a different chemical scaffold that targets the same primary protein. If this second inhibitor does not reproduce the unexpected phenotype, it is more likely that the phenotype observed with this compound is due to an off-target effect.
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Conduct Target Knockdown/Knockout Experiments: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the phenotype persists in the absence of the primary target upon treatment with this compound, it is a strong indication of an off-target effect.
-
Issue 2: Discrepancy between in vitro and in vivo results.
-
Possible Cause: Differences in metabolism, bioavailability, or the cellular context between in vitro and in vivo models can lead to different on- and off-target activities.
-
Troubleshooting Steps:
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Assess Compound Stability and Metabolism: Investigate the metabolic stability of this compound in your in vivo model. Metabolites of the compound may have different target profiles.
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Evaluate Target Expression Levels: Compare the expression levels of the intended target and potential off-targets between your in vitro and in vivo models.
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Consider the Tumor Microenvironment: In cancer studies, the tumor microenvironment can influence cellular signaling and the response to inhibitors.
-
Issue 3: Development of resistance to this compound in long-term studies.
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Possible Cause: Resistance can arise from mutations in the primary target that prevent drug binding or through the activation of bypass signaling pathways. These bypass pathways may be activated as an off-target effect of the inhibitor itself.
-
Troubleshooting Steps:
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Sequence the Primary Target: Analyze the genetic sequence of the intended target in resistant cells to identify any potential mutations.
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Profile Kinase Activity: Use phosphoproteomics or kinase activity arrays to identify upregulated signaling pathways in resistant cells. This can reveal bypass mechanisms that may be exploited for combination therapies.
-
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following table provides an illustrative example of how to present such data once it becomes available through the experimental protocols outlined below. The values are hypothetical and for demonstration purposes only.
Table 1: Illustrative Kinase Selectivity Profile for this compound
| Target | IC50 (nM) | Target Class | Pathway |
| Target X | 15 | Primary Target | PI3K/Akt/mTOR |
| Kinase A | 250 | Off-Target | MAPK |
| Kinase B | 800 | Off-Target | Other |
| Kinase C | >10,000 | Not a significant hit | - |
Experimental Protocols
Protocol 1: Kinase Profiling to Identify Off-Targets
This protocol describes a general workflow for screening this compound against a panel of kinases to identify potential off-target interactions.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Kinase Panel Selection: Choose a commercially available kinase panel that provides broad coverage of the human kinome. Panels can range from a few dozen to several hundred kinases.
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Assay Format: The most common format is an in vitro kinase activity assay. This typically involves:
-
Incubating the recombinant kinase with a specific substrate and ATP.
-
Adding this compound at one or more concentrations.
-
Measuring the resulting kinase activity, often through the quantification of substrate phosphorylation (e.g., using radiolabeled ATP, fluorescence, or luminescence-based methods).
-
-
Data Analysis:
-
Calculate the percent inhibition of each kinase at the tested concentrations of this compound.
-
For kinases that show significant inhibition (typically >50% at a screening concentration of 1-10 µM), perform a dose-response analysis to determine the IC50 value.
-
Compile the results in a table to visualize the selectivity profile.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a method to assess the binding of a ligand to its target protein in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture your cells of interest and treat them with this compound or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspensions and heat them to a range of different temperatures. The binding of this compound is expected to stabilize its target protein, leading to a higher melting temperature.
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature upon drug treatment indicates target engagement.
Protocol 3: Affinity-Based Pull-Down to Identify Binding Partners
This method aims to identify proteins that directly bind to this compound.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound that is conjugated to an affinity tag (e.g., biotin) via a linker. It is crucial that the modification does not abolish the biological activity of the compound.
-
Incubation with Cell Lysate: Incubate the biotinylated this compound probe with a cell lysate to allow for the formation of protein-probe complexes.
-
Affinity Purification: Use streptavidin-coated beads to capture the biotinylated probe and any interacting proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Identification: Elute the bound proteins and identify them using mass spectrometry.
-
Validation: Validate the identified potential off-targets using orthogonal methods such as CETSA or by assessing the functional consequences of their inhibition.
Visualizations
Caption: Key signaling pathways potentially modulated by this compound.
Caption: Experimental workflow for troubleshooting unexpected phenotypes.
Caption: Logical relationships in troubleshooting unexpected results.
References
challenges in Scutebarbatine X crystallization for X-ray crystallography
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during the crystallization of Scutebarbatine X for X-ray crystallography.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a neo-clerodane diterpenoid isolated from the plant Scutellaria barbata (Labiatae)[1][2]. It is recognized for its anti-inflammatory properties[1][3]. Due to its complex structure, obtaining high-quality single crystals suitable for X-ray diffraction can be a significant challenge.
Data Presentation: Table 1. Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1312716-26-9 | [3] |
| Molecular Formula | C34H38N2O10 | [3] |
| Molecular Weight | 634.67 g/mol | [3] |
| Solubility | Soluble in DMSO (10 mM) | [3] |
| Class | Neo-clerodane Diterpenoid | [1] |
Q2: Why is the crystallization of complex natural products like this compound difficult?
Crystallization of complex molecules is often challenging due to several factors:
-
Structural Flexibility: Molecules with multiple rotatable bonds may adopt various conformations, hindering the formation of a well-ordered crystal lattice[4].
-
Purity: Even small amounts of impurities can disrupt crystal growth, leading to amorphous precipitates or poorly formed crystals. A minimum purity of 90-95% is often recommended before attempting crystallization[4][5][6].
-
Solubility: Finding the ideal solvent system that allows for slow progression to supersaturation without causing rapid precipitation or "oiling out" is critical and often requires extensive screening[7].
-
Nucleation Control: The formation of a few large, high-quality crystals is desired over many small ones. This requires careful control over nucleation sites, which can be initiated by dust, scratches on glassware, or other particulates[7].
Q3: What are the primary methods for crystallizing small molecules like this compound?
The most common and successful methods for small molecule crystallization involve slowly changing the solvent environment to decrease the compound's solubility to the point of supersaturation. Key techniques include:
-
Slow Evaporation: The solvent is allowed to evaporate slowly from a near-saturated solution, increasing the compound's concentration until crystals form[8][9].
-
Vapor Diffusion: A volatile "anti-solvent" (in which the compound is insoluble) slowly diffuses into a solution of the compound, gradually reducing its solubility[5][6][10].
-
Solvent Layering (Liquid-Liquid Diffusion): A layer of anti-solvent is carefully added on top of a solution of the compound. Crystals form at the interface as the two solvents slowly mix[8][10][11].
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly. The decrease in temperature reduces solubility, promoting crystal growth[8][11].
Q4: How much this compound is needed to start crystallization experiments?
While vapor diffusion can work with milligram or even sub-milligram quantities, it is often advisable to start with 5-10 mg of the purified compound[5]. This amount allows for thorough solubility testing and multiple crystallization trials across different conditions.
Section 2: Troubleshooting Guide
This guide addresses common problems encountered during this compound crystallization experiments.
Problem: My sample of this compound is "oiling out" instead of forming crystals.
-
Answer: Oiling out occurs when the solubility of the compound drops too quickly, leading to the formation of a liquid phase of the solute instead of an ordered crystal. This can be due to the compound being too soluble in the chosen solvent[5].
-
Solution 1: Change Solvent System. Try a solvent in which this compound is less soluble. Alternatively, in a binary solvent system, increase the proportion of the anti-solvent initially[5].
-
Solution 2: Slow Down the Process. If using vapor diffusion or slow evaporation, place the experiment in a colder, vibration-free environment (like a refrigerator) to slow the rate of diffusion or evaporation[5].
-
Solution 3: Reduce Concentration. Start with a more dilute solution. This requires a longer time for supersaturation to be reached but can prevent the system from crashing out as an oil.
-
Problem: I am getting an amorphous precipitate or a mass of very fine needles, not single crystals.
-
Answer: This issue typically arises from excessively rapid nucleation and crystal growth. The goal is to have very few nucleation sites to allow for the growth of larger, well-ordered crystals[7].
-
Solution 1: Improve Purity & Cleanliness. Ensure the this compound sample is highly pure. Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free crystallization vessel to remove any particulate matter that could act as nucleation sites[6][7].
-
Solution 2: Slow Down Crystallization. Use a slower method. For instance, switch from fast evaporation to a slow vapor diffusion setup in a sealed container. Using a denser or higher-boiling point anti-solvent in vapor diffusion can also slow the process.
-
Solution 3: Adjust Temperature. Lowering the temperature of the experiment slows down molecular motion and the rate of solvent exchange, often leading to better quality crystals[5].
-
Problem: No crystals are forming; the solution remains clear.
-
Answer: The solution has likely not reached a state of supersaturation, which is necessary for crystal nucleation.
-
Solution 1: Increase Concentration. If the initial solution was too dilute, you might need to slowly evaporate some of the solvent to increase the concentration before setting up the final experiment.
-
Solution 2: Use a Stronger Anti-solvent. In vapor diffusion or layering experiments, the anti-solvent may not be sufficiently "poor" for this compound. Choose an anti-solvent in which the compound is highly insoluble to create a steeper solubility gradient[5].
-
Solution 3: Try a Different Method. If slow evaporation isn't working, the compound may be too soluble in the chosen solvent. A diffusion method (vapor or liquid) might be more effective at inducing crystallization[6].
-
Problem: The crystals that form are too small for X-ray diffraction.
-
Answer: The formation of many small crystals indicates too many nucleation events occurred simultaneously.
-
Solution 1: Reduce Nucleation Sites. As with amorphous powders, ensure the highest purity and use filtered solutions in pristine glassware[7].
-
Solution 2: Seeding. If you have previously obtained small crystals, you can use one or a few of them as "seeds." Introduce a microcrystal into a slightly undersaturated solution. As the solution slowly reaches saturation (via slow evaporation or diffusion), the new material will preferentially grow on the existing seed crystal rather than forming new nuclei[5].
-
Solution 3: Slower is Better. Further, slow down the rate of crystallization by reducing the temperature or using a tighter seal on your vessel to slow evaporation/diffusion. Patience is key; high-quality crystals can take days, weeks, or even months to grow[7].
-
Section 3: Experimental Protocols
Protocol 1: Crystallization by Slow Evaporation
This method is simplest but offers less control than others. It is best for compounds that are stable at room temperature[9].
-
Solvent Selection: Choose a solvent or solvent mixture in which this compound is moderately soluble[7].
-
Preparation: Dissolve 2-5 mg of this compound in 0.5-1.0 mL of the chosen solvent in a clean, small vial or NMR tube. Ensure the compound is fully dissolved. If any particulates remain, filter the solution[6][12].
-
Evaporation: Cover the vial with parafilm. Pierce the parafilm with a needle to create one or two small holes. The number and size of the holes control the evaporation rate[9][12].
-
Incubation: Place the vial in a quiet, vibration-free location. Monitor periodically for crystal growth without disturbing the setup[7][12].
Protocol 2: Crystallization by Vapor Diffusion
This is often the most successful method as it allows for fine control over the rate of crystallization[5][6].
-
Setup: Place a small, open inner vial inside a larger outer vial or beaker that can be sealed.
-
Solution Preparation: Dissolve this compound (1-5 mg) in a minimal amount (e.g., 50-100 µL) of a "good" solvent (one in which it is soluble, such as THF, methanol, or methylene chloride) and place this solution in the inner vial[5].
-
Reservoir: Add a larger volume (e.g., 1-2 mL) of a volatile "anti-solvent" (one in which the compound is insoluble, such as hexane, diethyl ether, or pentane) to the outer vial, ensuring the liquid level is below the top of the inner vial[5][6].
-
Sealing and Incubation: Seal the outer vial tightly. The more volatile anti-solvent will slowly diffuse in the vapor phase into the inner vial, causing the solubility of this compound to decrease and crystals to form[10]. Place the setup in a stable environment.
Protocol 3: Crystallization by Solvent Layering
This technique is effective but requires a steady hand to set up correctly[10].
-
Vessel Selection: Use a narrow vessel like an NMR tube or a thin test tube to maximize the diffusion path length[10][11].
-
Solution Preparation: Dissolve this compound in a minimal amount of a "good," dense solvent (e.g., dichloromethane or chloroform) and place it at the bottom of the tube[13].
-
Layering: Very gently and slowly, add a less dense, miscible anti-solvent (e.g., hexane, ethanol, or diethyl ether) on top of the solution, taking care not to disturb the interface. A syringe or pipette run down the side of the tube works well[10][13]. The volume of the anti-solvent should be 3-5 times that of the solvent[7].
-
Incubation: Seal the tube and leave it undisturbed. Crystals will ideally form at the liquid-liquid interface over several days as the solvents slowly diffuse into one another[11][13].
Section 4: Data & Diagrams
Data Presentation: Table 2. Common Solvent/Antisolvent Pairs for Diffusion Methods
| Good Solvent (for Compound) | Antisolvent (Volatile/Less Dense) | Method Suitability |
| Tetrahydrofuran (THF) | Hexane, Cyclohexane | Vapor Diffusion, Layering[5] |
| Methylene Chloride (DCM) | Pentane, Cyclopentane, Diethyl Ether | Vapor Diffusion, Layering[5][10] |
| Chloroform | Diethyl Ether, Hexane | Vapor Diffusion, Layering[10] |
| Acetone | Chloroform, Diethyl Ether | Vapor Diffusion[5] |
| Toluene | Hexane, THF | Vapor Diffusion, Layering[5] |
| Methanol / Ethanol | Hexane, Diethyl Ether, THF | Vapor Diffusion, Layering[5][10] |
| Acetonitrile | Tetrahydropyran | Vapor Diffusion[5] |
| Water | Dioxane, Acetone | Vapor Diffusion[5] |
Mandatory Visualizations
Caption: General experimental workflow for this compound crystallization.
Caption: Diagram of a typical vapor diffusion crystallization setup.
Caption: Diagram illustrating the solvent layering (liquid-liquid diffusion) method.
References
- 1. abmole.com [abmole.com]
- 2. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. unifr.ch [unifr.ch]
- 6. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 7. How To [chem.rochester.edu]
- 8. iucr.org [iucr.org]
- 9. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 10. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 11. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 12. Slow Evaporation Method [people.chem.umass.edu]
- 13. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Technical Support Center: Scutebarbatine X In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Scutebarbatine X and related compounds from Scutellaria barbata (SB) for in vivo efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its therapeutic potential?
This compound is a neo-clerodane diterpenoid compound isolated from Scutellaria barbata (also known as Ban-Zhi-Lian).[1][2] Scutellaria barbata is a perennial herb used in Traditional Chinese Medicine to treat inflammation and tumors.[1][3] Its extracts and active components, including flavonoids and diterpenoids, have demonstrated anti-cancer properties by inhibiting tumor cell proliferation, inducing apoptosis (programmed cell death), and suppressing angiogenesis (the formation of new blood vessels).[1][4]
Q2: Which signaling pathways are modulated by compounds from Scutellaria barbata?
Active compounds from Scutellaria barbata exert their anti-tumor effects by modulating multiple critical cellular signaling pathways.[1] Key pathways include:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway interferes with tumor cell growth and survival.[1][5]
-
MAPK Pathway (including ERK, JNK, p38): Regulation of this pathway helps to suppress tumor cell proliferation.[1][6][7]
-
NF-κB Pathway: Inhibition of this pathway reduces the production of inflammatory cytokines, thereby improving the tumor microenvironment.[1]
Q3: Where should I begin when determining a starting dose for this compound?
Since published in vivo data for this compound is limited, the recommended approach is to use data from studies on crude extracts of Scutellaria barbata or other isolated compounds as a starting point.
-
Literature Review: Examine studies using SB extracts or similar compounds (e.g., Scutebarbatine A) in animal models relevant to your research.[8]
-
Dose-Range Finding Study: Conduct a pilot study in a small group of animals to determine the Maximum Tolerated Dose (MTD). This involves administering escalating doses and monitoring for signs of toxicity.[8]
-
Consider the Administration Route: Doses vary significantly between oral (intragastric) and parenteral (e.g., intraperitoneal) administration. Oral doses are often higher than injected doses.
Troubleshooting Guide
Issue 1: I am not observing any anti-tumor efficacy in my animal model.
-
Possible Cause: Sub-optimal Dosage. The administered dose may be too low to achieve a therapeutic concentration in the target tissue.
-
Possible Cause: Poor Bioavailability. The compound may have low solubility or be rapidly metabolized, preventing it from reaching the tumor at effective concentrations. This is a common challenge with natural products.[10]
-
Solution: Consider alternative formulation strategies to improve solubility (e.g., using vehicles like DMSO, PEG, or Tween 80). Evaluate different administration routes; for instance, intraperitoneal (i.p.) injection may offer better bioavailability than oral administration for some compounds.[11]
-
-
Possible Cause: Inappropriate Animal Model. The chosen cancer model may not be sensitive to the mechanism of action of this compound.
Issue 2: My animals are showing signs of toxicity (e.g., significant weight loss, lethargy).
-
Possible Cause: Dose is too high. The administered dose exceeds the MTD.
-
Solution: Immediately reduce the dosage. A weight loss of over 20% is often considered a humane endpoint and a sign of severe toxicity.[8] Refer to your MTD study to select a lower, non-toxic dose. It is critical to establish the therapeutic index (ratio of toxic dose to effective dose) for your compound.[12]
-
-
Possible Cause: Vehicle Toxicity. The solvent or vehicle used to dissolve the compound may be causing adverse effects.
-
Solution: Run a vehicle-only control group to assess the toxicity of the vehicle itself. If toxicity is observed, explore alternative, less toxic vehicles or reduce the concentration of the current vehicle.
-
-
Possible Cause: Administration Schedule. Frequent dosing may not allow for adequate clearance and recovery.
-
Solution: Reduce the frequency of administration (e.g., from daily to every other day or twice weekly) and monitor animal health closely.
-
Quantitative Data from In Vivo Studies
The following tables summarize dosages used in various preclinical and clinical studies involving Scutellaria barbata extracts and its isolated compounds.
Table 1: Preclinical In Vivo Dosages of Scutellaria barbata (SB) Extracts & Compounds
| Compound/Extract | Animal Model | Administration Route | Dosage | Outcome | Reference |
| SB Extract | Lung Cancer Xenograft (Mice) | Intraperitoneal (i.p.) | 60 mg/kg | Suppressed tumor growth | [6] |
| Scutebarbatine A | Lung Cancer Xenograft (Mice) | Intraperitoneal (i.p.) | 40 mg/kg | Suppressed tumor growth | [11] |
| Crude SB Extract | Liver Cancer (Mice) | Intragastric | 1.5, 3.0, 6.0 g/kg/day | Inhibited tumor growth | [3] |
| SB Extract | Lung Cancer (Mice) | Intragastric | 3.33, 6.67, 10 g/kg/day | Inhibited tumor growth | [9] |
| SB Extract | Bacterial Pneumonia (Mice) | Oral | 200 mg/kg | Reduced bacterial load | [13][14] |
Table 2: Clinical Trial Data for Scutellaria barbata (SB) Extract
| Compound/Extract | Indication | Administration Route | Dosage | Key Finding | Reference |
| BZL101 (Aqueous SB Extract) | Metastatic Breast Cancer | Oral | Up to 40 g/day | Safe and well-tolerated; showed evidence of anticancer activity. MTD was not reached. | [15] |
Experimental Protocols
Protocol 1: General Dose-Finding (MTD) Study
This protocol outlines a typical dose-escalation study to determine the Maximum Tolerated Dose (MTD).
-
Objective: To identify the highest dose of this compound that does not cause unacceptable toxicity in the chosen animal model.
-
Animal Model: Select the appropriate animal strain (e.g., BALB/c nude mice for xenograft studies).[6]
-
Dose Selection: Based on literature, select a range of 3-5 doses. For a novel compound, a wide range may be necessary (e.g., 10, 50, 100, 200 mg/kg).
-
Grouping: Assign 3-5 animals per group, including a vehicle-only control group.
-
Administration: Administer the compound and vehicle via the selected route (e.g., i.p. injection or oral gavage) for a set period (e.g., 14 days).
-
Monitoring: Record body weight, food/water consumption, and clinical signs of toxicity daily.
-
Endpoint: The MTD is defined as the highest dose that does not result in significant toxicity (e.g., >20% body weight loss, mortality, or other severe adverse events).[8]
Protocol 2: In Vivo Efficacy Study
-
Objective: To evaluate the anti-tumor activity of this compound at one or more well-tolerated doses.
-
Model Establishment: Implant tumor cells (e.g., 1.5 x 10^6 CL1-5 cells) subcutaneously into the flanks of immunocompromised mice.[6]
-
Treatment Initiation: Begin treatment when tumors reach a palpable volume (e.g., 100 mm³).[6]
-
Grouping:
-
Group 1: Vehicle Control
-
Group 2: this compound (Dose 1, e.g., 0.5x MTD)
-
Group 3: this compound (Dose 2, e.g., 1x MTD)
-
Group 4: Positive Control (a standard-of-care chemotherapy agent)
-
-
Administration: Administer treatments according to the predetermined schedule (e.g., six times per week).[6]
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = length x width² x 0.52).[6]
-
Endpoint Analysis: At the end of the study (e.g., 21-28 days or when tumors in the control group reach a predetermined size), euthanize the animals. Excise tumors and measure their final weight. Portions of the tumor can be used for further analysis (e.g., immunohistochemistry, Western blot).
References
- 1. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scutellaria barbata: A Review on Chemical Constituents, Pharmacological Activities and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Antitumor Activity of Scutellaria barbate Extract on Murine Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Study on the mechanism of action of Scutellaria barbata on hepatocellular carcinoma based on network pharmacology and bioinformatics [frontiersin.org]
- 6. The anti-cancer effects and mechanisms of Scutellaria barbata D. Don on CL1-5 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Mechanism of "Scutellaria barbata-Hedyotis diffusa" against breast cancer based on network pharmacology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Tumor Growth and Immunomodulatory Effects of Flavonoids and Scutebarbatines of Scutellaria barbata D. Don in Lewis-Bearing C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. US8197868B2 - Process of making purified extract of Scutellaria barbata D. Don - Google Patents [patents.google.com]
- 13. Using the Chinese herb Scutellaria barbata against extensively drug-resistant Acinetobacter baumannii infections: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A phase 1B dose escalation trial of Scutellaria barbata (BZL101) for patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing Scutebarbatine X cross-reactivity in immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing immunoassays to detect Scutebarbatine X. The following information is designed to help you minimize cross-reactivity and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cross-reactivity a concern in its immunoassays?
This compound is a neo-clerodane diterpenoid isolated from the plant Scutellaria barbata.[1][2] Due to its complex structure, it shares similarities with other neo-clerodane diterpenoids also present in Scutellaria barbata. This structural similarity is the primary reason for potential cross-reactivity in immunoassays, where antibodies developed against this compound may also bind to these related molecules, leading to inaccurate quantification.
Q2: What are the most likely compounds to cross-react with a this compound immunoassay?
The most probable cross-reactants are other neo-clerodane diterpenoids isolated from Scutellaria barbata. These compounds often differ by only minor substitutions on the core diterpenoid skeleton. A comprehensive review of the chemical constituents of Scutellaria barbata reveals a large number of such compounds.[3]
Q3: How can I assess the specificity of my anti-Scutebarbatine X antibody?
To determine the specificity of your antibody, you should perform cross-reactivity testing against a panel of structurally related neo-clerodane diterpenoids. This is typically done using a competitive ELISA format where the potential cross-reactant is tested for its ability to inhibit the binding of the antibody to immobilized this compound.
Q4: What is the best immunoassay format for quantifying this compound?
For small molecules like this compound, a competitive ELISA is the most common and suitable format.[4][5][6][7][8] In this assay, free this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.
Q5: I am observing a high background signal in my ELISA. What are the common causes and solutions?
High background in an ELISA can be caused by several factors:
-
Insufficient blocking: The blocking buffer may not be effectively preventing non-specific binding of the antibody to the plate.
-
Antibody concentration too high: Using an excessive concentration of the primary or secondary antibody can lead to non-specific binding.
-
Inadequate washing: Insufficient washing between steps can leave behind unbound antibodies, resulting in a high background.
-
Contaminated reagents: Reagents, especially the substrate solution, can become contaminated over time.
For detailed troubleshooting steps, please refer to the "Troubleshooting Guide" section below.[9][10][11][12][13]
Data Presentation: Representative Cross-Reactivity of a this compound Immunoassay
The following table provides representative cross-reactivity data for a hypothetical this compound immunoassay. The percentage of cross-reactivity is calculated as: (IC50 of this compound / IC50 of potential cross-reactant) x 100%. The IC50 is the concentration of the analyte that causes 50% inhibition of the maximal signal.
| Compound | Structure | % Cross-Reactivity (Hypothetical) |
| This compound | Neo-clerodane diterpenoid | 100% |
| Scutebarbatine Y | Structurally similar neo-clerodane diterpenoid | 55% |
| Scutebarbatine Z | Structurally similar neo-clerodane diterpenoid | 32% |
| Scutellone A | Structurally related neo-clerodane diterpenoid | 15% |
| Apigenin | Flavonoid (structurally distinct) | <0.1% |
| Luteolin | Flavonoid (structurally distinct) | <0.1% |
Note: This table is for illustrative purposes only. Actual cross-reactivity values must be determined experimentally for your specific antibody and assay conditions.
Experimental Protocols
Competitive ELISA Protocol for this compound Quantification
This protocol outlines a typical competitive ELISA for the quantification of this compound.
Materials:
-
High-binding 96-well microtiter plates
-
Anti-Scutebarbatine X primary antibody (monoclonal or polyclonal)
-
This compound-HRP conjugate (or other enzyme conjugate)
-
This compound standard
-
Coating Buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Sample Diluent (e.g., PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Coating:
-
Dilute the anti-Scutebarbatine X antibody to the optimal concentration in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing (1):
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing (2):
-
Aspirate the blocking solution and wash the plate 3 times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard in Sample Diluent.
-
Prepare your samples, diluting them as necessary in Sample Diluent.
-
Add 50 µL of the standards or samples to the appropriate wells.
-
Add 50 µL of the diluted this compound-HRP conjugate to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing (3):
-
Aspirate the solution and wash the plate 5 times with Wash Buffer.
-
-
Substrate Development:
-
Add 100 µL of Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a plate reader.
-
Mandatory Visualizations
References
- 1. abmole.com [abmole.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. sinobiological.com [sinobiological.com]
- 8. microbenotes.com [microbenotes.com]
- 9. mybiosource.com [mybiosource.com]
- 10. assaygenie.com [assaygenie.com]
- 11. How to deal with high background in ELISA | Abcam [abcam.com]
- 12. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 13. arp1.com [arp1.com]
Technical Support Center: Scutebarbatine X Analysis
This technical support guide provides troubleshooting strategies for HPLC peak tailing observed during the analysis of Scutebarbatine X, a compound structurally related to the flavonoid Scutellarin. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for a flavonoid-like compound such as this compound in reversed-phase HPLC?
Peak tailing in reversed-phase HPLC for compounds like this compound, which likely possesses phenolic hydroxyl groups, is often due to multiple retention mechanisms.[1] The primary causes include:
-
Secondary Silanol Interactions: The most frequent cause is the interaction between acidic silanol groups on the silica-based stationary phase and polar functional groups on the analyte.[2] For flavonoids, which contain multiple hydroxyl groups, these interactions can be significant, leading to a secondary, stronger retention mechanism that causes tailing.[1][2]
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to the ionization of both the analyte and the residual silanol groups on the column packing (pKa ~3.5), increasing the likelihood of strong secondary interactions.[3][4]
-
Column Overload: Injecting too much sample (mass overload) or too large a volume can saturate the stationary phase, resulting in peak distortion and tailing.[2][5]
-
Strong Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause poor peak shape, particularly for early eluting peaks.[2][3]
-
Column Degradation: Physical issues with the column, such as a void at the inlet, a partially blocked frit, or contamination, can disrupt the flow path and lead to peak tailing.[1][6][7]
-
Extra-Column Effects: Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening and tailing, especially for early peaks.[8][9]
Q2: My peak for this compound is tailing. Where should I start my troubleshooting?
A logical first step is to distinguish between a chemical cause and a system or column cause. A simple diagnostic test is to inject a neutral, non-polar compound. If this compound exhibits a symmetrical peak, the issue is likely chemical in nature and related to secondary interactions between your analyte and the stationary phase. If the neutral compound also tails, the problem is more likely related to the HPLC system or the column itself (e.g., a column void or blocked frit).[9]
Q3: How can I mitigate secondary silanol interactions that cause peak tailing?
Several strategies can effectively reduce unwanted interactions with silanol groups:
-
Lower the Mobile Phase pH: Operating at a low pH (e.g., pH 2.5-3.0) protonates the silanol groups, minimizing their ability to interact with the analyte through ion-exchange.[8][10] Adding an acid like formic acid, acetic acid, or phosphoric acid to the mobile phase is a common practice.[11][12][13]
-
Use a Modern, End-Capped Column: Employ a high-purity, base-deactivated (end-capped) silica column. These columns have fewer accessible silanol groups, reducing the chance for secondary interactions.[4][8]
-
Add a Competing Base (Use with Caution): For basic analytes, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the silanol groups. However, this can permanently modify the column.[3]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25 mM phosphate) can help to mask residual silanol activity and improve peak shape, though this is more common for LC-UV applications and may not be suitable for LC-MS.[6][10]
Q4: Can the sample preparation or injection parameters be the source of my peak tailing?
Yes, absolutely. Consider the following:
-
Sample Solvent: Always try to dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[3] Tailing that is more pronounced for early eluting peaks is a classic symptom of a strong sample solvent.[3][9]
-
Sample Mass: If you suspect column overload, try diluting your sample by a factor of 10 and re-injecting. If the peak shape improves and the retention time increases slightly, you were likely overloading the column.[5][7]
Troubleshooting Data Summary
The following table summarizes key HPLC parameters that can be adjusted to troubleshoot peak tailing, with typical starting points and recommended changes.
| Parameter | Common Issue Leading to Tailing | Recommended Action | Quantitative Target/Range |
| Mobile Phase pH | Analyte and/or silanol ionization causing secondary interactions. | Lower the pH to suppress silanol activity. | pH 2.5 - 3.5[3][11] |
| Acid Modifier | Insufficient suppression of silanol interactions. | Add or increase the concentration of an acid modifier. | 0.1% Formic Acid or Acetic Acid[10][13] |
| Buffer Concentration | Insufficient ionic strength to mask secondary interactions. | Increase buffer concentration (for UV detection). | 10 mM to 25 mM[10] |
| Sample Concentration | Mass overload of the stationary phase. | Reduce the amount of sample injected. | Dilute sample 10-fold or 100-fold[6] |
| Injection Volume | Volume overload or strong solvent effects. | Decrease the injection volume. | ≤ 10 µL for analytical columns[5] |
| Column Type | High residual silanol activity. | Use a modern, high-purity, end-capped C18 column. | N/A |
Detailed Experimental Protocol: Troubleshooting Peak Tailing
This protocol provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Objective: To systematically identify the cause of peak tailing and restore a symmetrical peak shape (Asymmetry Factor between 0.9 and 1.2).
Materials:
-
HPLC-grade acetonitrile and water
-
Formic acid (or phosphoric acid)
-
This compound standard
-
A neutral test compound (e.g., Toluene)
-
A new or validated C18 analytical column and guard column
Methodology:
-
System Check with a Neutral Compound:
-
Prepare a simple isocratic mobile phase (e.g., 50:50 Acetonitrile:Water).
-
Inject a standard of a neutral, non-polar compound.
-
Analysis: If the peak tails, the problem is likely mechanical (e.g., column void, blocked frit, extra-column volume). Proceed to Step 2. If the peak is symmetrical, the problem is likely chemical. Proceed to Step 3.
-
-
Investigate Mechanical/System Issues:
-
Check Fittings and Tubing: Ensure all fittings are secure and that the narrowest possible inner diameter tubing is used to connect the column to the detector to minimize dead volume.[4]
-
Remove Guard Column: Remove the guard column and re-run the neutral standard. If peak shape improves, the guard column is the source of the problem and should be replaced.[10]
-
Column Wash/Reversal: If the column manufacturer allows, reverse the column (disconnect from the detector) and flush with a strong solvent to remove any potential blockage at the inlet frit.[1][10]
-
Column Replacement: If the above steps fail, the analytical column may have a void or be irreversibly contaminated. Replace it with a new column.[1]
-
-
Investigate Chemical Interactions:
-
Optimize Mobile Phase pH: Prepare a mobile phase of Acetonitrile and Water (adjust ratio to achieve retention) containing 0.1% formic acid to lower the pH to approximately 2.7. For Scutellarin, a mobile phase of acetonitrile-water (23:77, v/v) adjusted to pH 2.5 with phosphoric acid has been shown to be effective.[11][14]
-
Equilibrate and Inject: Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting the this compound standard.
-
Analysis: Observe the peak shape. Lowering the pH is often the most effective way to eliminate tailing caused by silanol interactions.[10]
-
-
Investigate Sample-Related Effects:
-
Prepare Sample in Mobile Phase: Dissolve the this compound standard directly in the initial mobile phase.
-
Reduce Sample Load: If tailing persists, dilute the standard 10-fold and re-inject. If peak shape improves, the original concentration was causing mass overload.[6]
-
Reduce Injection Volume: If using a sample solvent stronger than the mobile phase is unavoidable, reduce the injection volume to the smallest practical amount (e.g., 1-2 µL).
-
Visual Troubleshooting Guides
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Caption: Mechanism of peak tailing via silanol interaction and its resolution.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. i01.yizimg.com [i01.yizimg.com]
- 4. chromtech.com [chromtech.com]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. Validation of an HPLC method for the determination of scutellarin in rat plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of scutellarin in Baoyuan Kangai oral liquid by HPLC [inis.iaea.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
optimizing incubation time for Scutebarbatine X treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for Scutebarbatine X treatment in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a neo-clerodane diterpenoid isolated from the plant Scutellaria barbata.[1][2] While its specific mechanism of action is not extensively characterized, it is known to possess anti-inflammatory properties.[1] Other related compounds from Scutellaria barbata, such as Scutebarbatine A and B, have been shown to induce apoptosis and cell cycle arrest in cancer cells.[3][4] These effects are often mediated through the modulation of key signaling pathways, including PI3K/Akt/mTOR, MAPK, and NF-κB.[2]
Q2: I am starting experiments with this compound. What is a good starting point for incubation time?
For a novel compound like this compound, a time-course experiment is essential to determine the optimal incubation period. Based on studies with related compounds like Scutebarbatine A, a broad range of time points should be tested. A common starting point for in vitro drug treatment experiments is to assess effects at 24, 48, and 72 hours.[5] However, for initial optimization, a more detailed time course is recommended.
Q3: How do I design an experiment to optimize the incubation time for this compound?
To optimize the incubation time, a time-course experiment should be performed. This involves treating your cells with a fixed concentration of this compound and measuring the desired biological endpoint at multiple time points. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: What are some common problems I might encounter when determining the optimal incubation time?
Common issues include:
-
No observable effect: This could be due to an incubation time that is too short, an insufficient drug concentration, or instability of the compound in the culture medium.
-
High cell death across all time points: The chosen drug concentration might be too high, leading to rapid toxicity. Consider performing a dose-response experiment first.
-
Inconsistent results: This can arise from variability in cell seeding density, edge effects in multi-well plates, or issues with the drug's stability and storage.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No effect of this compound at any time point. | Incubation time is too short for the biological process to occur. | Extend the time course to longer time points (e.g., 96 hours). |
| Drug concentration is too low. | Perform a dose-response experiment to determine an effective concentration range. | |
| This compound is unstable in the culture medium. | Consult the manufacturer's data sheet for stability information. Consider replenishing the media with fresh drug at set intervals for longer experiments. | |
| High levels of cell death even at early time points. | Drug concentration is too high, causing acute toxicity. | Reduce the concentration of this compound. A preliminary dose-response experiment at a single, intermediate time point (e.g., 48 hours) can help identify a more suitable concentration range. |
| High variability between replicate wells. | Inconsistent cell seeding. | Ensure a homogenous cell suspension and careful pipetting to seed an equal number of cells in each well. |
| Edge effects in the culture plate. | Avoid using the outer wells of the plate for experimental conditions, or fill them with sterile media or PBS to maintain humidity. | |
| Endpoint signal (e.g., fluorescence, luminescence) is weak. | Insufficient incubation time for the reporter assay. | Optimize the incubation time for the specific assay reagent being used (e.g., AlamarBlue, MTT).[7] |
| Low cell number. | Ensure an adequate cell seeding density so that the cell population is in a logarithmic growth phase during the experiment.[8] |
Experimental Protocols
Protocol: Optimizing this compound Incubation Time
This protocol outlines a time-course experiment to determine the optimal incubation time for this compound in a cell-based assay.
1. Preparation:
- Culture your chosen cell line to ~80% confluency.
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note the final solvent concentration that will be used in the cell culture medium.
- Determine the working concentration of this compound to be used. If this is unknown, a preliminary dose-response experiment is recommended.
2. Cell Seeding:
- Trypsinize and count the cells.
- Seed the cells in a multi-well plate (e.g., 96-well) at a density that allows for logarithmic growth throughout the planned experiment duration. This density should be optimized for your specific cell line.[8]
- Incubate the plate for 24 hours to allow cells to attach and resume growth.
3. Drug Treatment:
- Prepare the final dilutions of this compound in pre-warmed complete culture medium.
- Include the following controls:
- Untreated control: Cells with culture medium only.
- Vehicle control: Cells with culture medium containing the same final concentration of the solvent used to dissolve this compound.[9]
- Carefully remove the old medium from the cells and add the medium containing this compound or the controls.
4. Time-Course Measurement:
- Incubate the plates for your chosen time points (e.g., 6, 12, 24, 48, 72 hours).
- At each time point, perform your chosen cell viability or functional assay (e.g., MTT, CellTiter-Glo®, apoptosis assay).
- It is crucial to have a separate plate for each time point.
5. Data Analysis:
- Normalize the data from the this compound-treated wells to the vehicle control wells for each time point.
- Plot the normalized response as a function of incubation time.
- The optimal incubation time will depend on the research question. For example, the time point at which the maximal effect is observed before cell viability drops significantly might be chosen.
Data Presentation
Table 1: Example Data from a Time-Course Experiment
This table illustrates how to present data from an experiment to optimize incubation time. Here, a hypothetical cell line was treated with 50 µM this compound, and cell viability was measured at different time points.
| Incubation Time (Hours) | % Viability (Vehicle Control) | % Viability (50 µM this compound) |
| 0 | 100% | 100% |
| 6 | 100% | 98% |
| 12 | 100% | 85% |
| 24 | 100% | 65% |
| 48 | 100% | 45% |
| 72 | 100% | 30% |
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathways modulated by this compound.
Experimental Workflow Diagram
References
- 1. abmole.com [abmole.com]
- 2. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
Technical Support Center: Managing Scutebarbatine X Interference in Fluorescence-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and mitigating interference caused by Scutebarbatine X (Scutellarin) in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with fluorescence assays?
A1: this compound, scientifically known as Scutellarin, is a flavonoid glycoside.[1] Like many flavonoids, it possesses intrinsic fluorescent properties. This means it can absorb light at certain wavelengths and emit it at longer wavelengths, a phenomenon known as autofluorescence. This inherent fluorescence can directly interfere with the signals of fluorescent reporters used in assays, leading to inaccurate results such as false positives or negatives.
Q2: What are the known spectral properties of this compound?
A2: While detailed excitation and emission spectra for Scutellarin are not widely published, UV-Vis spectroscopic data indicates it absorbs light in the ultraviolet range. A study utilizing UV absorbance detection for HPLC analysis of Scutellarin set the detector to 335 nm, suggesting a significant absorbance peak around this wavelength. Another study observed a UV-Vis peak at approximately 335 nm in methanol. It is crucial to experimentally determine the full excitation and emission spectrum of this compound under your specific assay conditions (e.g., buffer, pH) to accurately assess potential spectral overlap with your chosen fluorophores.
Q3: What types of fluorescence interference can this compound cause?
A3: this compound can cause two primary types of interference:
-
Autofluorescence: The compound's own fluorescence can be detected by the instrument, leading to an artificially high signal (false positive). This is particularly problematic in assays that measure an increase in fluorescence.
-
Signal Quenching/Inner Filter Effect: At high concentrations, this compound can absorb the excitation light intended for the assay's fluorophore or absorb the emitted fluorescence, leading to a decrease in the detected signal (false negative). This is a concern in assays that measure a decrease in fluorescence.
Q4: How can I determine if this compound is interfering in my assay?
A4: The first step is to run proper controls. This includes measuring the fluorescence of this compound alone at the same concentration used in the assay, in the assay buffer without any other reagents. This "compound-only" control will reveal its level of autofluorescence at the assay's excitation and emission wavelengths.
Troubleshooting Guide
This guide provides a step-by-step approach to address common issues encountered when using this compound in fluorescence-based assays.
| Problem | Possible Cause | Troubleshooting Steps |
| High background fluorescence in wells containing this compound. | This compound is autofluorescent at the assay's excitation/emission wavelengths. | 1. Confirm Autofluorescence: Run a "compound-only" control. 2. Spectral Scan: Perform a full excitation and emission scan of this compound to identify its spectral peaks. 3. Change Fluorophore: If possible, switch to a fluorophore with excitation and emission spectra that do not overlap with this compound's fluorescence. Red-shifted dyes are often a good choice as many interfering compounds fluoresce in the blue-green region. 4. Implement Correction Methods: Use a background subtraction method based on the "compound-only" control. For more complex interference, consider spectral unmixing or time-resolved fluorescence (TRF) assays. |
| Lower than expected fluorescence signal in the presence of this compound. | This compound is quenching the fluorescent signal or causing an inner filter effect. | 1. Check for Inner Filter Effect: Measure the absorbance of this compound at the excitation and emission wavelengths of your fluorophore. High absorbance indicates a potential inner filter effect. 2. Titrate Compound Concentration: Determine if the quenching is concentration-dependent by running a dose-response curve of this compound. 3. Reduce Compound Concentration: If possible, lower the concentration of this compound in the assay. 4. Change Assay Format: Consider a different assay format that is less susceptible to quenching, such as a fluorescence polarization or TR-FRET assay. |
| Inconsistent or variable results across replicate wells. | Precipitation of this compound at the concentration used in the assay. | 1. Check Solubility: Visually inspect the wells for any signs of precipitation. 2. Solubility Test: Determine the solubility of this compound in your assay buffer. 3. Use a Co-solvent: If solubility is an issue, consider using a small percentage of a co-solvent like DMSO, but ensure it does not affect your assay's performance. |
Experimental Protocols
Protocol 1: Determining the Autofluorescence of this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in your assay buffer to cover the range of concentrations you plan to use in your experiment.
-
Pipette the dilutions into the wells of your assay plate. Include wells with assay buffer only as a blank.
-
Read the plate using the same fluorescence plate reader and filter set (or wavelength settings) that you use for your main assay.
-
Analyze the data by subtracting the fluorescence of the blank from the fluorescence of the wells containing this compound. This will give you the autofluorescence signal for each concentration.
Protocol 2: Implementing a Background Subtraction Correction
-
Run a parallel plate or include control wells on your assay plate that contain only this compound at the final assay concentration in the assay buffer.
-
Measure the fluorescence of both your experimental wells (containing all assay components and this compound) and your control wells.
-
Calculate the corrected signal by subtracting the average fluorescence of the "compound-only" control wells from the fluorescence of each corresponding experimental well.
Protocol 3: Time-Resolved Fluorescence (TRF) Assay to Mitigate Interference
Time-resolved fluorescence assays use lanthanide-based fluorophores with long fluorescence lifetimes. By introducing a delay between excitation and detection, the short-lived background fluorescence from interfering compounds like this compound can be eliminated.
-
Select a suitable TRF assay kit for your target of interest. These kits typically include a lanthanide-labeled donor and an acceptor fluorophore.
-
Label your biomolecules of interest with the donor and acceptor fluorophores according to the kit's instructions.
-
Set up your assay by incubating your labeled biomolecules with and without this compound.
-
Use a plate reader capable of TRF measurements. Configure the reader with the appropriate excitation wavelength, and set a delay time (typically in microseconds) before measuring the emission at the donor and acceptor wavelengths.
-
Analyze the ratiometric data (acceptor emission / donor emission) as per the manufacturer's protocol. This ratiometric measurement further reduces well-to-well variability.
Data Presentation
Table 1: Spectral Properties of this compound (Scutellarin)
| Parameter | Wavelength (nm) | Notes |
| UV Absorbance Maximum | ~335 | Observed in methanol. The exact maximum may vary depending on the solvent and pH. |
| Fe²⁺-Chelated UV-Vis Peak | 611 | This is not the intrinsic absorbance of Scutellarin but indicates its potential to interact with metals, which could alter its spectral properties. |
| Excitation Maximum | Not Reported | Recommended to be determined experimentally. |
| Emission Maximum | Not Reported | Recommended to be determined experimentally. |
| Quantum Yield | Not Reported | Recommended to be determined experimentally. |
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: Logical relationship of this compound interference.
References
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Effects of Scutellarin and Dexamethasone
In the landscape of anti-inflammatory therapeutics, both natural compounds and synthetic corticosteroids play pivotal roles. This guide provides a detailed comparison of the anti-inflammatory effects of Scutellarin, a flavonoid derived from the traditional Chinese herb Erigeron breviscapus, and dexamethasone, a potent synthetic glucocorticoid. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
Both Scutellarin and dexamethasone exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. However, their precise mechanisms of interaction within these pathways differ.
Dexamethasone , a well-established corticosteroid, functions by binding to the glucocorticoid receptor (GR) in the cytoplasm.[1][2] This complex then translocates to the nucleus, where it influences gene expression.[2] Its anti-inflammatory actions are mediated through several mechanisms:
-
Transrepression: The GR complex can directly bind to and inhibit the activity of pro-inflammatory transcription factors like NF-κB and Activator Protein-1 (AP-1), preventing the expression of genes encoding inflammatory cytokines, chemokines, and adhesion molecules.[3][4]
-
Transactivation: The GR complex can upregulate the expression of anti-inflammatory proteins, such as Annexin A1 (lipocortin-1), which inhibits phospholipase A2 and thereby blocks the production of inflammatory mediators like prostaglandins and leukotrienes.[4][5]
-
MAPK Pathway Inhibition: Dexamethasone can induce the expression of Mitogen-activated protein kinase phosphatase-1 (MKP-1), which dephosphorylates and inactivates key MAPK signaling molecules like p38 and JNK, further suppressing the inflammatory response.[6][7][8]
Scutellarin , a natural flavonoid, has been shown to possess significant anti-inflammatory properties by targeting similar pathways.[9][10][11][12][13] Its mechanisms include:
-
NF-κB Pathway Inhibition: Scutellarin can suppress the activation of the NF-κB pathway by inhibiting the degradation of IκB, the inhibitory protein of NF-κB. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[10][11][12][14] Some studies suggest it can also mediate its effects through the gut microbiota-mediated cAMP/PKA/NF-κB pathway.[15]
-
MAPK Pathway Inhibition: Scutellarin has been demonstrated to inhibit the phosphorylation of key MAPK components, including p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase).[9][12][14][16][17] By doing so, it blocks the downstream signaling cascades that lead to the production of inflammatory mediators.
-
Other Pathways: Research also indicates that Scutellarin can modulate other signaling pathways involved in inflammation, such as the PI3K/Akt and Wnt/β-catenin pathways.[9][10][13][17]
Comparative Efficacy: A Look at the Data
While direct head-to-head clinical trials are limited, preclinical studies provide insights into the comparative anti-inflammatory efficacy of Scutellarin and dexamethasone. The following table summarizes key findings from various experimental models.
| Parameter | Scutellarin | Dexamethasone | Key Findings and References |
| Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Effective in various models, including LPS-stimulated microglial cells and chondrocytes.[12][14] | Potent inhibitor of a wide range of pro-inflammatory cytokines.[3] | Both compounds demonstrate robust inhibition of key inflammatory cytokines. |
| Effect on Inflammatory Enzymes (iNOS, COX-2) | Shown to inhibit the expression of iNOS and COX-2.[14] | Known to suppress the expression of COX-2.[4] | Both agents target crucial enzymes involved in the inflammatory cascade. |
| Modulation of NF-κB Pathway | Inhibits IκB degradation and p65 nuclear translocation.[10][14] | Inhibits NF-κB activity through GR-mediated transrepression and induction of IκBα synthesis.[3][18][19][20] | Both compounds effectively target the NF-κB pathway, albeit through different primary mechanisms. |
| Modulation of MAPK Pathway | Inhibits phosphorylation of p38, JNK, and ERK.[9][14][16] | Induces MKP-1, leading to dephosphorylation and inactivation of p38 and JNK.[6][7][21] | Both agents effectively downregulate MAPK signaling, a central hub for inflammatory responses. |
Experimental Protocols
Cell Culture and Treatment
Murine microglial cells (BV-2) or primary chondrocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with various concentrations of Scutellarin or dexamethasone for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for the indicated time periods to induce an inflammatory response.
Measurement of Cytokine Production
The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis
To assess the activation of signaling pathways, whole-cell lysates are prepared, and protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are then incubated with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, p38, JNK, and ERK, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 4. esmed.org [esmed.org]
- 5. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. The Role of MAP Kinase Phosphatase-1 in the Protective Mechanism of Dexamethasone against Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dexamethasone Causes Sustained Expression of Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 and Phosphatase-Mediated Inhibition of MAPK p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. Scutellarin ameliorates cartilage degeneration in osteoarthritis by inhibiting the Wnt/β-catenin and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scutellarin suppresses cartilage destruction in osteoarthritis mouse model by inhibiting the NF-κB and PI3K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review [frontiersin.org]
- 12. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Scutellarin suppresses neuroinflammation via the inhibition of the AKT/NF-κB and p38/JNK pathway in LPS-induced BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Scutellarin alleviated ulcerative colitis through gut microbiota-mediated cAMP/PKA/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Scutellarin alleviates microglia‐mediated neuroinflammation and apoptosis after ischemic stroke through the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dexamethasone attenuates NF-kappa B DNA binding activity without inducing I kappa B levels in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dexamethasone suppresses expression of Nuclear Factor-kappaB in the cells of tracheobronchial lavage fluid in premature neonates with respiratory distress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Differential regulation of mast cell cytokines by both dexamethasone and the p38 mitogen-activated protein kinase (MAPK) inhibitor SB203580 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Scutellarin and Quercetin as Antioxidant and Anti-inflammatory Agents
Introduction
In the pursuit of novel therapeutic agents for oxidative stress and inflammation-related diseases, natural flavonoids have garnered significant attention. This guide provides a detailed comparison of two prominent flavonoids: Scutellarin and Quercetin. While the initial query specified "Scutebarbatine X," this appears to be a rare or potentially misspelled term. The focus of this comparison will be on Scutellarin and its aglycone, Scutellarein, which are well-researched compounds and logical counterparts to Quercetin.
Both Scutellarin, a major flavonoid glycoside from Erigeron breviscapus, and Quercetin, a flavonol ubiquitous in fruits and vegetables, have demonstrated potent antioxidant and anti-inflammatory properties.[1][2][3][4][5] This report synthesizes experimental data to objectively compare their efficacy, outlines the molecular pathways they modulate, and provides detailed experimental protocols for key assays.
Comparative Efficacy: Antioxidant Activity
The antioxidant capacity of flavonoids is often evaluated by their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are standard methods for this assessment. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is used to quantify this activity, with lower values indicating higher potency.
Studies show that Scutellarein, the metabolite of Scutellarin, possesses stronger antioxidant activity than Scutellarin itself.[6] Quercetin is consistently reported as a powerful antioxidant.[7]
Table 1: Comparison of Antioxidant Activity (IC50/EC50 Values)
| Compound | Assay | IC50 / EC50 (µM) | Source(s) |
| Scutellarein | DPPH | ~13.8 | [6] |
| ABTS | ~6.8 | [6] | |
| Scutellarin | DPPH | ~111.9 | [6] |
| ABTS | ~14.9 | [6] | |
| Quercetin | DPPH | 5.5 | [8] |
| DPPH | ~2.5 (0.74 µg/ml) | [9] | |
| ABTS | 48.0 | [10] | |
| ABTS | ~6.3 (1.89 µg/ml) | [11] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Comparative Efficacy: Anti-inflammatory Activity
Both Scutellarin and Quercetin effectively suppress inflammatory responses by inhibiting the production of key pro-inflammatory mediators in cell models, often stimulated by lipopolysaccharide (LPS). These mediators include nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
Table 2: Comparison of Anti-inflammatory Activity
| Compound | Cell Line | Stimulant | Mediator Inhibited | Efficacy | Source(s) |
| Scutellarin | BV-2 Microglia | LPS | NO, TNF-α, IL-6, IL-1β | Dose-dependent inhibition | [12] |
| Murine Chondrocytes | TNF-α | Inflammatory Response | Significantly inhibited | [13] | |
| Quercetin | RAW264.7 | LPS | TNF-α, IL-6, IL-1β | Dose-dependent inhibition (5-20 µM) | [14] |
| Human Blood | LPS | TNF-α | 23% reduction at 1 µM | [15] | |
| Neutrophils | LPS | IL-6 | Significant abrogation at 40 µM | [16][17] |
Mechanistic Insights: Key Signaling Pathways
Scutellarin and Quercetin exert their biological effects by modulating critical intracellular signaling pathways. Their primary mechanisms involve the inhibition of the pro-inflammatory NF-κB pathway and the activation of the antioxidant Nrf2/HO-1 pathway.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[18] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, like LPS or TNF-α, trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Both Scutellarin and Quercetin have been shown to interfere with this cascade, thereby reducing the expression of inflammatory cytokines.[12][13][18][19][20]
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response.[21] Under normal conditions, Nrf2 is bound to Keap1, which facilitates its degradation. Oxidative stress allows Nrf2 to dissociate from Keap1 and move to the nucleus. There, it binds to the Antioxidant Response Element (ARE), promoting the expression of protective enzymes like Heme Oxygenase-1 (HO-1). Scutellarin and Quercetin can activate this pathway, enhancing the cell's ability to combat oxidative stress.[21][22][23][24][25]
Experimental Protocols
The following sections detail the methodologies for the key assays cited in this guide.
The typical workflow for evaluating the antioxidant and anti-inflammatory properties of compounds like Scutellarin and Quercetin involves several stages, from initial cell culture to specific bioassays and data analysis.
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol), test compound (Scutellarin/Quercetin) at various concentrations, methanol (or ethanol), positive control (e.g., Ascorbic Acid).
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control in methanol.[9]
-
In a 96-well plate or cuvettes, mix a volume of the test compound solution (e.g., 100 µL) with a volume of the DPPH solution (e.g., 100 µL).[6][8]
-
A blank is prepared using methanol instead of the test compound.
-
Incubate the mixture in the dark at room temperature for 30 minutes.[6][9][26]
-
Measure the absorbance at a wavelength between 515-540 nm (commonly 517 nm).[8][9][26]
-
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined by plotting the percentage of scavenging against the compound concentration.[9]
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, causing a loss of color that is measured by a spectrophotometer.
-
Reagents: ABTS solution (e.g., 7 mM), potassium persulfate (e.g., 2.45 mM), test compound at various concentrations, buffer (e.g., phosphate buffer), positive control (e.g., Quercetin, Gallic Acid).
-
Procedure:
-
Generate the ABTS•+ stock solution by mixing ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.[10][11]
-
Dilute the ABTS•+ stock solution with a buffer or methanol to an absorbance of ~0.70 at 734 nm.[10][27]
-
Add a small volume of the test compound at various concentrations to a larger volume of the diluted ABTS•+ solution (e.g., 10 µL sample to 190 µL ABTS•+).[27]
-
Incubate at room temperature for a specified time (e.g., 6-10 minutes).[11][27]
-
-
Calculation: The calculation for scavenging percentage and IC50 is similar to the DPPH assay.
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
-
Reagents: Commercial ELISA kits specific for the cytokine of interest (containing capture antibody, detection antibody, enzyme conjugate, substrate, and standards).
-
Procedure:
-
Culture cells (e.g., RAW264.7 macrophages) in multi-well plates (e.g., 3x10^5 cells/well).[14]
-
Pre-treat the cells with various concentrations of the test compound (e.g., 5, 10, 20 µM Quercetin) for 1 hour.[14]
-
Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/ml) for a duration such as 24 hours.[14]
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the supernatant samples and standards, adding a detection antibody, adding an enzyme conjugate, and finally adding a substrate to produce a measurable color change.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
-
Conclusion
Both Scutellarin and Quercetin are potent natural compounds with significant antioxidant and anti-inflammatory activities. Quantitative data suggests that Quercetin and Scutellarein (the active metabolite of Scutellarin) exhibit strong radical scavenging capabilities. Both compounds effectively suppress the production of key pro-inflammatory mediators. Their mechanisms of action converge on two critical cellular pathways: the inhibition of the pro-inflammatory NF-κB pathway and the activation of the cytoprotective Nrf2/HO-1 antioxidant response pathway. The choice between these agents for further drug development may depend on specific therapeutic contexts, bioavailability, and safety profiles, warranting further investigation.
References
- 1. rsisinternational.org [rsisinternational.org]
- 2. Quercetin: A Flavonoid with Antioxidant, Anti-Inflammatory, and Anti-Apoptotic Properties – A Review [ideas.repec.org]
- 3. Frontiers | Scutellarin: pharmacological effects and therapeutic mechanisms in chronic diseases [frontiersin.org]
- 4. Scutellarin: pharmacological effects and therapeutic mechanisms in chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical benefits and pharmacology of scutellarin: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Bio-Activity Evaluation of Scutellarein as a Potent Agent for the Therapy of Ischemic Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. nehu.ac.in [nehu.ac.in]
- 10. mdpi.com [mdpi.com]
- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scutellarin suppresses neuroinflammation via the inhibition of the AKT/NF-κB and p38/JNK pathway in LPS-induced BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Scutellarin suppresses cartilage destruction in osteoarthritis mouse model by inhibiting the NF-κB and PI3K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro and ex vivo anti-inflammatory activity of quercetin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cmi.ustc.edu.cn [cmi.ustc.edu.cn]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review [frontiersin.org]
- 19. tandfonline.com [tandfonline.com]
- 20. Quercetin inhibits TNF-α induced HUVECs apoptosis and inflammation via downregulating NF-kB and AP-1 signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Scutellarin attenuates hypoxia/reoxygenation injury in hepatocytes by inhibiting apoptosis and oxidative stress through regulating Keap1/Nrf2/ARE signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Scutellarin Exerts Hypoglycemic and Renal Protective Effects in db/db Mice via the Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Quercetin inhibits ferroptosis through the SIRT1/Nrf2/HO-1 signaling pathway and alleviates asthma disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Scutellarin prevents acute alcohol-induced liver injury via inhibiting oxidative stress by regulating the Nrf2/HO-1 pathway and inhibiting inflammation by regulating the AKT, p38 MAPK/NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
Scutellaria Diterpenoids: A Comparative Analysis of Their Cytotoxic Effects on Cancer Cell Lines
For Immediate Release
This guide provides a comprehensive comparison of the cytotoxic activities of various diterpenoids isolated from the Scutellaria genus against several cancer cell lines. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of experimental data to facilitate further investigation into the therapeutic potential of these natural compounds.
Comparative Cytotoxicity of Scutellaria Diterpenoids
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various Scutellaria diterpenoids on different cancer cell lines. The data is compiled from multiple studies and presented to offer a comparative overview of their cytotoxic potency.
| Diterpenoid | Cancer Cell Line | IC50 (µM) | Reference |
| From Scutellaria barbata | |||
| Scutebarbatine A | Caco-2 (Colon) | Dose-dependent apoptosis observed from 10-60 µM | [1] |
| Scutebarbatine A | HONE-1 (Nasopharyngeal) | 2.1 - 8.5 | [1] |
| Scutebarbatine A | KB (Oral Epidermoid) | 2.1 - 8.5 | [1] |
| Scutebarbatine A | HT29 (Colorectal) | 2.1 - 8.5 | [1] |
| Scutebata A | LoVo (Colon) | 4.57 | |
| Scutebata A | MCF-7 (Breast) | 7.68 | |
| Scutebata A | SMMC-7721 (Hepatoma) | 5.31 | |
| Scutebata A | HCT-116 (Colon) | 6.23 | |
| Barbatin F | HCT-116 (Colon) | 44.3 | |
| Barbatin G | HCT-116 (Colon) | 32.3 | |
| Scutebata B | SMMC-7721, A-549, MCF-7, SW480 | Moderate Activity | [1] |
| Scutebata C | LoVo, SMMC-7721, HCT-116, MCF-7 | 5.31 - 28.5 | |
| Scutebata M | SMMC-7721, A-549, MCF-7, SW480 | Moderate Activity | [1] |
| From Scutellaria strigillosa | |||
| Scutestrigillosin A | HONE-1, P-388, MCF7, HT29 | 3.5 - 7.7 | |
| Scutestrigillosin B | HONE-1, P-388, MCF7, HT29 | 3.5 - 7.7 | |
| Scutestrigillosin C | HONE-1, P-388, MCF7, HT29 | 3.5 - 7.7 | |
| Scutestrigillosin D | HONE-1, P-388, MCF7, HT29 | 3.4 - 8.9 | |
| Scutestrigillosin E | HONE-1, P-388, MCF7, HT29 | 3.4 - 8.9 |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro cytotoxicity assays. The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method used to assess cell viability.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The Scutellaria diterpenoids are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: During the incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT into insoluble purple formazan crystals. A solubilization solution (e.g., DMSO, isopropanol) is then added to each well to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizing Experimental Workflow and Signaling Pathways
To better understand the experimental process and the mechanism of action of Scutellaria diterpenoids, the following diagrams are provided.
Caption: General workflow for in vitro cytotoxicity testing of Scutellaria diterpenoids.
Scutellaria diterpenoids have been shown to induce apoptosis in cancer cells through various signaling pathways. A key mechanism involves the regulation of proteins that control programmed cell death.
Caption: Simplified signaling pathway for apoptosis induction by Scutellaria diterpenoids.
Concluding Remarks
The diterpenoids isolated from Scutellaria species demonstrate significant cytotoxic activity against a range of cancer cell lines, with some compounds exhibiting potent effects at low micromolar concentrations. The primary mechanism of action appears to be the induction of apoptosis through the modulation of key signaling pathways, including the inhibition of Inhibitor of Apoptosis Proteins (IAPs) and the PI3K/Akt pathway. This comparative guide highlights the potential of Scutellaria diterpenoids as a source for the development of novel anticancer agents. Further research is warranted to elucidate the precise molecular targets and to evaluate the in vivo efficacy and safety of these promising natural products.
References
A Researcher's Guide to Target Validation of Scutebarbatine X: A Comparative Analysis of CRISPR/Cas9 and Alternative Methods
For Immediate Release
This guide provides a comprehensive comparison of CRISPR/Cas9 technology with alternative methodologies for validating the molecular target of Scutebarbatine X, a neo-clerodane diterpenoid with known anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons, supporting experimental data, and detailed protocols to aid in the selection of the most appropriate target validation strategy.
Comparative Analysis of Target Validation Methods
Choosing the right target validation method is critical for the successful progression of a drug discovery project. The decision depends on various factors, including the desired outcome (genetic ablation vs. direct binding), the nature of the target, and available resources. Below is a quantitative and qualitative comparison of leading techniques.
Table 1: Quantitative Comparison of Target Validation Methodologies
| Feature | CRISPR/Cas9 Knockout | RNAi (siRNA/shRNA) | Cellular Thermal Shift Assay (CETSA) | Affinity Purification-Mass Spectrometry (AP-MS) |
| Principle | Permanent gene disruption (DNA level) | Transient mRNA degradation (RNA level) | Ligand-induced protein thermal stabilization | Direct capture of protein-ligand complexes |
| Outcome | Gene knockout (loss of protein function) | Gene knockdown (reduced protein expression) | Measures direct target engagement in cells | Identifies direct binding partners |
| Typical Efficiency | >90% knockout in clonal cell lines | 50-90% knockdown | N/A (Measures stabilization shift, e.g., ΔTagg) | N/A (Measures enrichment ratio) |
| Duration of Effect | Permanent | Transient (siRNA: 3-7 days), Stable (shRNA) | N/A (Real-time or endpoint measurement) | N/A (Endpoint measurement) |
| Off-Target Effects | Low to moderate, predictable | High, sequence-dependent and independent | Low (measures a physical property of the target) | Moderate (non-specific binding) |
| Throughput | Low (clone isolation) to High (pooled screens) | High | Medium to High | Low to Medium |
| Confirms Direct Binding | No (Infers target from phenotype) | No (Infers target from phenotype) | Yes | Yes |
Experimental Protocols and Methodologies
This section provides detailed protocols for validating IKKβ as the target of this compound using CRISPR/Cas9-mediated knockout and key alternative methods.
Method 1: CRISPR/Cas9-Mediated Knockout of IKBKB (IKKβ)
This protocol describes the generation of a stable IKKβ knockout cell line to assess whether the loss of the target protein phenocopies the anti-inflammatory effect of this compound.
Experimental Workflow for CRISPR/Cas9 Knockout
Caption: Figure 1. Workflow for IKKβ knockout using CRISPR/Cas9.
Protocol Steps:
-
sgRNA Design and Cloning:
-
Synthesize and clone the designed sgRNA oligonucleotides into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).
-
Cell Transfection:
-
Culture RAW 264.7 murine macrophage cells to 70-80% confluency.
-
Transfect the cells with the Cas9-sgRNA plasmid using a lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.[4]
-
-
Selection and Clonal Isolation:
-
48 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
After 5-7 days of selection, perform limiting dilution in 96-well plates to isolate single-cell clones.
-
-
Validation of Knockout:
-
Genomic Validation: Expand individual clones and extract genomic DNA. PCR amplify the target region and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Protein Validation: Confirm the absence of IKKβ protein expression in indel-positive clones via Western blot using a validated IKKβ antibody.[5]
-
Functional Validation: Treat wild-type and IKKβ knockout cells with Lipopolysaccharide (LPS). Measure Nitric Oxide (NO) production and phosphorylation of IκBα. A successful knockout should show significantly reduced NO production and IκBα phosphorylation upon LPS stimulation compared to wild-type cells.[2][6]
-
Method 2: RNA Interference (RNAi)
This method provides a transient or stable knockdown of IKKβ to quickly assess the phenotypic consequences of reduced target expression.
Protocol Steps:
-
siRNA Design and Transfection:
-
Validation of Knockdown:
-
Harvest cells 48-72 hours post-transfection.
-
Assess Ikbkb mRNA knockdown efficiency using RT-qPCR.
-
Confirm reduction of IKKβ protein levels via Western blot. A knockdown of >70% is generally considered effective.
-
-
Functional Assay:
-
At 48 hours post-transfection, treat the cells with this compound or a vehicle control, followed by LPS stimulation.
-
Measure downstream effects (e.g., NO production, cytokine release). The effect of this compound should be blunted in the IKKβ knockdown cells if it acts via this target.
-
Method 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm direct binding of a compound to its target in a cellular environment.
Protocol Steps:
-
Cell Treatment:
-
Treat intact RAW 264.7 cells with this compound at various concentrations (e.g., 0.1 to 100 µM) or with a vehicle control (DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by immediate cooling for 3 minutes on ice.[9]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
-
Analysis:
-
Analyze the amount of soluble IKKβ in each sample using Western blot or an ELISA-based method.
-
Plot the fraction of soluble IKKβ as a function of temperature. A positive result is indicated by a rightward shift in the melting curve for this compound-treated samples compared to the vehicle control, demonstrating target stabilization.[9][10]
-
Hypothesized Signaling Pathway and Points of Intervention
The diagram below illustrates the hypothesized NF-κB signaling pathway, indicating the proposed site of action for this compound and the intervention point for CRISPR/Cas9-mediated knockout.
NF-κB Signaling Pathway
Caption: Figure 2. Hypothesized NF-κB pathway and intervention points.
Conclusion
Target validation is a cornerstone of modern drug discovery. For a natural product like this compound, confirming its molecular target is essential for mechanism-of-action studies and future development.
-
CETSA and AP-MS are invaluable for providing direct evidence of a physical interaction between the compound and the target protein. These biophysical methods are complementary to genetic approaches and are crucial for confirming that the compound directly engages the hypothesized target in a cellular context.
A multi-faceted approach, combining a genetic method like CRISPR/Cas9 with a direct binding assay such as CETSA, represents the gold standard for robust and comprehensive target validation of this compound. This dual strategy provides orthogonal evidence, linking the genetic requirement of the target to a direct physical interaction with the compound, thereby building a compelling case for its mechanism of action.
References
- 1. Gene Silencing – RNAi or CRISPR? - Nordic Biosite [nordicbiosite.com]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synthego.com [synthego.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Drug Discovery from Natural Products Using Affinity Selection-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. realgenelabs.com [realgenelabs.com]
- 8. Blockage of NF-κB by IKKβ- or RelA siRNA Rather Than the NF-κB Super-Suppressor IκBα Mutant Potentiates Adriamycin-induced Cytotoxicity in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CRISPR vs RNAi: Why CRISPR Excels in Genetic Research | Ubigene [ubigene.us]
Scutebarbatine X and the MAPK Pathway: A Comparative Guide to Validating Inhibitory Effects
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical cascade of protein kinases that transduces extracellular signals to intracellular responses, regulating fundamental cellular processes such as proliferation, differentiation, apoptosis, and stress responses.[1][2][3] Dysregulation of this pathway is a hallmark of numerous diseases, particularly cancer, making it a prime target for therapeutic intervention.[2][4] This guide provides a comparative analysis of Scutebarbatine X's effects on the MAPK pathway, benchmarked against other known inhibitors, and details the experimental protocols required for its validation.
While direct studies on "this compound" are limited, research on related diterpenoid alkaloids from Scutellaria barbata, such as Scutebarbatine A (SBT-A), provides significant insights. SBT-A has been shown to modulate the MAPK pathway by upregulating the phosphorylation of stress-activated kinases JNK and p38, while downregulating the phosphorylation of ERK, a key regulator of cell proliferation.[5][6] This suggests a potent and complex interaction with the MAPK cascade, warranting further investigation for its therapeutic potential.
Comparative Analysis of MAPK Pathway Inhibitors
To objectively evaluate the inhibitory profile of this compound, it is essential to compare its activity with other well-characterized modulators of the MAPK pathway. This includes natural compounds from the same genus, such as Scutellarin, and established synthetic inhibitors.
Table 1: Comparison of MAPK Pathway Inhibitor Effects
| Compound/Inhibitor | Target(s) in MAPK Pathway | Observed Effect | Cell Line/Model |
| Scutebarbatine A | p38, JNK, ERK | ↑ p-p38, ↑ p-JNK, ↓ p-ERK | Breast Cancer Cells[5] |
| Scutellarin | p38, JNK, ERK1/2 | ↓ p-p38, ↓ p-JNK, ↑ p-ERK1/2 | Activated Microglia[7] |
| U0126 | MEK1/2 (upstream of ERK) | Prevents ERK1/2 activation | Various[1] |
| SB203580 | p38 | Selective inhibition of p38 activity | Various[1][8] |
Note: Data for this compound is inferred from studies on Scutebarbatine A. The "↑" indicates upregulation/activation, and "↓" indicates downregulation/inhibition.
Signaling Pathway and Compound Interaction
The MAPK pathway consists of three main branches: ERK, JNK, and p38. These cascades are initiated by upstream signals and result in the phosphorylation of target proteins that regulate gene expression and other cellular functions. Scutebarbatine A appears to differentially modulate these branches, promoting the stress-response pathways (JNK, p38) while inhibiting the proliferation-associated pathway (ERK).
Caption: MAPK Signaling Pathway and points of modulation by this compound.
Experimental Protocols for Validation
Validating the effect of this compound on the MAPK pathway requires a multi-faceted approach, combining techniques to measure protein expression, kinase activity, and overall cellular response.
Western Blot Analysis for Phosphorylated Kinases
Western blotting is the gold standard for assessing the activation state of MAPK pathway components by detecting their phosphorylated forms.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., breast cancer cell lines like MCF-7 or MDA-MB-231) and allow them to adhere. Treat with various concentrations of this compound for predetermined time points. Include positive (e.g., growth factors for ERK activation, anisomycin for p38) and negative (vehicle control) controls.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-50 µg of protein per lane on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9] Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of ERK (p-ERK), JNK (p-JNK), and p38 (p-p38).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10] Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with antibodies for total ERK, JNK, and p38, as well as a loading control like GAPDH or β-actin.[10][11]
Caption: Standard workflow for Western Blot analysis.
In Vitro Kinase Assay
To determine if this compound directly inhibits a specific kinase, an in vitro kinase assay is performed using purified components.
Methodology:
-
Assay Setup: In a microplate well, combine a purified, active kinase (e.g., recombinant p38), its specific substrate (e.g., Elk-1), and ATP.[12]
-
Inhibitor Addition: Add varying concentrations of this compound or a known inhibitor (e.g., SB203580 for p38) to the wells.
-
Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 30 minutes) to allow the phosphorylation reaction to occur.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using several methods:
-
ELISA-based: Use a phospho-specific antibody to detect the product.[13]
-
Luminescence-based: Measure the amount of ATP remaining after the reaction.
-
Fluorescence-based: Use a modified substrate that becomes fluorescent upon phosphorylation.
-
-
Data Analysis: Calculate the IC50 value of this compound, representing the concentration at which 50% of the kinase activity is inhibited.
Caption: Workflow for an in vitro kinase assay.
Cell Viability Assay
To correlate the inhibition of MAPK signaling with a functional cellular outcome, a cell viability assay is crucial.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Assess cell viability using one of the following methods:
-
MTT/XTT Assay: Measures the metabolic activity of viable cells, which reduce a tetrazolium salt to a colored formazan product.
-
ATP-based Assay (e.g., CellTiter-Glo®): Quantifies the amount of ATP present, which is an indicator of metabolically active cells.[14] This method is highly sensitive.
-
Resazurin Assay (e.g., CellTiter-Blue®): Viable cells reduce the blue resazurin dye to the fluorescent pink resorufin.[14]
-
-
Data Analysis: Measure the signal (absorbance, luminescence, or fluorescence) using a plate reader. Normalize the results to the vehicle-treated control cells and calculate the GI50 (concentration for 50% growth inhibition).
Caption: Workflow for a cell viability assay.
By employing these methodologies, researchers can rigorously validate the inhibitory effects of this compound on the MAPK pathway, compare its efficacy to other known inhibitors, and establish a foundation for its potential development as a targeted therapeutic agent.
References
- 1. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]
- 3. assaygenie.com [assaygenie.com]
- 4. MAPK Pathway in Cancer: What's New In Treatment? - Cancer Commons [cancercommons.org]
- 5. Scutebarbatine A induces ROS-mediated DNA damage and apoptosis in breast cancer cells by modulating MAPK and EGFR/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Scutellarin Exerts Anti-Inflammatory Effects in Activated Microglia/Brain Macrophage in Cerebral Ischemia and in Activated BV-2 Microglia Through Regulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anti-cancer effects and mechanisms of Scutellaria barbata D. Don on CL1-5 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. p44/42 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
Scutebarbatine X vs. Ibuprofen: A Comparative Analysis of Cyclooxygenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of Scutebarbatine X, a neo-clerodane diterpenoid from Scutellaria barbata, and ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). The focus of this comparison is their respective interactions with cyclooxygenase (COX) enzymes, key mediators of inflammation and pain.
While ibuprofen is a well-characterized non-selective COX inhibitor, current scientific literature does not provide evidence of direct COX inhibition by this compound. Instead, the anti-inflammatory properties of this compound appear to be mediated through alternative signaling pathways. This guide will objectively present the available experimental data for both compounds, detail relevant experimental methodologies, and visualize the distinct signaling pathways involved.
Quantitative Data on COX Inhibition
Quantitative data on the direct inhibition of COX-1 and COX-2 is crucial for comparing the potency and selectivity of anti-inflammatory compounds. As of the latest review of published literature, no specific IC50 values for this compound against COX-1 or COX-2 are available. In contrast, ibuprofen's inhibitory activity has been extensively documented.
| Compound | Target Enzyme | IC50 (μM) | Selectivity (COX-1/COX-2) |
| This compound | COX-1 | Data not available | Data not available |
| COX-2 | Data not available | Data not available | |
| Ibuprofen | COX-1 | 12 | 0.15[1] |
| COX-2 | 80 |
Note: A lower IC50 value indicates greater potency. The selectivity index for ibuprofen (0.15) highlights its non-selective nature, with a slight preference for COX-1 inhibition in some assays.[1]
Mechanisms of Action
Ibuprofen: A Non-Selective COX Inhibitor
Ibuprofen exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the non-selective and reversible inhibition of both cyclooxygenase isoforms, COX-1 and COX-2.[2][3] These enzymes are responsible for converting arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate pain, inflammation, and fever.[2][4] By blocking the active sites of COX-1 and COX-2, ibuprofen reduces the production of these pro-inflammatory mediators.[4] While inhibition of COX-2 is largely responsible for the desired anti-inflammatory and analgesic effects, the concurrent inhibition of the constitutively expressed COX-1 can lead to gastrointestinal side effects.[3][4]
Figure 1: Ibuprofen's Mechanism of COX Inhibition. This diagram illustrates how ibuprofen blocks both COX-1 and COX-2, thereby inhibiting the conversion of arachidonic acid into prostaglandins and thromboxanes, which are mediators of inflammation, pain, and fever.
This compound: An Alternative Anti-Inflammatory Pathway
Current research indicates that this compound, a neo-clerodane diterpenoid isolated from Scutellaria barbata, possesses anti-inflammatory properties.[5][6] However, its mechanism of action does not appear to involve direct inhibition of COX enzymes. Studies on extracts of Scutellaria barbata and related compounds suggest that their anti-inflammatory effects may be mediated through the inhibition of other pro-inflammatory pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a crucial regulator of the expression of many genes involved in inflammation, including cytokines, chemokines, and adhesion molecules. By inhibiting this pathway, this compound may reduce the production of a broad range of inflammatory mediators.
Figure 2: Proposed Anti-Inflammatory Mechanism of this compound. This diagram depicts the potential mechanism where this compound inhibits the NF-κB signaling pathway, preventing the transcription of pro-inflammatory genes.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol provides a general methodology for determining the in vitro inhibitory activity of a test compound against COX-1 and COX-2.
1. Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
Test compound (e.g., this compound or ibuprofen) dissolved in a suitable solvent (e.g., DMSO).
-
Positive controls (e.g., a known selective COX-1 inhibitor and a selective COX-2 inhibitor).
-
Stopping solution (e.g., 2 M HCl).
-
Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2) or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for prostanoid quantification.
2. Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2) in a microplate or reaction tube.
-
Add the test compound at various concentrations to the reaction mixture. Include wells for a vehicle control (solvent only) and a positive control.
-
Pre-incubate the enzyme with the test compound for a specified time (e.g., 10 minutes) at 37°C to allow for binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Allow the reaction to proceed for a defined period (e.g., 2 minutes) at 37°C.
-
Terminate the reaction by adding the stopping solution.
-
Quantify the amount of PGE2 produced using an ELISA kit or other prostanoids using LC-MS/MS.
3. Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Figure 3: General Workflow for a COX Inhibition Assay. This flowchart outlines the key steps involved in determining the in vitro COX inhibitory activity of a compound.
Conclusion
For researchers and drug development professionals, this distinction is critical. While both compounds exhibit anti-inflammatory potential, their different mechanisms of action imply distinct pharmacological profiles, potential therapeutic applications, and side-effect profiles. Further research is warranted to fully elucidate the anti-inflammatory mechanisms of this compound and to explore its potential as a novel therapeutic agent that may offer an alternative to traditional NSAIDs by targeting different inflammatory pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth [mdpi.com]
- 3. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
Scutebarbatine X: A Comparative Analysis of its Binding Affinity for Inducible Nitric Oxide Synthase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Scutebarbatine X's efficacy in inhibiting its molecular target, inducible nitric oxide synthase (iNOS), a key mediator in inflammatory processes. While direct binding affinity data for this compound is not currently available, this document summarizes its inhibitory effects on nitric oxide (NO) production and compares it with well-characterized, selective iNOS inhibitors. This objective comparison, supported by experimental data and detailed protocols, aims to inform research and development efforts in inflammation and drug discovery.
Comparative Analysis of iNOS Inhibitors
This compound has been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated microglial cells, a process mediated by iNOS. The following table provides a comparative summary of the inhibitory potency of this compound and other selective iNOS inhibitors. It is important to note that the IC50 value for this compound reflects the inhibition of cellular NO production, which may be an indirect effect of iNOS expression downregulation, whereas the data for the alternatives represent direct enzyme inhibition.
| Compound | Type of Inhibition | Target Species | IC50 / Kd / Ki | Reference(s) |
| This compound | Inhibition of NO production in BV2 microglial cells | Murine | IC50: 27.4 µM | [1] |
| 1400W | Slow, tight-binding, selective iNOS inhibitor | Human | Kd: ≤ 7 nM | [1][2] |
| GW274150 | Potent and highly selective iNOS inhibitor | Human | Kd: 40 nM, IC50: 2.19 µM | [3][4][5] |
| L-NIL | Selective iNOS inhibitor | Murine | IC50: 3.3 µM | [6][7][8] |
| Aminoguanidine | Selective iNOS inhibitor | Rat | - | [9][10][11] |
Note: A lower IC50, Kd, or Ki value indicates higher potency. The data for this compound reflects a cellular assay, while the data for the alternatives are from direct enzyme binding or activity assays.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to its characterization, the following diagrams are provided.
Caption: Signaling pathway of LPS-induced iNOS expression and NO production, and the points of inhibition.
Caption: Experimental workflow for the determination of nitric oxide production using the Griess assay.
Experimental Protocols
Inhibition of Nitric Oxide Production in Cell Culture (Griess Assay)
This protocol is used to quantify the amount of nitric oxide produced by cells in culture by measuring the accumulation of its stable metabolite, nitrite, in the supernatant.
Materials:
-
Cell line (e.g., RAW 264.7 murine macrophages or BV2 microglial cells)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds (this compound and alternatives)
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water
-
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., this compound) for 1 hour.
-
Stimulation: Stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include control wells with untreated cells and cells treated with LPS alone.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite in the cell culture medium with concentrations ranging from 0 to 100 µM.
-
Griess Reaction: Add 50 µL of Griess Reagent Solution A to each well containing the supernatant and standards. Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.[12][13]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[12]
-
Data Analysis: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve. The IC50 value can then be determined by plotting the percentage of NO production inhibition against the log concentration of the inhibitor.
iNOS Enzymatic Activity Assay (Radiometric)
This assay directly measures the enzymatic activity of iNOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Purified iNOS enzyme or cell/tissue homogenate containing iNOS
-
L-[³H]arginine
-
NADPH
-
Calmodulin
-
Tetrahydrobiopterin (BH4)
-
Reaction buffer (e.g., HEPES buffer, pH 7.4)
-
Stop buffer (e.g., HEPES buffer, pH 5.5, containing EGTA)
-
Dowex 50W (Na+ form) resin
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer, NADPH, calmodulin, BH4, and L-[³H]arginine.
-
Inhibitor Incubation: In separate tubes, pre-incubate the iNOS enzyme preparation with various concentrations of the test inhibitor (e.g., 1400W) for a specified time.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the iNOS enzyme/inhibitor mixture to the reaction mixture.
-
Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding the stop buffer.
-
Separation of L-citrulline: Apply the reaction mixture to a Dowex 50W resin column. L-[³H]arginine will bind to the resin, while the product, L-[³H]citrulline, will be in the eluate.[14]
-
Quantification: Collect the eluate, add scintillation cocktail, and measure the radioactivity using a scintillation counter to quantify the amount of L-[³H]citrulline produced.
-
Data Analysis: Calculate the iNOS activity and determine the inhibitory potency (e.g., IC50 or Ki) of the test compound.
References
- 1. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Comparison of inducible nitric oxide synthase activity in pancreatic islets of young and aged rats - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Scutellaria barbata with Conventional Chemotherapy: A Comparative Guide
While direct scientific evidence on the synergistic effects of Scutebarbatine X with conventional chemotherapy drugs is currently unavailable in published literature, extensive research on the whole herb extract of Scutellaria barbata (SB), from which this compound is derived, and its other active compounds demonstrates significant potential to enhance the efficacy of traditional cancer treatments. This guide provides a comprehensive comparison of the synergistic effects of Scutellaria barbata extract and its constituents with conventional chemotherapy drugs, supported by available experimental data.
I. Overview of Synergistic Effects
Scutellaria barbata, a perennial herb used in traditional Chinese medicine, has shown promising results in augmenting the anticancer effects of chemotherapy agents such as cisplatin and etoposide. The synergistic or additive effects are observed across various cancer types, primarily in lung and ovarian cancers. The mechanisms underlying this synergy are multifaceted, involving the modulation of key signaling pathways, overcoming multidrug resistance, and induction of apoptosis.
II. In Vitro Synergistic Activity
The combination of Scutellaria barbata extract with conventional chemotherapy has been shown to be more effective at inhibiting cancer cell growth than either treatment alone.
Table 1: In Vitro Efficacy of Scutellaria barbata (SB) Extract in Combination with Chemotherapy
| Cancer Cell Line | Chemotherapy Drug | SB Extract Concentration | Observation | Quantitative Data | Reference |
| CL1-0, CL1-5, A549 (Lung Cancer) | Etoposide | Not specified | Additive effect on cell growth suppression | Suppressed cell growth more than each drug treatment alone.[1] | [1] |
| CL1-0, CL1-5, A549 (Lung Cancer) | Cisplatin | Not specified | Additive effect on cell growth suppression | Suppressed cell growth more than each drug treatment alone.[1] | [1] |
| SKOV3, OVCAR3 (Ovarian Cancer) | Cisplatin | 2:1 ratio with Hedyotis diffusa | Synergistic reduction in cell viability | Combination treatment significantly reduced cell viability compared to single agents.[2][3] | [2][3] |
| MCF-7/ADR (Multidrug-Resistant Breast Cancer) | Adriamycin (Doxorubicin) | 20 µM (of a potent neo-clerodane diterpenoid) | Reversal of multidrug resistance | Reduced IC50 of Adriamycin from 58.8 µM to 1.3 µM. |
III. In Vivo Synergistic Activity
Preclinical studies using animal models have also demonstrated the enhanced antitumor effects of combining Scutellaria barbata with chemotherapy.
Table 2: In Vivo Efficacy of Scutellaria barbata (SB) Extract in Combination with Chemotherapy
| Cancer Model | Chemotherapy Drug | SB Extract Administration | Observation | Quantitative Data | Reference |
| Ovarian Cancer Xenograft | Cisplatin | Combination of SB and Hedyotis diffusa extract | Significant inhibition of tumor growth | Combination treatment significantly inhibited the growth of subcutaneous tumors.[2][3] | [2][3] |
| Lung Cancer Xenograft (CL1-5) | Not specified in combination | SB extract alone | Reduction in tumor size | SB treatment alone significantly reduced tumor size.[1] | [1] |
IV. Mechanisms of Synergy
The synergistic effects of Scutellaria barbata with chemotherapy are attributed to several mechanisms of action, primarily centered around the modulation of cellular signaling pathways and overcoming drug resistance.
A. Modulation of Signaling Pathways
Scutellaria barbata extract has been shown to influence key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
-
P38/SIRT1 Pathway: In lung cancer cells, Scutellaria barbata extract induces G2/M phase arrest and apoptosis through the P38/SIRT1 signaling pathway.[1] The combination with chemotherapy likely enhances this pro-apoptotic signaling.
-
PI3K/Akt Pathway: The PI3K/Akt pathway, crucial for cell survival and proliferation, is a target of Scutellaria barbata extracts in prostate cancer.[4] Inhibition of this pathway can sensitize cancer cells to the cytotoxic effects of chemotherapy.
-
NRF2-FTH1 Autophagic Degradation Pathway: In ovarian cancer, the combination of Scutellaria barbata and Hedyotis diffusa with cisplatin synergistically inhibits cancer progression by modulating oxidative stress through the NRF2-FTH1 autophagic degradation pathway.[2][3]
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Scutellaria barbata D.Don and Hedyotis diffusa Willd herb pair combined with cisplatin synergistically inhibits ovarian cancer progression through modulating oxidative stress via NRF2-FTH1 autophagic degradation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scutellarin synergistically enhances cisplatin effect against ovarian cancer cells through enhancing the ability of cisplatin binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Species Metabolism of Scutebarbatine X and Related Neo-clerodane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct metabolic studies on Scutebarbatine X across different species are not publicly available at the time of this publication. This guide provides a comparative overview based on available data for structurally related neo-clerodane diterpenoids isolated from Scutellaria barbata and general principles of xenobiotic metabolism. The information presented herein is intended to serve as a scientific resource and guide for future research.
Introduction
This compound, a neo-clerodane diterpenoid from the medicinal plant Scutellaria barbata, has garnered interest for its potential pharmacological activities. Understanding the metabolic fate of such compounds is crucial for preclinical and clinical development, as metabolism significantly influences their efficacy, toxicity, and pharmacokinetic profiles. This guide offers a cross-species perspective on the metabolism of this compound and its chemical relatives, drawing insights from studies on rats and inferring potential pathways in other species, including humans and dogs.
Executive Summary of Cross-Species Metabolic Pathways
The metabolism of neo-clerodane diterpenoids, including compounds structurally similar to this compound, primarily occurs in two phases. Phase I metabolism involves functionalization reactions such as oxidation, reduction, and hydrolysis, predominantly catalyzed by cytochrome P450 (CYP) enzymes in the liver. Phase II metabolism involves conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.
Based on available data for related compounds from Scutellaria barbata in rats, the principal metabolic transformations include:
-
Oxidation: Hydroxylation is a common metabolic route.
-
Reduction
-
Hydrolysis
-
Acetylation
-
Methylation: Particularly on phenolic hydroxyl groups.[1]
-
Sulfonation: Conjugation with a sulfonate group.[1]
-
Glucuronidation: Conjugation with glucuronic acid, a major pathway for compounds with hydroxyl groups.[1]
-
Glycination: Conjugation with glycine.
Significant interspecies differences in drug metabolism are common, driven by variations in the expression and activity of metabolic enzymes. While rat models provide valuable initial insights, direct studies in other species are necessary for accurate extrapolation to humans.
Data Presentation: Comparative Metabolism of Scutellaria barbata Diterpenoids
The following tables summarize the identified metabolites and metabolic pathways for neo-clerodane diterpenoids from Scutellaria barbata, primarily based on studies in rats. This information serves as a surrogate for understanding the potential metabolism of this compound.
Table 1: Summary of Identified Metabolites of Scutebarbatine B in Rats [2]
| Metabolite Type | Number Identified | Metabolic Reactions Involved |
| Phase I | 16 | Oxidization, Reduction, Hydrolysis, Acetylation |
| Phase II | 2 | Glycination |
Table 2: Predominant Metabolic Pathways for Diterpenoids from Scutellaria barbata in Rats [1]
| Metabolic Pathway | Description |
| Phase I | |
| Oxidation | Addition of oxygen or removal of hydrogen. |
| Reduction | Addition of hydrogen or removal of oxygen. |
| Hydrolysis | Cleavage of chemical bonds by the addition of water. |
| Acetylation | Introduction of an acetyl functional group. |
| Phase II | |
| Methylation | Addition of a methyl group, often to a hydroxyl group. |
| Sulfonation | Addition of a sulfonate group. |
| Glucuronidation | Conjugation with glucuronic acid. |
Mandatory Visualization
Metabolic Pathways of Neo-clerodane Diterpenoids
The following diagram illustrates the generalized metabolic pathways for neo-clerodane diterpenoids, as inferred from studies on related compounds.
Caption: Generalized metabolic pathways of neo-clerodane diterpenoids.
Experimental Workflow for In Vitro Metabolism Studies
The diagram below outlines a typical experimental workflow for assessing the in vitro metabolism of a compound using liver microsomes.
Caption: Experimental workflow for in vitro metabolism studies.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of metabolism studies. Below are generalized protocols for key experiments.
In Vitro Metabolism Using Liver Microsomes
This assay is a standard method to investigate Phase I and Phase II metabolism and to assess the metabolic stability of a compound.
Objective: To identify metabolites and determine the rate of metabolism of this compound in liver microsomes from different species.
Materials:
-
This compound
-
Pooled liver microsomes (human, rat, dog, etc.)
-
NADPH regenerating system (for Phase I)
-
UDPGA (for glucuronidation)
-
PAPS (for sulfation)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the cofactor regenerating system (or specific cofactors for Phase II reactions).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to the mixture.
-
Incubate at 37°C with shaking. Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction at each time point by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its metabolites.
In Vivo Metabolism Study in Rats
This type of study provides a comprehensive profile of a drug's metabolism and excretion in a living organism.
Objective: To identify the metabolites of this compound in the plasma, urine, and feces of rats following administration.
Materials:
-
This compound
-
Sprague-Dawley rats (or other appropriate strain)
-
Metabolic cages for separate collection of urine and feces
-
Vehicle for drug administration (e.g., saline, PEG400)
-
LC-MS/MS system
Procedure:
-
House rats individually in metabolic cages.
-
Administer a single dose of this compound to the rats (e.g., via oral gavage or intravenous injection).
-
Collect plasma, urine, and feces at predetermined time intervals (e.g., 0-8h, 8-24h, 24-48h).
-
Process the biological samples:
-
Plasma: Protein precipitation with acetonitrile.
-
Urine: Centrifugation and direct injection or solid-phase extraction.
-
Feces: Homogenization, extraction with a suitable solvent, and centrifugation.
-
-
Analyze the processed samples using LC-MS/MS to identify the parent compound and its metabolites.
Conclusion and Future Directions
The metabolism of neo-clerodane diterpenoids from Scutellaria barbata appears to involve a combination of Phase I and Phase II reactions, with significant biotransformation observed in rat models. While these findings provide a valuable starting point, the absence of direct data for this compound highlights a critical knowledge gap.
Future research should prioritize:
-
In vitro metabolism studies of this compound using liver microsomes and hepatocytes from multiple species, including human, dog, and monkey, to directly compare metabolic pathways and rates.
-
Reaction phenotyping studies to identify the specific CYP and UGT isozymes responsible for the metabolism of this compound.
-
In vivo pharmacokinetic and metabolism studies in at least two non-rodent species to better predict human pharmacokinetics.
A thorough understanding of the cross-species metabolism of this compound is essential for its continued development as a potential therapeutic agent. The experimental approaches outlined in this guide provide a framework for generating the necessary data to support its progression through the drug development pipeline.
References
- 1. Characterization of the chemical constituents and in vivo metabolic profile of Scutellaria barbata D. Don by ultra high performance liquid chromatography with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Scutebarbatine B metabolites in rats using UHPLC-Q-Orbitrap-MS/MS and exploration of its mechanism of reversal multidrug resistance in breast cancer by network pharmacology and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Scutebarbatine X: A Preclinical Comparative Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical evaluation of Scutebarbatine X, a neo-clerodane diterpenoid isolated from Scutellaria barbata. The therapeutic potential of this compound is assessed by comparing its performance with alternative compounds, supported by experimental data from in vitro and in vivo models. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Executive Summary
This compound has demonstrated notable anti-inflammatory properties by effectively inhibiting nitric oxide (NO) production in preclinical models. While direct preclinical data on its anticancer activity is not yet available, numerous studies on closely related neo-clerodane diterpenoids isolated from Scutellaria barbata, such as Scutebarbatine A and B, reveal significant cytotoxic effects against a variety of cancer cell lines. These related compounds are known to modulate key signaling pathways, including NF-κB and PI3K/Akt/mTOR, which are critically involved in inflammation and cancer progression. This guide presents the available data for this compound and its analogues, offering a comparative perspective on its therapeutic promise.
Data Presentation
Anti-inflammatory Activity of this compound
This compound has been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated microglial cells, indicating its potential as an anti-inflammatory agent.
| Compound | Assay | Cell Line | IC50 (µM) |
| This compound | Nitric Oxide Inhibition | BV2 Microglial Cells | 27.4 |
Anticancer Activity of Neo-clerodane Diterpenoids from Scutellaria barbata
While specific cytotoxic data for this compound is not currently available, the following table summarizes the anticancer activities of other structurally similar neo-clerodane diterpenoids from the same plant. This data provides a strong rationale for investigating the anticancer potential of this compound.
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) |
| Scutebarbatine A | A549 | Human Lung Carcinoma | 39.21[1] |
| Caco-2 | Human Colon Adenocarcinoma | Induces apoptosis at 60 µM[2][3] | |
| Scutebarbatine B | HONE-1 | Human Nasopharyngeal Carcinoma | 4.4[4] |
| KB | Human Oral Epidermoid Carcinoma | 6.1[4] | |
| Scutehenanine H | Various | Human Cancer Lines | 2.0 - 4.2 |
| 6-(2,3-epoxy-2-isopropyl-n-propoxyl)barbatin C | Various | Human Cancer Lines | 2.0 - 4.2[5] |
| Scutebata A | LoVo | Human Colon Cancer | 4.57[6] |
| MCF-7 | Human Breast Cancer | 7.68[6] | |
| SMMC-7721 | Human Hepatoma | 5.31[6] | |
| HCT-116 | Human Colon Cancer | 6.23[6] | |
| Barbatin A | HONE-1 | Human Nasopharyngeal Carcinoma | 3.5 - 8.1[7] |
| KB | Human Oral Epidermoid Carcinoma | 3.5 - 8.1[7] | |
| HT29 | Human Colorectal Carcinoma | 3.5 - 8.1[7] | |
| Scutebata A (different study) | SK-BR-3 | Human Breast Cancer | 15.2[8] |
Experimental Protocols
In Vitro Nitric Oxide Inhibition Assay
This protocol is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in LPS-stimulated macrophages.
Cell Culture:
-
Murine macrophage cell line (e.g., RAW 264.7 or BV2 microglial cells) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide production.
-
After incubation, collect the cell culture supernatant.
-
Nitrite concentration in the supernatant, an indicator of NO production, is measured using the Griess reagent.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The percentage of inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
In Vitro Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Cell Culture:
-
Human cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
In Vivo Xenograft Tumor Model
This in vivo model is used to evaluate the antitumor efficacy of a compound in a living organism.
Animal Model:
-
Immunocompromised mice (e.g., nude mice or NOD-SCID mice) are used.
Procedure:
-
Human cancer cells (e.g., A549) are cultured, harvested, and resuspended in a suitable medium.
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign mice to treatment and control groups.
-
Administer the test compound (e.g., Scutebarbatine A) or vehicle control to the mice via a specified route (e.g., intraperitoneal injection) at a predetermined dose and schedule.[1]
-
Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Signaling Pathways and Experimental Workflows
The therapeutic effects of neo-clerodane diterpenoids are often attributed to their ability to modulate key cellular signaling pathways involved in inflammation and cancer.
References
- 1. In vitro and in vivo antitumor activity of scutebarbatine A on human lung carcinoma A549 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New neo-clerodane diterpenoids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic Neo-Clerodane Diterpenoids from Scutellaria barbata D.Don - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neo-Clerodane diterpenoids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic neoclerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for Scutebarbatine X
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Scutebarbatine X. As a bioactive neo-clerodane diterpenoid isolated from Scutellaria barbatae, its handling requires adherence to strict laboratory safety protocols.[1][2][3]
Critical Safety Notice: Specific, verified disposal procedures for this compound are not publicly available. The primary, authoritative source for this information is the Safety Data Sheet (SDS) provided by the chemical manufacturer. It is mandatory to obtain and review the SDS before handling or disposing of this compound.
Immediate Operational Plan: Acquiring Disposal Information
-
Obtain the Safety Data Sheet (SDS): Contact the supplier from whom this compound was purchased and request the complete SDS. This document contains detailed information regarding hazards, handling, storage, and disposal.
-
Consult Institutional Safety Office: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department. They will provide guidance on waste stream classification and disposal procedures that comply with local, state, and federal regulations.
Generalized Disposal Workflow
In the absence of a specific SDS, the following generalized workflow for handling potent, non-characterized research compounds should be considered a baseline. This is not a substitute for the specific guidance in the manufacturer's SDS.
Caption: Generalized workflow for safe handling and disposal of a research chemical.
Data Presentation
No quantitative data regarding disposal parameters (e.g., concentration limits for aqueous waste, pH neutralization targets) for this compound were found in publicly available sources. This information should be detailed in the manufacturer's SDS.
Experimental Protocols
Specific, validated experimental protocols for the disposal or neutralization of this compound are not available in the reviewed literature. Disposal methods are dictated by regulatory compliance and hazard assessment, which will be outlined in the SDS. As a research compound, any reactions for the purpose of neutralization would need to be developed and validated by qualified personnel, treating the reaction output as potentially hazardous waste until fully characterized.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
